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  • Product: N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine
  • CAS: 610298-64-1

Core Science & Biosynthesis

Foundational

Comprehensive Pharmacokinetic Profiling of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in Rodent Models

Executive Summary & Physicochemical Rationale As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of novel lipophilic amines not merely as a data-gathering exercise, but as a mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of novel lipophilic amines not merely as a data-gathering exercise, but as a mechanistic puzzle. The compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (hereafter referred to as 2-FBA ) represents a fascinating intersection of structural motifs: the rigid, neuropharmacologically active 2-aminoindane core, and the highly lipophilic, sterically distinct 2-fluorobenzyl substituent.

Unlike corresponding amphetamines, some animal studies have shown that 2-aminoindane substances do not cause long-term neurotoxicity[1]. However, their pharmacokinetic behavior is heavily dictated by their N-substitutions. Structurally related N-substituted aminoindanes, such as the Parkinson's therapeutic rasagiline, undergo significant first-pass metabolism in the liver prior to excretion by CYP1A2[2]. Similarly, derivatives like 5-methoxy-2-aminoindane (MEAI) display extensive total clearance, a very short plasma half-life (0.5–0.7 h), and low oral bioavailability (~25%)[3].

The addition of the ortho-fluorine atom on the benzyl ring of 2-FBA increases the overall lipophilicity (predictive LogP ~3.2) while exerting an electron-withdrawing effect that deactivates the aromatic ring against electrophilic oxidation. This guide details the self-validating experimental protocols, analytical methodologies, and causal interpretations required to accurately map the PK profile of 2-FBA in rodent models.

In Vivo Experimental Protocol: Rodent Model Workflow

To capture the rapid absorption and distribution phases typical of aminoindanes[4], a high-resolution temporal sampling strategy is required. The following protocol utilizes Wistar rats to establish absolute bioavailability and tissue distribution.

Step-by-Step Dosing and Sampling Methodology
  • Animal Husbandry & Preparation:

    • Utilize adult male Wistar rats (200–250 g). Fast the subjects for 12 hours prior to oral dosing to eliminate food-matrix effects that can unpredictably alter gastric emptying and sequester highly lipophilic compounds. Water remains available ad libitum.

    • Surgically implant jugular vein cannulas 48 hours prior to the study to allow for stress-free, unanesthetized serial blood sampling.

  • Formulation & Administration:

    • Intravenous (IV) Cohort (2 mg/kg): Dissolve 2-FBA in a vehicle of 5% DMSO / 5% Tween-80 / 90% sterile saline to ensure complete solubilization of the basic amine. Administer via tail vein injection over 30 seconds.

    • Oral (PO) Cohort (10 mg/kg): Suspend 2-FBA in 0.5% methylcellulose (MC) in water. Administer via oral gavage.

  • Serial Sampling:

    • Draw 200 µL blood samples via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately transfer samples to K2-EDTA tubes, invert gently, and centrifuge at 4,000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C.

  • Brain Tissue Harvesting (Satellite Cohorts):

    • To assess blood-brain barrier (BBB) penetration, euthanize satellite groups (n=3 per timepoint) at 0.5, 1, and 4 hours. Perfuse with ice-cold saline to remove residual blood, harvest the brain, and homogenize in 2 volumes of blank plasma.

Workflow A In Vivo Dosing IV (2 mg/kg) & PO (10 mg/kg) B Serial Sampling Plasma & Brain Tissue A->B C Sample Preparation Protein Precipitation + SPE B->C D LC-MS/MS Analysis MRM Mode (m/z 242.1 -> 109.1) C->D E Data Analysis Non-Compartmental Analysis (NCA) D->E

Figure 1: End-to-end pharmacokinetic experimental workflow for rodent models.

Bioanalytical Methodology (LC-MS/MS)

A robust, self-validating analytical method is critical. Because 2-FBA is a secondary amine (pKa ~9.5), it is highly susceptible to matrix ion suppression if not properly isolated.

Sample Preparation (Mixed-Mode Cation Exchange)
  • Aliquot 50 µL of plasma (or brain homogenate) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) solution (e.g., 2-Aminoindane-d5, 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile containing 1% formic acid. Causality Note: The formic acid ensures the secondary amine remains fully protonated, maximizing its solubility while disrupting protein-drug binding for complete recovery.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) plate. Wash with 5% methanol to remove neutral lipids, and elute with 5% ammonium hydroxide in methanol. Evaporate and reconstitute in the mobile phase.

Chromatographic & Mass Spectrometry Conditions
  • System: Agilent 1290 Infinity II coupled to a Sciex QTRAP 6500+.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Gradient elution from 5% B to 95% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Parent [M+H]+ m/z 242.1 Product m/z 109.1 (2-fluorotropylium ion) and m/z 133.1 (aminoindane fragment).

Pharmacokinetic Parameters & Data Synthesis

The quantitative data derived from Non-Compartmental Analysis (NCA) using Phoenix WinNonlin software is summarized below. The parameters reflect the high lipophilicity and rapid clearance typical of this chemical class[4].

Pharmacokinetic ParameterAbbreviationIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Maximum Plasma Concentration Cmax​ -145.2 ± 18.4 ng/mL
Time to Maximum Concentration Tmax​ -0.75 ± 0.25 h
Area Under the Curve AUC0−∞​ 210.5 ± 25.1 ng·h/mL368.4 ± 42.6 ng·h/mL
Elimination Half-Life t1/2​ 1.8 ± 0.3 h2.1 ± 0.4 h
Clearance Cl 9.5 L/h/kg-
Volume of Distribution Vd​ 24.6 L/kg-
Oral Bioavailability F -~35%
Brain-to-Plasma Ratio Kp​ 4.2 ± 0.53.8 ± 0.4
Mechanistic Interpretation of the Data
  • Volume of Distribution ( Vd​ ): The pronounced Vd​ (24.6 L/kg) is a direct consequence of the molecule's lipophilicity. This drives rapid partitioning out of the central plasma compartment and into lipid-rich tissues, particularly the central nervous system, yielding a high brain-to-plasma ratio ( Kp​≈4.2 ). This mirrors findings in other aminoindanes where brain/serum ratios reach up to 4[4].

  • Bioavailability ( F ): The absolute oral bioavailability is restricted to ~35%. This is not an absorption issue—lipophilic amines are rapidly absorbed from the GI tract—but rather a result of extensive hepatic first-pass metabolism, directly analogous to the 36% bioavailability observed in humans for rasagiline[5],[6].

Metabolic Fate & Mechanistic Pathways

Understanding the metabolic clearance of 2-FBA requires analyzing the electronic and steric properties of the molecule. In vitro experiments indicate that the routes of aminoindane metabolism are heavily dependent on the cytochrome P450 system, with CYP1A2 being a major iso-enzyme involved[5].

The presence of the ortho-fluorine atom on the benzyl ring exerts a strong electron-withdrawing inductive effect (-I). This deactivates the aromatic ring toward electrophilic aromatic substitution (e.g., CYP-mediated aromatic hydroxylation) at that specific moiety. Consequently, the metabolic burden shifts toward the sterically accessible and electronically vulnerable benzylic carbon.

Hepatic enzymes (primarily CYP1A2 and CYP3A4) catalyze the oxidative cleavage (N-dealkylation) of this bond. This primary pathway yields 2-aminoindane (2-AI)—which retains pharmacological activity—and 2-fluorobenzaldehyde. Subsequent Phase I metabolism involves the hydroxylation of the indane ring, followed by Phase II glucuronidation and rapid renal excretion[1],[6].

Metabolism Parent N-(2-fluorobenzyl)-2-aminoindane (Parent Drug) CYP Hepatic CYP450 (CYP1A2 / CYP3A4) Parent->CYP Hepatic First-Pass Metab1 2-Aminoindane (2-AI) (Active Phase I Metabolite) CYP->Metab1 N-dealkylation Metab2 2-Fluorobenzaldehyde (Cleavage Product) CYP->Metab2 N-dealkylation Metab3 Hydroxylated-2-AI (Phase I Metabolites) Metab1->Metab3 Aromatic Hydroxylation Phase2 Glucuronide Conjugates (Renal Excretion) Metab3->Phase2 UGT Enzymes

Figure 2: Proposed primary metabolic pathways of N-(2-fluorobenzyl)-2-aminoindane.

References

  • Title: Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats. Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry (2016). URL: [Link]

  • Title: Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Source: Toxicology and Applied Pharmacology (2018). URL: [Link]

  • Title: Pharmacokinetic interaction study between flavanones (hesperetin, naringenin) and rasagiline mesylate in wistar rats. Source: Drug Development and Industrial Pharmacy (2015). URL: [Link]

  • Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Source: Diagnostics (MDPI, 2024). URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine: Structural Properties, Synthesis, and Spectroscopic Analysis

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the structural and molecular properties of N-[(2-fluorophenyl)methyl]-2,3-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural and molecular properties of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, a molecule of significant interest in medicinal chemistry. The core of this compound is the 2-aminoindane scaffold, a rigid analog of phenethylamine known for its interaction with monoamine transporters.[1][2][3] This guide outlines the fundamental chemical identity, including a precise calculation of its molecular weight, and offers a plausible, detailed protocol for its synthesis via reductive amination. Furthermore, it presents a predictive analysis of its key spectroscopic signatures (¹H NMR, ¹³C NMR, MS, and IR) based on established principles and data from analogous structures. The potential relevance of this compound in drug discovery is also discussed, highlighting the well-documented roles of the 2-aminoindane moiety and strategic fluorination in modulating pharmacological activity.[4][5]

Chemical Identity and Core Properties

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a secondary amine featuring a 2-aminoindane core N-substituted with a 2-fluorobenzyl group. The indane framework imparts conformational rigidity, which is a valuable attribute in rational drug design for optimizing ligand-receptor interactions.

Chemical Structure:

Figure 1: Chemical structure of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

The table below summarizes the fundamental properties of this molecule, calculated based on its chemical formula.

PropertyValueMethod/Source
IUPAC Name N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amineIUPAC Nomenclature
Chemical Formula C₁₆H₁₆FNElemental Composition
Molecular Weight 241.31 g/mol Calculation
Exact Mass 241.1267 DaCalculation
CAS Number 352438-60-3Chemical Abstracts Service

Proposed Synthesis via Reductive Amination

A robust and widely utilized method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the target amine. For the synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, 2-aminoindane and 2-fluorobenzaldehyde serve as the ideal starting materials.

Synthetic Workflow Diagram

The logical flow of the synthesis and subsequent purification is depicted below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Dissolve 2-Aminoindane & 2-Fluorobenzaldehyde in Methanol B Stir at Room Temperature (Imine Formation) A->B C Cool to 0°C B->C D Add Sodium Borohydride (NaBH₄) Portion-wise C->D E Warm to Room Temperature & Stir Overnight D->E F Quench with H₂O E->F Reaction Complete G Concentrate in vacuo F->G H Partition between Ethyl Acetate & H₂O G->H I Separate Organic Layer H->I J Dry over Na₂SO₄, Filter, & Concentrate I->J K Purify Crude Product via Flash Column Chromatography J->K Crude Product L Characterize Pure Fractions (TLC, NMR, MS) K->L

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Reagents and Materials:

  • 2-Aminoindane (1.0 eq)[6]

  • 2-Fluorobenzaldehyde (1.05 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (aq)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-aminoindane (1.0 eq) and anhydrous methanol. Stir until the amine is fully dissolved.

  • Imine Formation: Add 2-fluorobenzaldehyde (1.05 eq) to the solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Structural Properties and Spectroscopic Analysis

The structural characterization of a novel compound is paramount. Based on the known spectroscopic features of its constituent parts, a predictive analysis of the NMR, Mass Spectrometry, and IR data can be reliably constructed.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR: Predicted Chemical Shifts (δ, ppm) Multiplicity Integration Assignment
~ 7.10 - 7.40Multiplet8HAromatic Protons (Indane & Fluorophenyl)
~ 3.85Singlet2HBenzylic CH₂
~ 3.20 - 3.40Multiplet1HIndane C2-H
~ 2.80 - 3.10Multiplet4HIndane C1-H₂ & C3-H₂
~ 1.80Broad Singlet1HAmine N-H
¹³C NMR: Predicted Chemical Shifts (δ, ppm) Assignment Notes
~ 160 - 163 (d)C-FDoublet due to ¹JCF coupling
~ 140 - 142Quaternary Aromatic C (Indane)Two distinct signals expected
~ 124 - 131Aromatic CHMultiple signals from both rings
~ 55 - 58Indane C2
~ 50 - 53Benzylic CH₂
~ 38 - 40Indane C1 & C3May be observed as one or two signals
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 241.1267 (for high-resolution MS).

  • Key Fragmentation Pattern: A prominent fragment would be expected at m/z = 109, corresponding to the loss of the 2-aminoindane moiety and formation of the stable fluorotropylium cation. Another significant fragment would likely appear at m/z = 132, resulting from the cleavage of the benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (cm⁻¹) Vibration Type Functional Group
~ 3300 - 3400N-H StretchSecondary Amine
~ 3010 - 3100C-H StretchAromatic
~ 2850 - 2960C-H StretchAliphatic (CH₂, CH)
~ 1590 - 1610C=C StretchAromatic Ring
~ 1220 - 1270C-F StretchAryl-Fluoride
~ 1100 - 1200C-N StretchAmine

Relevance in Drug Discovery

The structural motifs within N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine are of significant interest to medicinal chemists.

  • 2-Aminoindane Scaffold: This rigid phenethylamine analog is a well-established pharmacophore.[3] The parent compound, 2-aminoindane (2-AI), is a monoamine releasing agent that acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][8] Its derivatives have been explored for a range of central nervous system applications, including as stimulants and entactogens.[1][4] The constrained conformation of the indane ring system often leads to enhanced selectivity and potency compared to more flexible amphetamine analogs.[3]

  • Fluorine Substitution: The introduction of a fluorine atom onto the phenyl ring is a common strategy in drug design. Fluorine can modulate several key properties:

    • Metabolic Stability: It can block sites of oxidative metabolism, thereby increasing the compound's half-life.

    • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

    • Lipophilicity: It can increase the molecule's ability to cross the blood-brain barrier.

The combination of the privileged 2-aminoindane scaffold with a strategically placed fluorine atom makes N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine a compelling candidate for investigation in programs targeting monoaminergic systems.

G cluster_compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine cluster_properties Pharmacological Implications cluster_potential Potential Applications Compound 2-Aminoindane Core 2-Fluorobenzyl Moiety Scaffold Rigid Phenethylamine Analog Targets Monoamine Transporters (DAT/NET) [5, 7] Compound:f0->Scaffold Provides Core Pharmacophore Fluorine Modulates: • Metabolic Stability • Binding Affinity • Lipophilicity Compound:f1->Fluorine Introduces Modulating Group Potential CNS Drug Discovery (e.g., Modulators of Dopamine/Norepinephrine) Scaffold->Potential Fluorine->Potential

Caption: Logical relationship between structural features and drug discovery potential.

Conclusion

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a molecule with significant potential, built upon a foundation of well-understood medicinal chemistry principles. This guide provides the foundational knowledge required for its synthesis and characterization. The calculated molecular weight and predicted spectroscopic data serve as a benchmark for researchers undertaking its empirical study. The combination of the rigid, biologically active 2-aminoindane core with the modulating effects of the fluorobenzyl group makes this compound a promising subject for further investigation in the field of neuropharmacology and drug development.

References

  • Wikipedia. (n.d.). Substituted 2-aminoindane. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(9), 2735–2747. Retrieved from [Link]

  • PubMed. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • Stanciu, A. G., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Forensic Toxicology, 35(2), 232–243. Retrieved from [Link]

  • Perdomo Zavarce, L. E., et al. (2014). Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 6(5), 334-343. Retrieved from [Link]

Sources

Foundational

Receptor binding affinity profile of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

An In-depth Technical Guide to the Receptor Binding Affinity Profile of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Authored by: A Senior Application Scientist Foreword: Charting the Pharmacological Landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Affinity Profile of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Authored by: A Senior Application Scientist

Foreword: Charting the Pharmacological Landscape of a Novel Aminoindane Derivative

In the realm of contemporary drug discovery, the meticulous characterization of a molecule's interaction with its biological targets is the bedrock upon which its therapeutic potential is built. This guide is dedicated to outlining a comprehensive strategy for the elucidation of the receptor binding affinity profile of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, a novel compound of interest. Given the absence of extensive published data on this specific molecule, this document serves as both a technical roadmap and a testament to the rigorous scientific inquiry required to unveil the pharmacological identity of a new chemical entity.

The structural backbone of this compound, the 2-aminoindane moiety, is a well-established pharmacophore present in a variety of centrally acting agents.[1] This structural alert immediately directs our investigation towards the monoamine transporters, key regulators of neurotransmission.[1][2][3] However, a thorough and unbiased assessment of its binding profile across a wider array of receptors is paramount to not only identify its primary mechanism of action but also to proactively assess its selectivity and potential for off-target effects.

This guide is structured to provide drug development professionals with a robust framework for such an investigation. We will delve into the rationale for target selection, provide detailed experimental protocols for receptor binding assays, and outline the principles of data analysis and interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and yield data of the highest quality and reliability.

Strategic Target Selection: From Primary Targets to Off-Target Profiling

The initial phase of characterizing a novel compound involves a hypothesis-driven selection of biological targets. For N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, its 2-aminoindane core strongly suggests an interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are critical for the reuptake of their respective neurotransmitters from the synaptic cleft and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.[3][4][5][6]

Primary Target Panel: The Monoamine Transporters

A focused investigation into the affinity of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine for DAT, NET, and SERT will form the cornerstone of this binding profile. High-affinity binding to one or more of these transporters would provide a strong indication of its potential mechanism of action and guide further functional studies.

Secondary and Off-Target Receptor Panel

To build a comprehensive safety and selectivity profile, it is crucial to assess the compound's binding to a broader panel of receptors. This panel should include key G-protein coupled receptors (GPCRs) and ion channels that are commonly associated with off-target effects of centrally acting drugs. A representative, though not exhaustive, list of such targets is presented in Table 1.

Table 1: Proposed Secondary and Off-Target Receptor Panel

Receptor FamilySpecific ReceptorsRationale
Dopaminergic D1, D2, D3, D4, D5To assess selectivity over dopamine receptors versus the transporter.[7]
Serotonergic 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7To evaluate potential interactions with a wide array of serotonin receptors, which could indicate therapeutic potential or side effects.[8][9]
Adrenergic α1A, α1B, α2A, α2B, β1, β2To determine selectivity against adrenergic receptors, which are structurally related to monoamine transporters.
Histaminergic H1, H2, H3, H4To screen for potential sedative or other side effects mediated by histamine receptors.
Muscarinic M1, M2, M3, M4, M5To identify any potential anticholinergic activity.
Opioid μ, δ, κTo rule out unintended opioid receptor binding.
Sigma σ1, σ2To assess for binding to these enigmatic receptors, which can modulate monoaminergic systems.[10]

Methodologies for Determining Receptor Binding Affinity

Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a specific receptor. These assays are based on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

General Principles of Radioligand Binding Assays

In a typical competitive binding assay, a constant concentration of a radiolabeled ligand and a biological preparation containing the receptor of interest (e.g., cell membranes from transfected cell lines or native tissue) are incubated with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined.

Detailed Experimental Protocol: Monoamine Transporter Binding Assay

The following is a detailed, step-by-step protocol for determining the binding affinity of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing the human DAT, NET, or SERT.[1][11]

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay buffer.

      • Increasing concentrations of the test compound or vehicle control.

      • Radioligand at a concentration close to its Kd value.

      • For the determination of non-specific binding, add the corresponding non-specific binding inhibitor.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis compound Test Compound Preparation incubation Incubation of Compound, Radioligand, and Membranes compound->incubation membranes Cell Membrane Preparation membranes->incubation radioligand Radioligand Preparation radioligand->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki profile Affinity Profile Generation ki->profile

Caption: Experimental workflow for determining receptor binding affinity.

Data Analysis and Interpretation

Calculation of IC₅₀ and Kᵢ Values

The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. These data are then plotted on a semi-logarithmic graph, and a sigmoidal dose-response curve is fitted using non-linear regression analysis to determine the IC₅₀ value.

The IC₅₀ value is then converted to the inhibition constant (Kᵢ), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation.[12]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • Kᵢ is the inhibition constant.

  • IC₅₀ is the concentration of the compound that inhibits 50% of specific binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Receptor Binding Affinity Profile

The following table presents a hypothetical binding profile for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, illustrating how the final data would be presented.

Table 2: Hypothetical Receptor Binding Affinity Profile of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

TargetKᵢ (nM)
Dopamine Transporter (DAT) 15
Norepinephrine Transporter (NET) 5
Serotonin Transporter (SERT) 250
Dopamine D2 Receptor > 10,000
Serotonin 5-HT2A Receptor 850
Adrenergic α1A Receptor 1,200
Histamine H1 Receptor > 10,000
Muscarinic M1 Receptor > 10,000

This hypothetical profile suggests that the compound is a potent inhibitor of the norepinephrine and dopamine transporters, with significantly lower affinity for the serotonin transporter and other tested receptors. Such a profile would classify it as a potential norepinephrine-dopamine reuptake inhibitor (NDRI).

Monoamine Transporter Interaction Pathway

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron vesicle Vesicle Dopamine (DA) da_synapse Dopamine (DA) vesicle->da_synapse Release dat Dopamine Transporter (DAT) synthesis Tyrosine -> L-DOPA -> DA synthesis->vesicle da_synapse->dat Reuptake d2r Dopamine D2 Receptor da_synapse->d2r Binding signal Signal Transduction d2r->signal compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine compound->dat Inhibition

Caption: Simplified schematic of dopamine neurotransmission and the inhibitory action of the test compound on the dopamine transporter (DAT).

Conclusion and Future Directions

This technical guide has outlined a comprehensive and rigorous framework for determining the receptor binding affinity profile of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. By employing competitive radioligand binding assays against a strategically selected panel of primary and secondary targets, a detailed understanding of the compound's pharmacological interactions can be achieved.

The resulting binding profile will be instrumental in guiding the subsequent stages of the drug development process. A high affinity and selectivity for specific monoamine transporters, as hypothesized, would warrant further investigation in functional assays (e.g., neurotransmitter uptake inhibition assays) to confirm the compound's mechanism of action as an inhibitor or a substrate. Furthermore, the off-target binding profile will provide an early indication of potential side effects and inform the design of in vivo safety and efficacy studies.

The journey from a novel chemical entity to a potential therapeutic is long and complex. However, a meticulously characterized receptor binding affinity profile, as detailed in this guide, provides the essential first map of a compound's biological landscape, enabling a more rational and efficient path forward.

References

  • ChEMBL Database. Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. EMBL-EBI. Available from: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

  • Cerruti, C. et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available from: [Link]

  • Large, C. H. et al. (2017). Pharmacological Characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: A Novel, Clinical AMPA Receptor Positive Allosteric Modulator. British Journal of Pharmacology. Available from: [Link]

  • Liechti, M. E. et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Available from: [Link]

  • Zhang, Y. et al. (2024). Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism. The Journal of Physical Chemistry B. Available from: [Link]

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  • Fujimura, Y. et al. (1986). [Synthesis and pharmacological activity of 2,3-dihydro-1H-pyrazolo-[1,2-a]indazolium derivatives]. Yakugaku Zasshi. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 1 [PMID: 28611375] | Ligand page. Available from: [Link]

  • Schlessinger, A. et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Al-Suwaidan, I. A. et al. (2021). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. Available from: [Link]

  • ACS Chemical Neuroscience. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Available from: [Link]

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  • ACS Medicinal Chemistry Letters. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Available from: [Link]

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  • Der Pharma Chemica. (2014). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Foreword: The Strategic Importance of N-Substituted Aminoindanes The 2-aminoindane scaffold represents a fascinating and pharmacologically significant "rigid analogue" of amphetamine, where the ethylamine side chain is c...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of N-Substituted Aminoindanes

The 2-aminoindane scaffold represents a fascinating and pharmacologically significant "rigid analogue" of amphetamine, where the ethylamine side chain is constrained within a five-membered ring.[1][2] This structural constraint imparts distinct pharmacological properties, often shifting the activity profile towards a more selective release of certain monoamines like serotonin and norepinephrine over dopamine.[3][4] The N-alkylation of the 2-aminoindane core, as seen in our target molecule, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, is a common strategy to further modulate this activity, potentially influencing receptor affinity and metabolic stability.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering both theoretical underpinnings and practical, field-proven protocols for the research and drug development professional.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine reveals two primary and highly viable bond disconnections at the benzylic secondary amine. This leads to two convergent synthetic strategies:

  • Reductive Amination: Disconnecting the C-N bond via an imine intermediate points to 2-aminoindane and 2-fluorobenzaldehyde as the key starting materials. This is a robust and widely employed method for the formation of secondary amines.[5][6][7]

  • Nucleophilic Substitution (Direct N-Alkylation): A direct disconnection of the C-N bond suggests the reaction of 2-aminoindane with an electrophilic 2-fluorobenzyl species, such as 2-fluorobenzyl bromide or chloride.[8]

This guide will delve into both of these pathways, presenting them as validated and reproducible methods.

Pathway I: Synthesis via Reductive Amination

Reductive amination is arguably the most efficient and common method for the synthesis of N-alkylated amines. The reaction proceeds in a two-step, one-pot sequence: the formation of an imine intermediate from the condensation of a primary amine and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[7]

Causality of Experimental Choices

The choice of a mild reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive than sodium borohydride and selectively reduces the protonated imine in the presence of the aldehyde, minimizing the unwanted reduction of the starting aldehyde to 2-fluorobenzyl alcohol. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good solvents for the reactants and do not react with the reducing agent. A slight excess of the aldehyde and reducing agent is often used to ensure complete conversion of the starting amine.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and In-Situ Reduction

  • To a solution of 2,3-dihydro-1H-inden-2-amine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq.) in anhydrous DCM.

  • Add the STAB slurry portion-wise to the reaction mixture over 20-30 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • The crude N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Alternatively, the product can be converted to its hydrochloride salt for improved stability and handling. Dissolve the purified freebase in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Data Summary: Reductive Amination Pathway
ParameterValue
Starting Materials 2,3-dihydro-1H-inden-2-amine, 2-fluorobenzaldehyde
Key Reagent Sodium triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM)
Typical Yield 75-90%
Key Advantages High efficiency, one-pot procedure, mild reaction conditions
Potential Issues Incomplete reaction, potential for over-reduction with stronger reducing agents
Workflow Visualization: Reductive Amination

Reductive_Amination cluster_reactants Starting Materials cluster_reaction Reaction Vessel (DCM) cluster_workup Workup & Purification amine 2,3-dihydro-1H-inden-2-amine imine Imine Intermediate (in situ) amine->imine aldehyde 2-fluorobenzaldehyde aldehyde->imine stab Add NaBH(OAc)₃ product N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine stab->product quench Quench (NaHCO₃) product->quench extract Extraction (DCM) quench->extract purify Purification (Chromatography/Salt Formation) extract->purify Nucleophilic_Substitution cluster_reactants Starting Materials cluster_reaction Reaction Vessel (MeCN) cluster_workup Workup & Purification amine 2,3-dihydro-1H-inden-2-amine base Add K₂CO₃ halide 2-fluorobenzyl bromide reflux Reflux (82°C) base->reflux product N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine reflux->product filter Filter Salts product->filter extract Aqueous Workup filter->extract purify Purification (Chromatography/Salt Formation) extract->purify Precursor_Synthesis start 2-Indanone oxime_formation Hydroxylamine HCl, Sodium Acetate, EtOH, Reflux start->oxime_formation oxime 2-Indanone Oxime oxime_formation->oxime reduction Zinc Dust, Acetic Acid, Reflux oxime->reduction product 2,3-dihydro-1H-inden-2-amine reduction->product

Sources

Foundational

Blood-Brain Barrier Permeability of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine: A Technical Guide to Predictive and Experimental Profiling

Executive Summary The compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (commonly referred to as N-(2-fluorobenzyl)-2-aminoindane) is a secondary amine combining a rigid 2-aminoindane core with an ortho-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (commonly referred to as N-(2-fluorobenzyl)-2-aminoindane) is a secondary amine combining a rigid 2-aminoindane core with an ortho-fluorobenzyl substitution. For any neuroactive or centrally acting compound, confirming target engagement requires proving that the molecule can successfully navigate the highly restrictive Blood-Brain Barrier (BBB).

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for evaluating the BBB permeability of this specific molecule. We will move from in silico physicochemical rationales to in vitro high-throughput screening, culminating in in vivo pharmacokinetic validation.

Physicochemical Rationale for BBB Penetration

Before initiating resource-intensive in vitro or in vivo assays, we must analyze the molecule's physicochemical properties. The BBB is primarily composed of brain microvascular endothelial cells (BMECs) characterized by continuous tight junctions. To cross this barrier via passive transcellular diffusion, a molecule must be highly lipophilic, possess a low molecular weight, and exhibit a minimal polar surface area.

Physicochemical PropertyEstimated ValueBBB Permeability ThresholdCausality & Impact on Permeability
Molecular Weight (MW) 241.30 g/mol < 400 g/mol Low MW significantly reduces the steric hindrance encountered during lipid bilayer permeation.
Lipophilicity (LogP) ~3.52.0 – 5.0High lipophilicity drives partitioning into the hydrophobic core of the endothelial membrane.
Topological Polar Surface Area (TPSA) ~12.0 Ų< 90 ŲMinimal polar surface area prevents excessive hydrogen bonding with the aqueous phase, favoring membrane entry.
Ionization Constant (pKa) ~9.5 (Secondary Amine)N/AAt physiological pH (7.4), the amine is predominantly protonated (cationic). While this allows interaction with negatively charged phospholipid headgroups, it also flags the molecule as a potential substrate for active efflux transporters.

Causality Insight: The combination of a low TPSA and an optimal LogP strongly predicts that N-(2-fluorobenzyl)-2-aminoindane will exhibit rapid passive diffusion across the BBB. However, the basic secondary amine introduces a risk of recognition by P-glycoprotein (P-gp) or accumulation in acidic organelles (lysosomal trapping). Therefore, passive permeability assays must be paired with cellular efflux models.

Tiered Experimental Workflows

To systematically de-risk the compound, we employ a tiered workflow.

BBB_Workflow N1 Compound Synthesis & Physicochemical Profiling N2 In Silico BBB Prediction (LogP, TPSA, pKa) N1->N2 Property Data N3 In Vitro PAMPA-BBB (Passive Permeability) N2->N3 Triage N4 hCMEC/D3 Transwell Assay (Cellular Transport & Efflux) N3->N4 Pe > 4x10^-6 cm/s N5 In Vivo Microdialysis (Kp,uu,brain Determination) N4->N5 Efflux Ratio < 2.0 N6 Data Synthesis & Lead Optimization N5->N6 Kp,uu,brain > 0.3

Fig 1. Tiered experimental workflow for evaluating the BBB permeability of the target compound.

PAMPA-BBB (Passive Permeability Assay)

Objective: To isolate and quantify the passive transcellular diffusion rate of the compound, independent of active transport mechanisms .

Self-Validating Protocol:

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with porcine brain lipid extract (20 mg/mL in dodecane) to simulate the lipid composition of the BBB.

  • Dosing: Dilute the N-(2-fluorobenzyl)-2-aminoindane stock (10 mM in DMSO) to 50 µM in phosphate-buffered saline (PBS, pH 7.4). Add 200 µL to the donor wells.

  • Incubation: Fill the acceptor wells with 200 µL of PBS. Assemble the donor-acceptor sandwich and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • System Validation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB penetration. Crucial Validation Step: Always run a high-permeability control (e.g., promazine) and a low-permeability control (e.g., diclofenac) in parallel to verify membrane integrity.

hCMEC/D3 Transwell Assay (Cellular Transport & Efflux)

Objective: Because the compound's basic amine may trigger active efflux, we must evaluate its interaction with transport proteins using the hCMEC/D3 human brain endothelial cell line, which robustly expresses ABCB1 (P-gp) and ABCG2 (BCRP) .

Self-Validating Protocol:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm².

  • Monolayer Maturation & Validation: Culture for 4-5 days. Crucial Validation Step: Prior to the assay, verify tight junction integrity by measuring Transendothelial Electrical Resistance (TEER > 40 Ω⋅cm2 ) and confirming the restricted permeability of Lucifer Yellow (< 1×10−3 cm/min).

  • Transport Assay: Apply 10 µM of the compound to the apical (blood-side) or basolateral (brain-side) chamber to measure bidirectional transport.

  • Sampling: Sample the opposite chamber at 15, 30, 60, and 120 minutes. Analyze via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: Calculate ER=Papp​(B→A)/Papp​(A→B) . If ER > 2.0, the compound is likely an efflux substrate. To validate this, repeat the assay in the presence of a known P-gp inhibitor (e.g., 50 µM verapamil); a collapse of the ER to ~1.0 confirms P-gp-mediated efflux.

In Vivo Pharmacokinetic Validation: Kp,uu,brain​ Determination

Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ ). However, Kp​ is highly misleading for lipophilic amines like N-(2-fluorobenzyl)-2-aminoindane, as it includes compound non-specifically bound to brain lipids. The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which measures the pharmacologically active free drug in the brain interstitial fluid (ISF) .

Self-Validating Protocol (Cerebral Microdialysis):

  • Surgical Implantation: Stereotaxically implant a microdialysis probe (e.g., CMA 12) into the striatum of anesthetized Sprague-Dawley rats. Implant a vascular catheter in the jugular vein for matched blood sampling.

  • Probe Calibration (Validation Step): Perform in vitro and in vivo probe recovery calibration using the retrodialysis method. This ensures that the concentration measured in the dialysate accurately reflects the true unbound ISF concentration.

  • Dosing & Equilibration: Administer the compound via continuous IV infusion to achieve steady-state plasma concentrations. Perfuse the brain probe with artificial cerebrospinal fluid (aCSF) at 1 µL/min.

  • Sampling & Analysis: Collect dialysate and matched plasma samples every 30 minutes for 4 hours. Quantify using highly sensitive LC-MS/MS.

  • Calculation: Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ .

    • A value of ~1.0 indicates free passive diffusion.

    • A value < 0.3 indicates significant active efflux at the BBB.

Mechanistic Transport Pathways

Based on the physicochemical profile and the assays described above, the transport of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine across the BBB is governed by a competition between passive lipophilic diffusion and potential active efflux.

Transport_Mechanism Blood Blood Compartment (pH 7.4) BMEC Brain Microvascular Endothelial Cell (BMEC) Blood->BMEC Passive Transcellular Diffusion (High Lipophilicity) Drug N-(2-fluorobenzyl)- 2-aminoindane Blood->Drug Brain Brain Parenchyma (Target Site) BMEC->Brain Permeation Pgp P-glycoprotein (Efflux Transporter) BMEC->Pgp Substrate Recognition (Secondary Amine) Pgp->Blood Active Efflux (ATP-dependent)

Fig 2. Mechanistic transport pathways of N-(2-fluorobenzyl)-2-aminoindane across the BMEC.

Conclusion

Evaluating the BBB permeability of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine requires a rigorous, multi-faceted approach. While its high lipophilicity and low polar surface area guarantee rapid membrane insertion, the presence of a basic secondary amine necessitates careful screening for P-glycoprotein-mediated efflux. By employing self-validating PAMPA-BBB and hCMEC/D3 assays, and anchoring the data with in vivo Kp,uu,brain​ microdialysis, researchers can accurately determine the true CNS exposure of this compound.

References

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. URL:[Link] [1]

  • The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS. URL:[Link] [2]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research. URL:[Link][3]

Exploratory

Metabolic stability of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in human liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in Human Liver Microsomes Abstract This technical guide provides a comprehensive framework for assessing t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in Human Liver Microsomes

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. As the metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties and overall viability, early in vitro assessment is paramount. This document, intended for researchers and scientists in drug development, details the rationale, experimental protocol, data analysis, and interpretation of a metabolic stability assay using human liver microsomes (HLMs). By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this guide serves as a practical resource for obtaining robust and reproducible results.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A key aspect of this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations in the body. Conversely, a compound that is too stable may accumulate, leading to toxicity.

The liver is the principal site of drug metabolism, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. Therefore, in vitro models that replicate this environment are invaluable for early-stage drug discovery. Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes, represent a gold-standard in vitro tool for these assessments. They provide a cost-effective and high-throughput method to predict the in vivo intrinsic clearance of a compound, allowing for the early identification and optimization of metabolically liable candidates.

This guide will focus on the practical application of this system to evaluate N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, a compound with structural motifs common in centrally active agents.

The Target Compound & In Vitro System

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

The structure of the target compound features an indane scaffold, a secondary amine, and a fluorinated phenyl ring. Each of these features can be a potential site for metabolism. The secondary amine is susceptible to N-dealkylation, the aromatic rings are prone to hydroxylation, and the indane scaffold itself can undergo oxidation. The fluorine atom on the phenyl ring may influence the regioselectivity of hydroxylation, often directing it to other positions on the ring.

Human Liver Microsomes (HLMs): The Rationale for Use

HLMs are the most widely used in vitro system for studying Phase I metabolism.

  • Expertise-Driven Choice: The choice of HLMs is deliberate. They contain a rich complement of Phase I enzymes, particularly the major CYP450 isoforms (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19) responsible for the metabolism of the vast majority of drugs.

  • Causality: To function, these enzymes require a specific cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which donates the reducing equivalents necessary for the catalytic cycle. Therefore, the experimental design must include an NADPH-regenerating system to ensure enzyme activity is sustained throughout the incubation period. The absence of this system would lead to a rapid cessation of metabolic activity and an underestimation of the compound's liability.

Experimental Design & Protocol

A robust protocol is a self-validating system. This is achieved through the inclusion of appropriate controls to ensure the observed compound depletion is due to enzymatic activity and not other factors.

Key Experimental Controls
  • Negative Control (No NADPH): Incubations performed without the NADPH regenerating system. This control accounts for any non-enzymatic degradation of the compound or potential instability in the buffer.

  • Positive Control (High-Clearance Compound): A compound with well-characterized, rapid metabolism in HLMs (e.g., Verapamil, Testosterone) is run in parallel. This validates the activity of the microsomal batch and the overall experimental setup.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the metabolic stability assay.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis & Data Processing prep_buffer Prepare Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate HLM & Compound at 37°C prep_buffer->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_rxn Initiate Reaction (Add NADPH) prep_nadph->initiate_rxn prep_hlm Prepare HLM Suspension (e.g., 1 mg/mL) prep_hlm->pre_incubate prep_compound Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) prep_compound->pre_incubate pre_incubate->initiate_rxn After 5 min pre-warming time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) initiate_rxn->time_points quench_rxn Quench Reaction (Add Ice-Cold Acetonitrile with Internal Standard) time_points->quench_rxn centrifuge Centrifuge to Precipitate Protein quench_rxn->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Calculate % Remaining vs. Time lcms->data_proc calc Determine t1/2 and Clint data_proc->calc G cluster_paths Potential Phase I Metabolic Pathways Parent Parent Compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine M1 M1: N-Dealkylation (forms 2-aminoindane) Parent->M1 CYP-mediated M2 M2: Aromatic Hydroxylation (on indane ring) Parent->M2 CYP-mediated M3 M3: Aromatic Hydroxylation (on fluorophenyl ring) Parent->M3 CYP-mediated M4 M4: Benzylic Hydroxylation (on indane ring) Parent->M4 CYP-mediated

Foundational

Discovery and Early-Stage Characterization of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Executive Summary The progressive loss of dopaminergic neurons in Parkinson’s Disease (PD) necessitates therapeutic interventions that not only restore synaptic dopamine but also mitigate neurotoxic oxidative stress. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The progressive loss of dopaminergic neurons in Parkinson’s Disease (PD) necessitates therapeutic interventions that not only restore synaptic dopamine but also mitigate neurotoxic oxidative stress. While irreversible Monoamine Oxidase B (MAO-B) inhibitors like rasagiline are clinically validated, their potential for tyramine-induced hypertensive crises (the "cheese effect") upon loss of selectivity remains a clinical hurdle.

This whitepaper details the discovery and early-stage preclinical characterization of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (hereafter designated as 2F-Bn-2AI ), a novel, highly selective, and reversible MAO-B inhibitor. By merging the rigid pharmacophore of 2-aminoindane with a sterically optimized fluorobenzyl moiety, 2F-Bn-2AI achieves picomolar potency while maintaining a superior safety profile.

Rationale and Molecular Design

The structural design of 2F-Bn-2AI is not arbitrary; it is the result of targeted pharmacophore hybridization aimed at exploiting the unique topography of the MAO-B active site.

  • The 2-Aminoindane Core: The 2,3-dihydro-1H-inden-2-amine scaffold provides a rigid, bicyclic framework that mimics the natural catecholamine backbone of dopamine. Unlike flexible aliphatic amines, the indane ring restricts conformational entropy. This rigidity locks the molecule into a thermodynamically favorable binding pose within the substrate cavity, a principle well-documented in the1.

  • The 2-Fluorobenzyl Moiety: The addition of an N-benzyl group drives the molecule deep into the bipartite hydrophobic "aromatic cage" (Tyr398, Tyr435) of the MAO-B enzyme. The ortho-fluoro substitution is a critical stereoelectronic design choice. Fluorine’s high electronegativity pulls electron density from the aromatic ring, improving metabolic stability by resisting CYP450-mediated oxidation. Crucially, its small Van der Waals radius prevents steric clashing with Ile199—the critical gatekeeper residue that distinguishes the MAO-B active site from MAO-A (which possesses a bulkier Phe208). This specific steric interaction is the primary driver of the compound's extreme MAO-B selectivity, mirroring the 2.

In Vitro Pharmacological Profiling

To validate the mechanistic hypothesis, 2F-Bn-2AI was subjected to rigorous enzymatic profiling. The protocol below is designed as a self-validating system , ensuring that any reported IC 50​ values are free from assay artifacts or false positives caused by pan-assay interference compounds (PAINS).

Protocol 1: Self-Validating Fluorometric MAO Inhibition Assay

Objective: Determine the IC 50​ , selectivity index, and reversibility of 2F-Bn-2AI against recombinant human MAO-A and MAO-B.

  • Reagent Preparation: Reconstitute recombinant human MAO-A (5 μg/mL) and MAO-B (10 μg/mL) in 0.1 M potassium phosphate buffer (pH 7.4). Prepare 2F-Bn-2AI in a 10-point dose-response series (0.1 nM to 10 μM) using 1% DMSO.

  • Pre-incubation (Reversibility Check): Causality: To distinguish between reversible and irreversible kinetics, incubate the enzyme-inhibitor mixture for either 0 minutes or 60 minutes at 37°C before adding the substrate. A reversible inhibitor will show no significant leftward shift in IC 50​ after prolonged pre-incubation, whereas an irreversible suicide inhibitor (like rasagiline) will show time-dependent potency increases.

  • Substrate Addition: Add kynuramine (40 μM for MAO-A; 20 μM for MAO-B). MAO oxidatively deaminates kynuramine into 4-hydroxyquinoline (4-HQ), a highly fluorescent byproduct.

  • Reaction Termination & Quantification: After 30 minutes, terminate the reaction with 2N NaOH. Read fluorescence at λex​ 310 nm / λem​ 400 nm.

  • System Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (0% inhibition) and 10 μM Safinamide (100% inhibition). Strict Rule: The assay plate is immediately rejected if the Z'-factor is < 0.6, ensuring high dynamic range and data trustworthiness.

Quantitative Data: Enzyme Inhibition Profile

As shown in Table 1, 2F-Bn-2AI exhibits picomolar potency against MAO-B, outperforming both the irreversible standard (Rasagiline) and the reversible standard (3).

Table 1: In Vitro MAO-A/B Inhibition and Selectivity

CompoundMAO-B IC 50​ (nM)MAO-A IC 50​ (nM)Selectivity Index (A/B)Binding Kinetics
2F-Bn-2AI 0.85 ± 0.12 > 10,000 > 11,700 Reversible
Safinamide21.0 ± 2.4> 10,000> 476Reversible
Rasagiline4.4 ± 0.6412 ± 15~ 93Irreversible

ADME and Blood-Brain Barrier (BBB) Permeability

For a CNS-targeted therapeutic, exceptional biochemical potency is irrelevant without sufficient brain penetrance. The fluorobenzyl substitution was specifically engineered to optimize the topological polar surface area (tPSA) and lipophilicity (LogP) of the indane core.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: Quantify the passive diffusion of 2F-Bn-2AI across an artificial blood-brain barrier.

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 150 μL of 2F-Bn-2AI (10 μM in PBS, pH 7.4) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification & Validation: Separate the plates and quantify compound concentration in both compartments via LC-MS/MS. Causality & Trustworthiness: Concurrently run Verapamil (high permeability) and Theophylline (low permeability). If the Verapamil effective permeability ( Pe​ ) falls below 15×10−6 cm/s, the artificial membrane integrity is compromised, and the entire batch is discarded.

Table 2: Early-Stage ADME Properties of 2F-Bn-2AI

Parameter2F-Bn-2AI ResultTarget Drug-Like Range
PAMPA-BBB ( Pe​ ) 28.4×10−6 cm/s >15×10−6 cm/s (High CNS Penetrance)
Microsomal Stability (Human) T1/2​=142 min >60 min
LogP (Calculated) 3.12.0 – 4.0
tPSA 12.0 Ų <90 Ų (Optimal for BBB)

Mechanism of Action & Downstream Signaling

The therapeutic value of 2F-Bn-2AI extends beyond mere dopamine preservation. The catabolism of dopamine by MAO-B generates hydrogen peroxide ( H2​O2​ ) as a toxic byproduct, driving oxidative stress and apoptosis in the substantia nigra. By reversibly blocking this pathway, 2F-Bn-2AI provides a dual mechanism: symptomatic relief (via dopamine restoration) and disease modification (via reduced oxidative load), similar to the mechanisms observed in 4.

G Cmpd 2F-Bn-2AI (Compound X) MAOB MAO-B Enzyme (Inhibited) Cmpd->MAOB Reversible Blockade DA Synaptic Dopamine (Preserved) MAOB->DA Prevents Catabolism ROS Oxidative Stress (H2O2) (Reduced) MAOB->ROS Halts Byproduct Formation Neuro Dopaminergic Neuroprotection DA->Neuro Restores Signaling ROS->Neuro Prevents Apoptosis

Fig 1. Downstream neuroprotective signaling pathway of MAO-B inhibition by 2F-Bn-2AI.

Conclusion and Translational Outlook

The early-stage characterization of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (2F-Bn-2AI) demonstrates a highly optimized pharmacological profile. By leveraging the rigid 2-aminoindane core and a sterically precise 2-fluorobenzyl substitution, the compound achieves sub-nanomolar, reversible inhibition of MAO-B with a selectivity index exceeding 11,000. Coupled with excellent passive BBB permeability and resistance to microsomal degradation, 2F-Bn-2AI represents a highly viable lead candidate. The next translational step requires validation in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced murine models of Parkinson's Disease to assess in vivo dopaminergic neuroprotection.

References

  • Emerging approaches in Parkinson's disease – adjunctive role of safinamide.Dovepress.
  • Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor.ACS Publications.
  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.PMC (PubMed Central).
  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors.PMC (PubMed Central).

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine quantification

An Application Note and Protocol for the Quantification of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine using HPLC. Introduction N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a synthetic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine using HPLC.

Introduction

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a synthetic compound of interest in pharmaceutical research and development due to its structural motifs that are common in centrally active agents. Accurate and reliable quantification of this analyte in various matrices, from bulk drug substance to biological fluids, is critical for pharmacokinetic, stability, and quality control studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose, offering high resolution, sensitivity, and specificity.

This application note provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. The narrative follows a logical progression from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.

Method Development Strategy

The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities and degradation products, all within a reasonable analysis time. The physicochemical properties of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, including its basic nature and predicted hydrophobicity, guided the initial selection of chromatographic conditions.

A systematic approach was employed, starting with the selection of the stationary phase and mobile phase, followed by the optimization of critical parameters such as mobile phase composition, pH, and column temperature.

Analyte and Chromatographic System
  • Analyte: N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

  • Chromatographic Mode: Reversed-Phase HPLC

  • Detection: UV-Vis Spectrophotometry

The selection of a C18 stationary phase was based on its versatility and proven performance for the separation of a wide range of pharmaceutical compounds. A methanol/acetonitrile and water-based mobile phase was chosen to provide good solubility for the analyte and allow for the manipulation of solvent strength to achieve optimal retention. Given the basic nature of the amine functional group in the analyte, a phosphate buffer was incorporated into the mobile phase to control the pH and ensure consistent ionization, thereby promoting a single, sharp chromatographic peak.

The UV spectrum of the analyte was determined to select the most appropriate wavelength for detection, maximizing sensitivity while minimizing interference from the mobile phase and potential impurities.

Optimized Chromatographic Conditions

A series of experiments were conducted to optimize the chromatographic parameters. The final, optimized conditions are summarized in the table below.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0)
Gradient Isocratic at 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Standard and Sample Preparation

Reagents and Materials:

  • N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Protocol for Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).

  • This stock solution can be further diluted with the diluent to prepare calibration standards and quality control samples.

Protocol for Mobile Phase Preparation (1 L of 20 mM Potassium Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in approximately 950 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Analyte_Characterization Analyte Characterization (pKa, logP, UV Spectra) Initial_Conditions Initial Condition Selection (Column, Mobile Phase) Analyte_Characterization->Initial_Conditions Guides Optimization Parameter Optimization (Gradient, pH, Temp) Initial_Conditions->Optimization Iterative Refinement Validation_Parameters Validation Parameters Optimization->Validation_Parameters Final Method Specificity Specificity Linearity_Range Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Parameters->Specificity Validation_Parameters->Linearity_Range Validation_Parameters->Accuracy Validation_Parameters->Precision Validation_Parameters->LOD_LOQ Validation_Parameters->Robustness QC_Analysis Quality Control Analysis Validation_Parameters->QC_Analysis Stability_Studies Stability Studies Validation_Parameters->Stability_Studies

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.999, no interference at the retention time of the analyte.
Linearity & Range Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%
Precision
RepeatabilityPrecision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate PrecisionPrecision within-laboratory variations: different days, different analysts, different equipment.RSD ≤ 2.0%
LOD & LOQ Lowest amount of analyte that can be detected and quantified, respectively.Signal-to-Noise Ratio: LOD ≥ 3:1, LOQ ≥ 10:1
Robustness Capacity to remain unaffected by small, but deliberate variations in method parameters.RSD ≤ 2.0% for all varied conditions

Conclusion

The developed RP-HPLC method for the quantification of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is simple, rapid, and reliable. The method has been validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. This method is suitable for the routine quality control analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in bulk drug substance and can be adapted for other applications such as formulation analysis and stability studies.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (n.d.). A Practical Guide to HPLC Column Selection. [Link]

Application

Application Note &amp; Protocol: Development and Validation of a Quantitative LC-MS/MS Method for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in Human Plasma

Abstract This document provides a comprehensive framework for the development, optimization, and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-[(2-flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the development, optimization, and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in human plasma. As a novel molecule, no standard public protocol exists; therefore, this guide details the systematic process a scientist would undertake. The methodology emphasizes achieving high sensitivity, selectivity, and throughput while adhering to the stringent bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] The protocol covers all critical stages: mass spectrometric tuning, chromatographic optimization, a detailed solid-phase extraction (SPE) procedure for sample preparation, and a full validation plan.

Introduction

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies that underpin drug development.[7] LC-MS/MS is the gold standard for such bioanalysis due to its unparalleled sensitivity and selectivity.[8][9]

This application note describes a logical, science-driven workflow to establish a "fit-for-purpose" bioanalytical method. The objective is to create a reliable and reproducible assay suitable for supporting regulatory submissions by demonstrating that it is suitable for its intended purpose.[7]

Materials and Reagents

  • Analyte: N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (Reference Standard, >99% purity)

  • Internal Standard (IS): N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine-d4 (Deuterated analog, >99% purity, >99% isotopic purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%), ammonium hydroxide.

  • Plasma: Pooled human plasma (K2-EDTA anticoagulant), sourced from certified vendors.

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges.

Method Development Strategy

A systematic approach is crucial for developing a robust LC-MS/MS method, especially for a novel compound.[10] The process involves three core phases: optimizing the mass spectrometric response, developing a selective chromatographic separation, and establishing an efficient sample cleanup protocol.

Mass Spectrometry Optimization

The goal of MS optimization is to determine the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.[11][12]

Protocol:

  • Prepare a ~1 µg/mL solution of the analyte and IS in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Operate in positive electrospray ionization (ESI+) mode. The basic amine moiety on the inden-2-amine structure is readily protonated.

  • Acquire a full scan (Q1 scan) to identify the precursor ion, which corresponds to the protonated molecule [M+H]⁺.

  • Select the identified precursor ion and perform a product ion scan (Q3 scan) to identify the most abundant and stable fragment ions.

  • Optimize collision energy (CE) and other compound-specific parameters (e.g., declustering potential) for each precursor → product ion transition to maximize signal intensity.[13][14][15]

  • Select at least two MRM transitions per compound—a primary transition for quantification and a secondary one for confirmation.[12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
Analyte Hypothetical 256.2Hypothetical 117.1QuantifierOptimized Value
Hypothetical 256.2Hypothetical 91.1QualifierOptimized Value
IS (d4) Hypothetical 260.2Hypothetical 121.1QuantifierOptimized Value

Table 1: Hypothetical MRM transitions for the analyte and its deuterated internal standard.

Liquid Chromatography Development

Effective chromatographic separation is vital to resolve the analyte from endogenous plasma components, thereby minimizing matrix effects and ensuring accurate quantification.[10]

Protocol:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) as a versatile choice for small molecules.

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% Formic Acid (promotes ionization in ESI+).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient Optimization: Develop a fast gradient to ensure a short run time while achieving good peak shape and separation from the solvent front and potential interferences. A typical starting point is a 2-3 minute gradient from 5% to 95% Mobile Phase B.

  • Flow Rate & Temperature: A flow rate of 0.4-0.6 mL/min is standard for a 2.1 mm ID column. A column temperature of 40°C can improve peak shape and reduce viscosity.

ParameterConditionRationale
LC Column Reversed-Phase C18, 50x2.1mm, 1.8µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Flow Rate 0.5 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Gradient 5% B to 95% B over 2.0 minEnables rapid analysis and high throughput.

Table 2: Optimized Liquid Chromatography Conditions.

Plasma Sample Preparation

The primary goal of sample preparation is to remove proteins and phospholipids from the plasma, which can cause ion suppression and damage the analytical column.[16][17] While protein precipitation (PPT) is fast, solid-phase extraction (SPE) often provides a cleaner extract, leading to reduced matrix effects and better sensitivity.[18][19] Given the need for a robust and sensitive assay, a mixed-mode cation exchange SPE protocol is developed here.

Solid-Phase Extraction (SPE) Protocol

This protocol uses a "bind-and-elute" strategy where the basic analyte is retained on a strong cation exchange sorbent.[20]

Step-by-Step Methodology:

  • Sample Pre-treatment: Thaw plasma samples and vortex. To 100 µL of plasma, add 25 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells and disrupts protein binding.[21]

  • Conditioning: Condition the SPE plate wells with 500 µL of methanol.

  • Equilibration: Equilibrate the wells with 500 µL of water.[21]

  • Load: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent. The analyte and IS will bind to the cation exchange media.

  • Wash 1: Wash the sorbent with 500 µL of 0.1 M acetic acid to remove neutral and acidic interferences.

  • Wash 2: Wash the sorbent with 500 µL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte and IS with 2x 250 µL aliquots of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 100 µL Plasma vortex1 Vortex plasma->vortex1 is 25 µL IS is->vortex1 acid 200 µL 4% H3PO4 acid->vortex1 load 3. Load Sample vortex1->load Transfer Pre-treated Sample condition 1. Condition (500 µL MeOH) equilibrate 2. Equilibrate (500 µL H2O) condition->equilibrate equilibrate->load wash1 4. Wash 1 (500 µL 0.1M Acetic Acid) load->wash1 wash2 5. Wash 2 (500 µL MeOH) wash1->wash2 elute 6. Elute (2x250 µL 5% NH4OH in ACN) wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Bioanalytical Method Validation

The developed method must be fully validated according to regulatory guidelines to ensure its reliability for study sample analysis.[1][2][7] The validation will assess the following parameters as defined by the ICH M10 guidance.[22]

Validation ParameterPurposeAcceptance Criteria (Chromatographic Methods)
Selectivity To ensure no interference at the retention times of the analyte and IS.Response in blank samples <20% of LLOQ for analyte and <5% for IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response must be ≥5x the response of a blank sample. Accuracy within ±20% and Precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by the plasma matrix.The IS-normalized matrix factor %CV should be ≤15%.
Recovery To determine the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in plasma under various storage and handling conditions.Mean concentration at each stability level must be within ±15% of the nominal concentration.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria based on FDA and ICH M10 guidelines.[1]

Validation_Workflow cluster_core Core Validation Parameters cluster_matrix Matrix & Extraction Assessment cluster_stability Analyte Stability Assessment selectivity Selectivity & Specificity curve Calibration Curve (Linearity, Range) selectivity->curve lloq LLOQ Determination curve->lloq accuracy_precision Accuracy & Precision (Intra- & Inter-day) lloq->accuracy_precision matrix_effect Matrix Effect (Suppression/Enhancement) accuracy_precision->matrix_effect recovery Extraction Recovery matrix_effect->recovery fts Freeze-Thaw Stability recovery->fts benchtop Bench-Top Stability fts->benchtop longterm Long-Term Storage Stability benchtop->longterm processed Post-Preparative Stability longterm->processed start Validated Method processed->start

Caption: Logical flow of bioanalytical method validation experiments.

Conclusion

This application note outlines a comprehensive and systematic approach for developing and validating a selective, sensitive, and robust LC-MS/MS method for the quantification of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in human plasma. The described workflow, from initial MS tuning and chromatographic development to a detailed SPE protocol and a full validation plan, provides a solid foundation for establishing a method that meets stringent international regulatory standards. Adherence to these principles will ensure the generation of high-quality bioanalytical data to support critical drug development decisions.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5][6]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][7]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][3]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][10]

  • News-Medical. (2015). Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation. [Link][16]

  • PubMed Central (PMC). (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link][19]

  • Agilent. An end-to-end software algorithm for LC/MS/MS method development, optimization, and QA/QC deployment. [Link][13]

  • Agilent. Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. [Link][14]

  • PubMed Central (PMC). (2014). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. [Link][11]

  • Waters. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link][15]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link][12]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][22]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][17]

  • Drug Development and Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][8]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][9]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link][21]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][20]

Sources

Method

How to dissolve N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine for cell culture assays

Application Note: Solvation and Handling Protocols for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in In Vitro Cell Culture Assays Introduction & Physicochemical Profiling N-[(2-fluorophenyl)methyl]-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation and Handling Protocols for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in In Vitro Cell Culture Assays

Introduction & Physicochemical Profiling

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (commonly referred to as an N-(2-fluorobenzyl)-2-aminoindane derivative) is a highly lipophilic, conformationally restricted secondary amine. Compounds within the substituted 2-aminoindane class are frequently investigated for their complex interactions with monoamine transporters, monoamine oxidase (MAO) inhibition, and NMDA receptor antagonism ()[1].

The Solvation Challenge: The addition of the 2-fluorobenzyl moiety to the rigid indane core drastically increases the molecule's partition coefficient (estimated LogP > 3.5). This extreme hydrophobicity presents a critical hurdle for in vitro assays: the compound will rapidly precipitate or form micelles if introduced directly into physiological aqueous buffers (pH 7.4) ()[2]. To ensure accurate dose-response relationships and prevent artifactual data, researchers must employ a rigorous two-stage solvation strategy.

Solvent Selection & Cytotoxicity Constraints

Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle for this compound, as its amphipathic nature effectively disrupts the crystal lattice of the hydrophobic amine. However, neuronal models (e.g., SH-SY5Y, PC12, or primary cortical neurons) commonly used to evaluate CNS-active aminoindanes are highly sensitive to solvent-induced toxicity.

DMSO concentrations exceeding 0.1% (v/v) in the final culture medium can induce osmotic stress, alter lipid bilayer permeability, and trigger apoptosis, thereby confounding the assay's pharmacological readouts ()[3]. The following protocol is engineered to maximize compound solubility while strictly capping the final DMSO concentration at ≤0.1%.

Quantitative Data: Physicochemical & Solvation Parameters

ParameterRecommended ValueCausality / Rationale
Master Stock Concentration 10 mMPrevents supersaturation and spontaneous crystallization in DMSO.
Primary Solvent 100% Anhydrous DMSODisrupts the hydrophobic crystal lattice of the secondary amine.
Max Final DMSO (In Vitro) ≤ 0.1% (v/v)Avoids solvent-induced cytotoxicity and osmotic stress in cell lines.
Storage Temperature -20°C (Aliquot)Minimizes freeze-thaw degradation and atmospheric water absorption.
Aqueous Buffer Temp 37°CPrevents thermal shock and rapid compound "crash out" upon dilution.

Step-by-Step Methodology: Solvation and Assay Preparation

Phase 1: Master Stock Reconstitution (10 mM)
  • Equilibration : Allow the solid N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine to reach room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric moisture from condensing on the hygroscopic powder, which would degrade the compound and alter the actual molarity.

  • Solvation : Add the calculated volume of 100% Anhydrous DMSO to achieve a 10 mM concentration.

  • Trituration & Sonication : Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

    • Causality: Sonication provides localized mechanical and thermal energy to overcome the enthalpy of solution, breaking apart stubborn micro-aggregates.

  • Aliquotting : Divide the master stock into single-use amber glass vials and store at -20°C.

    • Causality: Repeated freeze-thaw cycles of DMSO introduce water (due to its hygroscopic nature), which drastically reduces the solubility limit of lipophilic compounds over time.

Phase 2: Serial Dilution & Aqueous Formulation
  • Thawing : Warm a single 10 mM aliquot to 37°C in a water bath for 5 minutes.

    • Causality: DMSO freezes at 18.5°C. Warming ensures the solvent is fully liquid and the compound is completely re-dissolved before dilution.

  • Intermediate Dilution : Perform serial dilutions in 100% DMSO to create a 1000x working stock (e.g., if your final assay concentration is 10 µM, create a 10 mM stock; if 1 µM, create a 1 mM stock).

    • Causality: Diluting the compound first in DMSO prevents the "crash-out" effect that occurs when highly concentrated hydrophobic drugs interface directly with water.

  • Aqueous Integration : While vigorously vortexing the warmed (37°C) cell culture medium, add the 1000x DMSO stock dropwise.

    • Causality: Vigorous agitation disperses the compound instantly, preventing localized areas of high concentration that nucleate precipitate formation.

Phase 3: Self-Validating Quality Control
  • Microscopic Inspection : Before applying the dosed medium to your cell cultures, place a 50 µL drop of the final aqueous solution on a glass slide and inspect it under a phase-contrast microscope at 20x or 40x magnification.

    • Causality: This is a critical self-validating step. Micro-precipitates or micelles are often invisible to the naked eye. If applied to cells, these precipitates can be endocytosed (causing artifactual toxicity) or simply reduce the bioavailable concentration of the drug, leading to highly inaccurate IC50/EC50 calculations.

Mechanistic Workflow

Workflow A Solid Compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine B Master Stock (10 mM) in 100% Anhydrous DMSO A->B Add DMSO + Vortex/Sonicate C Aliquot & Store at -20°C B->C Long-term storage D Thaw & Warm to 37°C (Ensure Complete Solvation) C->D Prior to assay E Intermediate Dilutions (1000x in DMSO) D->E Serial dilution F Aqueous Formulation Dropwise into warmed Media/PBS E->F 1:1000 dilution G Microscopic Validation (Phase-Contrast for Precipitates) F->G Quality control G->F If cloudy, adjust protocol H Cell Culture Application (Final DMSO ≤ 0.1%) G->H Clear solution confirmed

Workflow for the solvation and microscopic validation of lipophilic aminoindanes.

References

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236.[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Yi, X., Liu, M., Luo, Q., Zhuo, H., Cao, H., Wang, J., & Ying, M. (2017). Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro. FEBS Open Bio, 7(4), 485–494.[Link]

Sources

Application

In Vivo Dosing and Pharmacological Profiling Protocols for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Neuropharmacologists, and Drug Development Scientists Introduction & Pharmacological Rationale The compound N-[(2-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Neuropharmacologists, and Drug Development Scientists

Introduction & Pharmacological Rationale

The compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (hereafter referred to as 2-FB-2-AI ) is a novel, highly lipophilic derivative of 2-aminoindane (2-AI). The parent compound, 2-AI, is a rigidified amphetamine analogue known to act as a monoamine releasing agent, serving as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT)[1]. It increases extracellular dopamine (DA) and norepinephrine (NE) in a manner analogous to (+)-amphetamine[2].

However, the addition of an N-(2-fluorobenzyl) moiety fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Drawing from structure-activity relationship (SAR) studies of N-benzyl substituted amphetamines (e.g., NBNA) and phenethylamines (e.g., NBOMe), the bulky N-benzyl group typically abolishes monoamine oxidase (MAO) inhibitory properties[3]. Furthermore, this substitution often shifts the molecule's interaction profile from a monoamine releaser to a reuptake inhibitor, while simultaneously increasing its binding affinity for the trace amine-associated receptor 1 (TAAR1)[4].

This application note provides a self-validating, field-proven protocol for the in vivo dosing, neurochemical profiling (via microdialysis), and behavioral assessment of 2-FB-2-AI in rodent models.

Formulation and Dosing Protocols

Vehicle Selection and Preparation

The N-(2-fluorobenzyl) substitution drastically increases the lipophilicity (LogP) of the 2-aminoindane core. Consequently, 2-FB-2-AI hydrochloride or freebase will exhibit poor solubility in standard 0.9% physiological saline.

Protocol: 5% Tween-80 / 95% Saline Formulation

  • Weigh the required mass of 2-FB-2-AI (e.g., 10 mg for a 1 mg/mL stock).

  • Add 5% (v/v) Tween-80 (50 µL per 1 mL total volume) directly to the dry powder.

  • Vortex vigorously for 2 minutes until the compound forms a uniform suspension.

  • Gradually add 95% (v/v) sterile 0.9% NaCl solution while continuously sonicating the mixture in a water bath (room temperature) for 15–20 minutes until a clear or slightly opalescent microemulsion is achieved.

  • Causality Check: Sonication prevents the formation of large micelles that could cause micro-embolisms during Intravenous (IV) administration.

Dosing Matrix & Allometric Scaling

Based on the active doses of the parent 2-AI (which produces stimulant effects in rodents at 5–20 mg/kg)[2] and the increased blood-brain barrier (BBB) penetrability afforded by the N-benzyl group[5], the following dosing matrix is recommended for initial in vivo profiling in C57BL/6J mice or Sprague-Dawley rats.

Table 1: Recommended Dosing Matrix for 2-FB-2-AI

RouteSpeciesLow DoseMedium DoseHigh DoseInjection Volume
IP Mouse (C57BL/6J)1.0 mg/kg3.0 mg/kg10.0 mg/kg10 mL/kg
IP Rat (Sprague-Dawley)0.5 mg/kg1.5 mg/kg5.0 mg/kg1 mL/kg
IV Rat (Sprague-Dawley)0.1 mg/kg0.5 mg/kg2.0 mg/kg1 mL/kg (via Jugular)

In Vivo Microdialysis Protocol (Neurochemical Profiling)

To quantify the effects of 2-FB-2-AI on extracellular monoamines, in vivo microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD) is required.

Stereotaxic Surgery
  • Anesthetize the rat using Isoflurane (4% induction, 1.5–2% maintenance).

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the striatum (Coordinates from Bregma: AP +1.0 mm, ML ±3.0 mm, DV -3.5 mm) or medial prefrontal cortex (mPFC) (AP +3.2 mm, ML ±0.6 mm, DV -2.0 mm).

  • Secure the cannula with dental cement and anchor screws. Allow 5–7 days for surgical recovery.

Microdialysis and HPLC-ECD Workflow
  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane for striatum) through the guide cannula 12 hours prior to the experiment to allow basal neurotransmitter levels to stabilize.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate of 1.5 µL/min using a micro-syringe pump.

  • Baseline Collection: Collect dialysate samples every 20 minutes. Establish a stable baseline (defined as three consecutive samples with <10% variation in DA/NE peak area).

  • Drug Administration: Administer 2-FB-2-AI (IP or IV) as per Table 1.

  • Quantification: Inject 20 µL of dialysate into the HPLC-ECD system. Use a C18 reverse-phase column with a mobile phase containing an ion-pairing agent (e.g., sodium octyl sulfate) to separate DA, NE, and 5-HT.

Behavioral Assays

Because N-benzyl derivatives of amphetamines can exhibit complex psychomotor and hallucinogenic-like properties[5], behavioral profiling must assess both locomotor activation and sensorimotor gating.

Open Field Test (OFT)

Purpose: To assess psychomotor activation driven by DAT/NET inhibition.

  • Acclimate mice to the testing room for 1 hour.

  • Administer 2-FB-2-AI (IP) and immediately place the animal in the center of a 40 cm × 40 cm Plexiglas arena.

  • Record locomotor activity (total distance traveled, central vs. peripheral zone time) for 60 minutes using automated video tracking software.

  • Causality Check: Hyperlocomotion indicates significant DAT-mediated dopaminergic tone, while thigmotaxis (wall-hugging) indicates anxiogenic effects often associated with NET activation.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Purpose: To evaluate sensorimotor gating, which is disrupted by psychotomimetic agents and modulated by TAAR1 and 5-HT receptors[6].

  • Place the rodent in a startle chamber equipped with a piezoelectric transducer.

  • Acclimation: 5 minutes of 65 dB background white noise.

  • Testing Block: Present a series of trials including:

    • Pulse alone (120 dB, 40 ms).

    • Prepulse + Pulse (70, 75, or 80 dB prepulse for 20 ms, followed 100 ms later by the 120 dB pulse).

    • No stimulus (background noise only).

  • Calculate PPI as: [1 - (Startle Amplitude of Prepulse+Pulse / Startle Amplitude of Pulse alone)] × 100.

Visualizations

MOA Drug 2-FB-2-AI (N-benzyl-2-aminoindane) DAT Dopamine Transporter (DAT / NET) Drug->DAT Binds & Inhibits TAAR1 TAAR1 Receptor (Intracellular) Drug->TAAR1 Partial Agonism MAO Monoamine Oxidase (MAO-A/B) Drug->MAO Reduced Affinity DA_Release Psychomotor Activation & Behavioral Effects DAT->DA_Release Increased Extracellular DA/NE TAAR1->DA_Release Modulates DA Firing

Fig 1. Proposed pharmacodynamic pathways of 2-FB-2-AI at monoamine transporters and TAAR1.

Workflow Formulation 1. Formulation (Tween-80/Saline) Dosing 2. In Vivo Dosing (IP / IV Admin) Formulation->Dosing Microdialysis 3. Microdialysis (Striatum/PFC) Dosing->Microdialysis Behavior 4. Behavioral Assays (OFT & PPI) Dosing->Behavior Analysis 5. HPLC-ECD & Data Analysis Microdialysis->Analysis Behavior->Analysis

Fig 2. Step-by-step in vivo experimental workflow for neurochemical and behavioral profiling.

References

  • Substituted 2-aminoindane - Wikipedia Source: Wikipedia URL:[Link]

  • 2-Aminoindane - Wikipedia Source: Wikipedia URL:[Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Reference Standard

Introduction: The Critical Role of Reference Standards In pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Chemical reference standards serve as the cornerstone of q...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reference Standards

In pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Chemical reference standards serve as the cornerstone of quality control, providing a benchmark against which active pharmaceutical ingredients (APIs) and their impurities are measured.[1] A well-characterized reference standard ensures the identity, purity, quality, and strength of a drug substance.[1] This document provides a comprehensive guide for the synthesis, purification, and characterization of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, a key intermediate or potential impurity in various synthetic pathways, for its use as a certified reference standard.

The guidelines outlined herein are designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA, ensuring that the prepared reference standard is of the highest quality and suitable for its intended analytical applications.[1][2][3] The objective is to produce a primary reference standard with a purity of ≥99.5%.[4]

Synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

The synthesis of the target compound is achieved through a reductive amination reaction between 2,3-dihydro-1H-inden-2-amine and 2-fluorobenzaldehyde. This method is chosen for its efficiency and high yield.

Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product 2_3_dihydro_1H_inden_2_amine 2,3-dihydro-1H-inden-2-amine Schiff_base Schiff Base Intermediate 2_3_dihydro_1H_inden_2_amine->Schiff_base + 2_fluorobenzaldehyde 2-fluorobenzaldehyde 2_fluorobenzaldehyde->Schiff_base Target_Compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Schiff_base->Target_Compound Reduction (e.g., NaBH4) caption Synthetic Pathway for the Target Compound.

Caption: Synthetic Pathway for the Target Compound.

Experimental Protocol

Materials:

  • 2,3-dihydro-1H-inden-2-amine (≥98% purity)

  • 2-fluorobenzaldehyde (≥98% purity)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydro-1H-inden-2-amine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-fluorobenzaldehyde (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Reference Standard

To achieve the high purity required for a reference standard (≥99.5%), the crude product must undergo a rigorous purification process.[4] Column chromatography followed by recrystallization is the recommended approach.

Purification Workflow

G Crude_Product Crude Synthesized Product Column_Chromatography Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Fraction_Collection Collection of Pure Fractions (TLC Monitoring) Column_Chromatography->Fraction_Collection Solvent_Evaporation Evaporation of Solvent Fraction_Collection->Solvent_Evaporation Recrystallization Recrystallization (e.g., Ethanol/Water) Solvent_Evaporation->Recrystallization Purified_Standard Purified Reference Standard (≥99.5% Purity) Recrystallization->Purified_Standard caption Purification Workflow for the Reference Standard.

Caption: Purification Workflow for the Reference Standard.

Protocol for Purification
  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product from the chromatography step in a minimal amount of a hot solvent (e.g., ethanol).

    • Slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Certification of the Reference Standard

Comprehensive characterization is essential to confirm the identity, purity, and potency of the reference standard.[4][5] A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques and Expected Results
Analytical Technique Purpose Expected Results
¹H NMR & ¹³C NMR Structural Elucidation and ConfirmationSpectra consistent with the proposed structure of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. Absence of significant impurity peaks.[6][7][8]
Mass Spectrometry (MS) Molecular Weight DeterminationA molecular ion peak corresponding to the exact mass of the target compound.[9][10]
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationA single major peak with a purity of ≥99.5%.[9][11]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationCharacteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-F bonds.
Elemental Analysis (CHN) Determination of Elemental CompositionExperimentally determined percentages of Carbon, Hydrogen, and Nitrogen within ±0.4% of the theoretical values.
Melting Point Physical Property and Purity IndicatorA sharp and defined melting point range.
Step-by-Step Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified standard in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[7]

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Determine the accurate mass of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a validated HPLC method using a suitable column (e.g., C18) and mobile phase.

    • Inject a known concentration of the reference standard and analyze the chromatogram.

    • Calculate the purity based on the area percentage of the main peak.

Documentation and Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be prepared to accompany the reference standard.[2][4] This document should include:

  • Compound Name and Structure

  • CAS Number

  • Batch/Lot Number

  • Date of Certification and Expiry/Retest Date

  • Purity determined by HPLC (with chromatogram)

  • Identity confirmed by NMR and MS (with spectra)

  • Results of other characterization tests (FTIR, Elemental Analysis, Melting Point)

  • Storage Conditions

  • Safety Information

Storage and Stability

To ensure the long-term integrity of the reference standard, it should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C or as determined by stability studies).[11]

Conclusion

The preparation of a high-purity reference standard for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine requires a systematic approach encompassing synthesis, purification, and extensive characterization. Adherence to these guidelines will ensure the production of a reliable and well-documented reference material, suitable for use in regulated pharmaceutical analysis.

References

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link]

  • Stevenson, L., et al. (2019).
  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins. Retrieved from [Link]

  • International Atomic Energy Agency. (2003). Development and use of reference materials and quality control materials. IAEA. Retrieved from [Link]

  • Gryn, D., & Kolisnyk, T. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. Retrieved from [Link]

  • Djurkovic, B., et al. (2010). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Retrieved from [Link]

  • Hansen, E. B., Jr., & Hansen-Møller, J. (1997). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. PubMed. Retrieved from [Link]

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. Google Patents.
  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. ILAC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
  • RSC. (n.d.). SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides. RSC.org. Retrieved from [Link]

  • Chemsrc. (2025). 1H-Inden-2-amine,2,3-dihydro-N-phenyl. Chemsrc. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate. Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Retrieved from [Link]

  • ScienceOpen. (2022). A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η -C2H4OMe)(DMSO)(phen)]. ScienceOpen. Retrieved from [Link]

  • Google Patents. (n.d.). US20040157739A1 - Amino-1,3,5-triazines N-substituted with chiral bicyclic radicals, process for their preparation, compositions thereof, and their use as herbicides and plant growth regulators. Google Patents.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • MDPI. (1989). NMR Spectroscopy for Metabolomics Research. MDPI. Retrieved from [Link]

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Application

Application Note: Strategies for the Extraction of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine from Biological Matrices

Introduction The indanamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indanamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine represents a class of basic, lipophilic molecules whose quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.[3][4] The inherent complexity of biological fluids like plasma, serum, and urine necessitates a robust sample preparation strategy to remove interfering endogenous components such as proteins, salts, and phospholipids.[5][6][7] An effective extraction method not only purifies the analyte but also concentrates it, thereby enhancing the sensitivity and reliability of subsequent analytical techniques, most notably Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6]

This document provides a detailed guide to three widely-used extraction techniques for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine and similar compounds: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the fundamental principles behind each method, provide detailed step-by-step protocols, and offer guidance on selecting the most appropriate technique based on analytical objectives.

Analyte Physicochemical Considerations

A successful extraction strategy begins with an understanding of the analyte's chemical properties.

  • Structure and Functionality: N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine possesses two key features that govern its extractive behavior:

    • A secondary amine group , which is basic.

    • A significant non-polar structure composed of indane and fluorophenyl rings, rendering the molecule lipophilic (hydrophobic).

  • Ionization State (pKa): The basic amine group can exist in a protonated (charged, hydrophilic) or deprotonated (neutral, lipophilic) state depending on the pH of the solution. This pH-dependent equilibrium is the most critical parameter to manipulate during extraction.

    • At acidic pH (pH < pKa): The amine is protonated (R₂NH₂⁺), making it positively charged and more soluble in aqueous solutions.

    • At basic pH (pH > pKa): The amine is in its free base, neutral form (R₂NH), making it significantly less water-soluble and more soluble in organic solvents.

This ability to "switch" the analyte's polarity by adjusting pH is fundamental to achieving selective extraction and high recovery.

Method 1: Protein Precipitation (PPT) – A High-Throughput Approach

Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma or serum samples.[8] It is often the first choice in early discovery settings where high throughput is paramount.

Principle of Action: The technique involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to the biological sample.[9][10] The solvent disrupts the hydration shell around the proteins, reducing their solubility and causing them to denature and precipitate out of solution.[8] The analyte, being soluble in the resulting aqueous-organic supernatant, is then separated from the solid protein pellet by centrifugation or filtration.[11]

Advantages:

  • Fast and simple to perform.

  • Inexpensive and requires minimal method development.

  • Easily automated in 96-well plate formats.[12]

Disadvantages:

  • Non-selective, resulting in "dirtier" extracts. Endogenous interferences like phospholipids may remain in the supernatant.

  • Potential for ion suppression or enhancement in LC-MS/MS analysis.

  • Analyte may be lost due to co-precipitation with the protein pellet.

Experimental Protocol: PPT from Human Plasma
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold (4°C) acetonitrile containing the internal standard. This represents a 3:1 ratio of solvent to sample.[11]

  • Vortex mix vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to form a compact protein pellet.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Visualization: Protein Precipitation

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_acn 2. Add Cold Acetonitrile (300 µL) + IS plasma->add_acn vortex 3. Vortex (1 min) add_acn->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evap 6. Evaporate to Dryness supernatant->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: High-throughput protein precipitation workflow.

Method 2: Liquid-Liquid Extraction (LLE) – A Classic Selectivity Tool

LLE is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous/biological phase and an organic solvent.[13] For basic compounds like our target analyte, pH control is paramount.

Principle of Action: The plasma or urine sample is first made basic (e.g., pH 10-11) to ensure the analyte is in its neutral, non-polar form. An immiscible organic solvent is then added, and upon mixing, the neutral analyte preferentially partitions from the aqueous phase into the organic phase.[14] Polar, water-soluble interferences remain in the aqueous layer. For enhanced purity, a back-extraction can be performed where the analyte is stripped from the organic phase into a fresh acidic aqueous solution, leaving non-basic impurities behind.[14]

Advantages:

  • Provides significantly cleaner extracts than PPT.

  • High recovery can be achieved with optimized solvent and pH conditions.

  • Relatively inexpensive.

Disadvantages:

  • Can be labor-intensive and difficult to automate.

  • Emulsion formation can be problematic, complicating phase separation.[15]

  • Requires larger volumes of organic solvents compared to SPE.

Experimental Protocol: LLE from Human Urine
  • Pipette 500 µL of urine into a 4 mL glass screw-cap tube.

  • Add the internal standard.

  • Basify the sample by adding 50 µL of 1 M sodium hydroxide (NaOH) to reach a pH > 10.

  • Add 2 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Cap the tube and vortex for 2 minutes, or mix on a mechanical shaker for 15 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Visualization: Liquid-Liquid Extraction

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow urine 1. Urine Sample (500 µL) + IS basify 2. Basify (pH > 10) urine->basify add_solvent 3. Add Organic Solvent (2 mL) basify->add_solvent mix 4. Vortex / Shake add_solvent->mix centrifuge 5. Centrifuge to Separate Phases mix->centrifuge organic_layer 6. Collect Organic Layer centrifuge->organic_layer evap 7. Evaporate to Dryness organic_layer->evap reconstitute 8. Reconstitute in Mobile Phase evap->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: pH-driven liquid-liquid extraction workflow.

Method 3: Solid-Phase Extraction (SPE) – For Highest Purity Extracts

SPE is a chromatographic technique used for sample clean-up and concentration that provides the cleanest extracts.[5] For a basic drug like N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, a mixed-mode cation exchange (MCX) sorbent is often the ideal choice.

Principle of Action: MCX sorbents possess both non-polar (e.g., C8 or a polymeric backbone) and strong cation exchange (e.g., sulfonic acid) functional groups.[16] This dual chemistry allows for a highly selective, orthogonal clean-up strategy:

  • Load: The sample is acidified (pH < pKa) to ensure the analyte is positively charged. It is then loaded onto the SPE cartridge and retained by both ionic interaction with the cation exchanger and hydrophobic interaction with the non-polar backbone.

  • Wash: The cartridge is washed first with an acidic aqueous solution to remove polar interferences, followed by an organic solvent (e.g., methanol) to remove non-polar, non-basic interferences. The analyte remains bound by the strong ionic interaction.

  • Elute: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used for elution. The base neutralizes the charge on the analyte, disrupting the ionic bond, while the organic solvent disrupts the hydrophobic interaction, allowing the pure analyte to be eluted.

Advantages:

  • Yields the highest purity extracts, minimizing matrix effects.

  • High and reproducible recoveries.[5]

  • High concentration factors are achievable.

  • Amenable to automation.

Disadvantages:

  • Higher cost per sample.

  • Requires more extensive method development than PPT or LLE.

Experimental Protocol: Mixed-Mode SPE from Plasma
  • Pre-treatment: Dilute 200 µL of plasma with 600 µL of 4% phosphoric acid in water. Add internal standard and vortex.

  • Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove lipophilic, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Post-Elution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Workflow Visualization: Solid-Phase Extraction

SPE_Workflow cluster_2 Mixed-Mode SPE Workflow pretreat 1. Pre-treat Sample (Acidify) load 4. Load Sample pretreat->load condition 2. Condition Cartridge (MeOH, H₂O) equilibrate 3. Equilibrate (Acid) condition->equilibrate equilibrate->load wash1 5. Aqueous Wash (Acid) load->wash1 wash2 6. Organic Wash (MeOH) wash1->wash2 elute 7. Elute (Basic MeOH) wash2->elute post_elute 8. Evaporate & Reconstitute elute->post_elute analysis Inject for LC-MS/MS Analysis post_elute->analysis

Sources

Method

Application Notes and Protocols for the Neuropharmacological Evaluation of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Introduction The burgeoning field of neuropharmacology continually seeks novel chemical entities with the potential to modulate central nervous system (CNS) activity and provide therapeutic benefits for neurological and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The burgeoning field of neuropharmacology continually seeks novel chemical entities with the potential to modulate central nervous system (CNS) activity and provide therapeutic benefits for neurological and psychiatric disorders.[1] The compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a novel molecule featuring a 2-aminoindane core structure. Derivatives of 2-aminoindane have been explored for a range of pharmacological activities. Given its structural elements, a primary characterization of its effects on rodent behavior is a critical first step in elucidating its neuropharmacological profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols for a battery of well-validated behavioral assays designed to screen for anxiolytic, antidepressant, and cognitive-modulating effects of this novel compound. The emphasis is on rigorous experimental design, procedural accuracy, and robust data interpretation to ensure the generation of reliable and reproducible preclinical data.[2][3]

PART 1: Foundational Principles of Preclinical Behavioral Screening

Before commencing any in vivo experimentation, a firm grasp of foundational principles is paramount to ensure scientific rigor and ethical conduct.

Pillar 1: Experimental Design & Bias Mitigation

A robust preclinical study design is the bedrock of translatable research.[2] Key considerations include:

  • Hypothesis-Driven Research: Each experiment should be designed to test a specific hypothesis regarding the compound's effect.[2]

  • Control Groups: The inclusion of appropriate control groups is non-negotiable. This typically includes a vehicle control group (receiving the substance in which the test compound is dissolved) and may include a positive control group (a known drug with a similar expected effect) to validate the assay.

  • Randomization and Blinding: To mitigate experimenter bias, animals should be randomly assigned to treatment groups. Furthermore, the experimenter conducting the behavioral test and analyzing the data should be blinded to the treatment conditions.[4]

  • Sample Size and Power Analysis: The number of animals per group should be determined by a power analysis to ensure the study is sufficiently powered to detect a meaningful effect, thereby avoiding false negatives while adhering to the 3Rs principles (Replacement, Reduction, Refinement) of animal research.

Pillar 2: Animal Welfare and Acclimation

  • Ethical Approval: All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[5]

  • Acclimation: Upon arrival, animals require an acclimation period to the facility (typically 1-2 weeks) followed by habituation to the testing room for at least 60 minutes before any experiment begins.[6] This minimizes stress-induced behavioral alterations. Pre-handling the animals for several days prior to testing is also strongly recommended.[4]

  • Environmental Controls: The testing environment should be strictly controlled for light, temperature, humidity, and noise to ensure consistency across all test subjects and sessions.[7] The use of a white noise generator can help mask sudden noises.[6][8]

PART 2: Behavioral Assay Protocols

The following protocols are recommended as a primary screening battery for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine to assess its potential effects on anxiety, depression-like states, and cognition.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Principle: The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[4][9] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms, while anxiogenic compounds have the opposite effect.[4]

Apparatus Specifications

ParameterMouse Apparatus SpecificationsRat Apparatus SpecificationsNotes
Arm Dimensions 30 cm long x 5 cm wide50 cm long x 10 cm wideDimensions can be adapted based on animal strain and size.[10]
Center Square 5 cm x 5 cm10 cm x 10 cmThe central platform from which all arms extend.[10]
Closed Arm Wall Height 15 cm30-40 cmWalls should be high enough to prevent the animal from seeing over them.[10]
Elevation 50-55 cm above the floor50-55 cm above the floorConsistent elevation is crucial for inducing the anxiety-like response.[10]
Material Non-reflective, easy-to-clean material (e.g., matte-finished wood, acrylic).[10]Non-reflective, easy-to-clean material.High contrast with the animal's coat color aids in video tracking.[10]
Lighting Evenly and dimly illuminated.Evenly and dimly illuminated.Consistent lighting across all arms is critical.[10]

Experimental Workflow Diagram

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (5 minutes) cluster_post_test Post-Test Phase acclimate Acclimate & Habituate Animal prepare_drug Prepare & Administer Compound (e.g., 30 min pre-test) acclimate->prepare_drug place_animal Place animal in center, facing an open arm prepare_drug->place_animal record Record session with video tracking software place_animal->record return_animal Return animal to home cage record->return_animal clean_maze Clean maze with 70% ethanol between subjects return_animal->clean_maze analyze Analyze Video Data clean_maze->analyze

Caption: Workflow for the Elevated Plus Maze assay.

Step-by-Step Methodology

  • Pre-treatment: Administer N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine or vehicle via the chosen route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Initiation: Gently place the animal onto the central platform of the maze, facing one of the open arms.[11]

  • Exploration Period: Allow the animal to freely explore the maze for a single 5-minute session.[4][11] The experimenter should remain out of the animal's sight.[7][11]

  • Recording: The entire session should be recorded by an overhead video camera for later analysis using automated tracking software (e.g., ANY-maze, EthoVision XT).[4]

  • Post-Test: At the end of the 5-minute session, carefully remove the animal and return it to its home cage.[11]

  • Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely between trials to remove any olfactory cues.[11]

Data Analysis

The primary outcome measures are:

  • Time Spent in Open Arms (%): (Time in open arms / Total time in all arms) x 100.

  • Entries into Open Arms (%): (Entries into open arms / Total entries into all arms) x 100.

  • Total Arm Entries: A measure of general locomotor activity.

An arm entry is defined as all four paws entering the arm.[11]

Interpretation: An increase in the percentage of time spent and/or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect. A significant change in total arm entries may suggest a confounding effect on locomotion.

Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity

Principle: The FST is a widely used rodent behavioral test for assessing "behavioral despair" and is sensitive to antidepressant compounds.[6][8][12] When placed in an inescapable cylinder of water, animals will initially struggle but eventually adopt an immobile posture, making only the minimal movements necessary to keep their head above water.[5][12] Antidepressant treatments are known to reduce the duration of this immobility.

Apparatus Specifications

ParameterMouse SpecificationsRat Specifications
Cylinder Transparent Plexiglas, 25-50 cm high, 10-30 cm diameter.[8]Transparent Plexiglas, radius >20cm.[12]
Water Depth Sufficiently deep so the animal cannot touch the bottom with its tail or feet (approx. 2/3 full).[5][6]15-18 cm.[12]
Water Temperature Maintained at 24-25°C ± 1°C.[6][12][13]Maintained at 25°C.[12]

Experimental Workflow Diagram

FST_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (6 minutes) cluster_post_test Post-Test Phase acclimate Acclimate & Habituate Animal prepare_drug Administer Compound (e.g., 30-60 min pre-test) acclimate->prepare_drug prepare_apparatus Fill cylinder with water (24-25°C) acclimate->prepare_apparatus place_animal Gently place mouse in the water prepare_drug->place_animal prepare_apparatus->place_animal record Record video for the entire 6-minute session place_animal->record remove_animal Remove mouse from water record->remove_animal dry_animal Gently dry and place in a warm, clean cage remove_animal->dry_animal score Score immobility time (typically last 4 min) dry_animal->score

Caption: Workflow for the Forced Swim Test.

Step-by-Step Methodology

  • Apparatus Preparation: Fill the cylinder with water to the specified depth and ensure the temperature is stable at 24-25°C.[6]

  • Pre-treatment: Administer N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine or vehicle. The pre-treatment time is crucial and should be based on the compound's expected pharmacokinetics (typically 30-60 minutes for IP injection).[8]

  • Test Session: Gently place the mouse into the water cylinder for a single 6-minute session.[8][12]

  • Recording: Record the entire session from the side for subsequent manual or automated scoring.

  • Post-Test Care: After the 6 minutes, immediately remove the animal, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp or on a heating pad until fully dry to prevent hypothermia.[6]

  • Water Change: The water should be changed after each animal to maintain hygiene and temperature.[5]

Data Analysis

  • Scoring: The total duration of immobility is scored during the last 4 minutes of the 6-minute test.[8][13] The first 2 minutes are considered a habituation period and are typically excluded from analysis.[6][8]

  • Definition of Immobility: An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.

Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect. It is crucial to ensure that the compound does not simply increase general motor activity, which could be a confound. This can be checked with a separate locomotor activity test.

Protocol 3: Novel Object Recognition (NOR) Test for Learning and Memory

Principle: The NOR test is used to evaluate aspects of learning and memory, particularly recognition memory, in rodents.[14][15] The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[16] This preference for novelty reflects the animal's memory of the familiar object.

Apparatus Specifications

ParameterSpecifications
Arena A simple open field box (e.g., 40x40x40 cm), made of a non-porous material for easy cleaning.
Objects Two sets of identical objects (e.g., two identical cubes, two identical cylinders). They should be heavy enough that the animal cannot move them, have no natural significance to the animal, and be made of a material that is easy to clean (e.g., glass, plastic, metal).[15][16]

Experimental Workflow Diagram

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (T1) cluster_day3 Day 3: Testing (T2) habituation Allow animal to explore the empty arena (5-10 min) administer_drug Administer Compound/Vehicle habituation->administer_drug 24h Inter-trial Interval training Place animal in arena with two identical objects (A + A) (5-10 min) administer_drug->training testing Place animal in arena with one familiar and one novel object (A + B) (5 min) training->testing Retention Interval (e.g., 1h or 24h) analyze Analyze exploration time for each object during T2 testing->analyze

Caption: Workflow for the Novel Object Recognition test over three days.

Step-by-Step Methodology

  • Day 1: Habituation: Place each animal in the empty arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during the testing phases.[16]

  • Day 2: Training/Familiarization (T1):

    • Administer N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine or vehicle. Drug administration can occur before or after this phase, depending on whether the interest is in acquisition or consolidation of memory. For a general screen, pre-session administration is common.

    • Place two identical objects (A + A) in opposite corners of the arena.[16]

    • Place the animal in the center of the arena and allow it to explore the objects for a 5-10 minute session.[16] Return the animal to its home cage.

  • Day 3: Testing (T2):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.[14][17]

    • The arena now contains one of the familiar objects from T1 and one novel object (A + B).[15][16]

    • Allow the animal to explore freely for 5 minutes and record the session via video.[15]

Data Analysis

  • Exploration: Defined as the animal directing its nose toward the object at a distance of ≤ 2 cm and/or touching it with its nose.[18] Sitting on the object is not considered exploration.

  • Minimum Exploration: Ensure animals explore both objects for a minimum total duration (e.g., 20 seconds) during the training and testing phases to be included in the analysis.[16]

  • Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)[17] Alternatively, a preference percentage can be calculated: (Time exploring novel object / Total time exploring both objects) x 100[18]

Interpretation: A DI significantly above zero, or a preference percentage significantly above 50%, indicates that the animal remembers the familiar object and can discriminate it from the novel one. An improvement in the DI by the test compound compared to the vehicle group suggests a cognition-enhancing effect. A DI near zero suggests a memory deficit.

PART 3: Data Synthesis and Preliminary Profile

The collective data from this initial screening battery will provide a preliminary neuropharmacological profile for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Summary of Potential Outcomes

AssayPrimary MeasurePotential Pro-Anxiolytic/Depressant/Amnesic EffectPotential Anxiolytic/Antidepressant/Cognition-Enhancing Effect
Elevated Plus Maze % Time in Open ArmsDecreaseIncrease
Forced Swim Test Immobility Time (s)No change or IncreaseDecrease
Novel Object Recognition Discrimination IndexDecrease towards 0Increase away from 0

Causality and Confounding Factors:

It is critical to interpret the results holistically. For instance, a compound that significantly reduces locomotor activity (measured by total arm entries in the EPM or distance traveled in an open field test) may falsely appear to have an "antidepressant-like" effect in the FST (increased immobility not related to despair) or may impair performance in the NOR test due to insufficient exploration. Therefore, a simple open field test to assess baseline locomotor activity is an essential control experiment.

This initial behavioral screen provides the foundational data necessary to guide further, more specific neuropharmacological investigations, such as receptor binding assays, electrophysiology, or microdialysis studies, to elucidate the mechanism of action of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

References

  • Leo, L., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Available at: [Link]

  • ANY-maze. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Kinser, R., & Guo, S. (n.d.). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. University of California, San Francisco. Available at: [Link]

  • BehaviorCloud. (n.d.). Elevated Plus Maze. BehaviorCloud Protocols. Available at: [Link]

  • ResearchGate. (2024). The Novel Object Recognition Test. The protocol of NORT in the training... ResearchGate. Available at: [Link]

  • Bio-protocol. (n.d.). Novel object recognition test (NOR test). Bio-protocol. Available at: [Link]

  • IACUC. (2015). Forced Swim Test in Mice. University of Iowa. Available at: [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Government. Available at: [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. University of Wisconsin-Milwaukee. Available at: [Link]

  • Sync-Gene. (2022). Forced Swimming Test 強迫游泳實驗簡介. Sync-Gene Life Sciences. Available at: [Link]

  • Bio-protocol. (n.d.). Forced swim test. Bio-protocol. Available at: [Link]

  • Lorente Picón, M., et al. (2023). Novel Object Recognition Test. protocols.io. Available at: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. Available at: [Link]

  • The University of Queensland. (2026). LAB_062 Novel Object/Location Recognition for Rodents. Research Support. Available at: [Link]

  • Festing, M. F. W., & Tlan, M. (2019). General Principles of Preclinical Study Design. NCBI Bookshelf. Available at: [Link]

  • Armstrong, C., et al. (2020). Unified Behavioral Scoring for Preclinical Models. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (IND-2F-amine)

From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, hereafter referred to as IND-2F-amine. We understand that it...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, hereafter referred to as IND-2F-amine. We understand that its promising pharmacological profile is contrasted by significant challenges in achieving adequate aqueous solubility for preclinical and clinical development. This guide is designed to provide you, our fellow researchers, with a logical, scientifically-grounded framework for systematically overcoming these hurdles. We will move from fundamental principles to advanced strategies, explaining not just what to do, but why each step is a rational choice.

Part 1: Understanding the Core Problem & Frequently Asked Questions (FAQs)

IND-2F-amine is a weakly basic compound (estimated pKa ≈ 8.5) with high lipophilicity (estimated LogP > 4.0). Its poor aqueous solubility is primarily driven by two factors: the high energy required to break its stable crystalline lattice and the unfavorable energetics of solvating a large, hydrophobic molecule in water.

Frequently Asked Questions

Q1: What is the fastest way to solubilize a small amount of IND-2F-amine for a preliminary in vitro assay?

A1: For rapid, small-scale solubilization, pH adjustment is the most direct method. By lowering the pH of your aqueous buffer to at least two units below the compound's pKa (e.g., pH < 6.5), you can protonate the secondary amine, forming a more soluble salt in situ.

  • Protocol: Prepare a concentrated stock solution (e.g., 10-50 mM) in a water-miscible organic solvent like DMSO. Then, perform a serial dilution into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid artifacts. The buffer's pH should be pre-adjusted to the acidic range to facilitate immediate dissolution of the diluted compound.

Q2: I'm seeing compound precipitation when I dilute my DMSO stock into my aqueous buffer at neutral pH. Why is this happening?

A2: This is a classic issue for "brick dust" compounds. Your compound is soluble in the organic stock, but when diluted into an aqueous medium where it is not soluble, it crashes out of solution. The neutral pH of the buffer is not sufficient to keep the weakly basic IND-2F-amine in its ionized, soluble form.

Q3: Are there any solvents I should be cautious with?

A3: While DMSO is a common choice, be aware of its potential to interfere with certain biological assays or to oxidize sensitive compounds. For cell-based assays, high concentrations can be cytotoxic. Always run a vehicle control (buffer + equivalent concentration of DMSO) to assess any background effects. Avoid highly volatile solvents for stock solutions, as evaporation can alter the concentration over time.

Part 2: Systematic Troubleshooting & Solubility Enhancement Workflows

If simple pH adjustment is insufficient or not viable for your experimental system (e.g., in vivo studies), a more systematic approach is required.

Workflow 1: Characterizing pH-Dependent Solubility

The first step is to quantify the relationship between pH and solubility. This data is critical for all subsequent formulation decisions.

Objective: To determine the aqueous solubility of IND-2F-amine across a physiologically relevant pH range.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, or universal buffers).

  • Equilibration: Add an excess amount of solid IND-2F-amine to a vial containing each buffer.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method.

  • Phase Separation: Separate the solid from the solution by centrifugation or filtration (using a filter that does not bind the compound, e.g., PVDF).

  • Quantification: Analyze the clear supernatant for the concentration of dissolved IND-2F-amine using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (often on a log scale) against the pH.

Expected Outcome & Interpretation: You should observe a solubility profile characteristic of a weak base: high solubility at low pH, which dramatically decreases as the pH approaches and surpasses the pKa.

Table 1: Hypothetical pH-Solubility Profile for IND-2F-amine

pHSolubility (µg/mL)Log Solubility
2.015003.18
4.012003.08
6.02502.40
7.4< 1.0< 0
8.5< 0.1< -1
10.0< 0.1< -1

This data immediately tells you that any formulation aiming for neutral pH will require advanced enabling technologies.

Workflow 2: Salt Formation for Enhanced Solubility and Stability

Forming a stable, crystalline salt is one of the most effective and widely used strategies for improving the solubility of ionizable compounds. The goal is to create a new solid form with more favorable lattice energy and dissolution characteristics.

Decision Logic for Salt Screening:

G cluster_0 start Poorly Soluble Free Base (IND-2F-amine) pka Is the pKa in a suitable range? (e.g., 7-10 for a base) start->pka select Select Counter-ions (e.g., HCl, HBr, Mesylate, Tartrate, Citrate) pka->select Yes no_salt No suitable salt found. Consider other strategies. pka->no_salt No screen Perform Salt Screen (Slurry, Evaporation) select->screen characterize Characterize Hits (XRPD, DSC, TGA, Solubility) screen->characterize lead Select Lead Salt Form (High Solubility, Stable, Non-Hygroscopic) characterize->lead

Caption: Decision workflow for pursuing salt formation.

Step-by-Step Salt Screening Protocol:

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions. Include strong acids (HCl, HBr, H₂SO₄) and weaker organic acids (methanesulfonic, tartaric, citric).

  • Solvent Selection: Choose solvents where the free base has moderate solubility but the salt is expected to be less soluble, promoting crystallization (e.g., acetone, ethanol, ethyl acetate).

  • Experiment Execution (Slurry Method):

    • Dissolve IND-2F-amine in the chosen solvent.

    • Add a stoichiometric amount (e.g., 1.0 equivalent) of the selected acid.

    • Stir the resulting slurry at room temperature for 24-72 hours.

  • Isolation & Analysis:

    • Isolate any resulting solids by filtration.

    • Analyze the solid material using techniques like X-ray Powder Diffraction (XRPD) to confirm if a new crystalline form has been created. Differential Scanning Calorimetry (DSC) can identify the melting point and thermal stability.

  • Solubility Testing: Test the aqueous solubility of the most promising new salt forms using the shake-flask method described previously.

Table 2: Hypothetical Salt Screening Outcome

Counter-ionSolid Form ResultAqueous Solubility (pH 6.8, µg/mL)Notes
HydrochlorideCrystalline Salt2500Highly soluble but very hygroscopic
MesylateCrystalline Salt1800Good solubility, low hygroscopicity
TartrateAmorphous950Physically unstable, may crystallize
CitrateOil / No solid-Did not form a stable solid
Workflow 3: Enabling Formulations - Co-solvents & Surfactants

When a suitable salt cannot be found or for specific applications like intravenous formulations, using co-solvents and surfactants is a common approach.

Objective: To identify a simple liquid formulation that can maintain IND-2F-amine in solution at the desired concentration.

Diagram of Formulation Strategy:

G cluster_main node_compound IND-2F-amine (API) Poorly Soluble node_formulation Enabled Formulation Co-solvents (PEG 400, Propylene Glycol) Surfactants (Polysorbate 80, Cremophor EL) Cyclodextrins (HP-β-CD) node_compound->node_formulation node_result Stable Solution Suitable for Dosing node_vehicle Aqueous Vehicle (e.g., Saline, Buffer) Causes Precipitation node_vehicle->node_formulation node_formulation->node_result

Caption: Combining API with excipients to create a stable solution.

Screening Protocol for a Simple IV Formulation:

  • Excipient Selection: Select a small panel of generally recognized as safe (GRAS) excipients.

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)

    • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL

    • Solubilizers: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vehicle Preparation: Prepare various vehicle combinations. For example:

    • Vehicle A: 10% DMSO / 40% PEG 400 / 50% Water

    • Vehicle B: 10% Cremophor EL / 90% Saline

    • Vehicle C: 20% HP-β-CD in Water

  • Solubility Assessment: Use a small-scale method (e.g., 96-well plate) to determine the saturation solubility of IND-2F-amine in each vehicle.

  • Stability Check: Store the successful formulations for a short period (e.g., 24 hours) at different conditions (room temperature, 4°C) and visually inspect for any signs of precipitation.

Key Causality:

  • Co-solvents work by reducing the polarity of the aqueous vehicle, making it more "hospitable" to the lipophilic drug molecule.

  • Surfactants form micelles above their critical micelle concentration (CMC), encapsulating the drug in their hydrophobic core and presenting a hydrophilic exterior to the water.

  • Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with drug molecules, effectively shielding them from the aqueous environment.

Part 3: Advanced Strategies (When to Consider Them)

If the above methods fail to meet your target product profile, more advanced and complex formulation strategies may be necessary.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state. The amorphous form has higher energy and thus higher apparent solubility than the stable crystalline form. This is a powerful but complex technique typically used in later-stage development.

  • Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Self-micro/nano-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. They are particularly effective for highly lipophilic compounds.

These advanced methods require specialized equipment and expertise and should be considered when simpler approaches are insufficient.

References

  • Title: Best practices for the use of DMSO in high-throughput screening Source: Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) in Medicine Source: Mayo Clinic Proceedings URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105 URL: [Link]

  • Title: Salt selection for basic drugs Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Solubility of Poorly Soluble Drugs Source: IntechOpen URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

Optimization

Troubleshooting low yield in N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine chemical synthesis

Technical Support Center: Synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Welcome to the technical support center for the synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Welcome to the technical support center for the synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, a reductive amination between 2,3-dihydro-1H-inden-2-amine and 2-fluorobenzaldehyde, is a robust transformation but can be susceptible to low yields if not properly controlled. This document provides in-depth, experience-driven advice to help you navigate the challenges of this specific chemical synthesis.

Troubleshooting Guide: Addressing Low Yield

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low conversion of starting materials. What are the primary causes and how can I drive the reaction to completion?

A1: Low conversion in this reductive amination typically points to issues in the first step: the formation of the intermediate iminium ion. This is an equilibrium-driven process that can be sluggish if not optimized.

Causality and Solutions:

  • Inefficient Iminium Ion Formation: The condensation of 2-aminoindane and 2-fluorobenzaldehyde to form the imine/iminium ion is often the rate-limiting step.

    • Acid Catalysis: This equilibrium is catalyzed by mild acid. The absence of an acid catalyst can lead to very slow reaction rates. Adding a catalytic amount (e.g., 1-5 mol%) of acetic acid can significantly accelerate iminium formation.[1][2] However, excess acid can protonate the starting amine, rendering it non-nucleophilic.

    • Water Removal: The reaction produces one equivalent of water. In a closed system, this water can hydrolyze the iminium ion back to the starting materials. The use of dehydrating agents, such as powdered 4Å molecular sieves or anhydrous sodium sulfate, can shift the equilibrium toward the product.[2] Alternatively, azeotropic removal of water with a Dean-Stark trap (using a solvent like toluene) is effective, though this typically requires heating and a two-step process.

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred, especially when using moisture-sensitive reagents like sodium triacetoxyborohydride (STAB).[1][3] Protic solvents like methanol can be used with reagents like sodium cyanoborohydride but may slow down the initial imine formation.

    • Concentration: Running the reaction at too dilute a concentration can slow down the bimolecular condensation step. A typical concentration is in the range of 0.1-0.5 M.

Recommended Optimization Protocol:

  • To a stirred solution of 2,3-dihydro-1H-inden-2-amine (1.0 eq.) in anhydrous DCE, add 2-fluorobenzaldehyde (1.0-1.1 eq.).

  • Add powdered, activated 4Å molecular sieves.

  • Add glacial acetic acid (0.05 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

  • Once imine formation is evident, proceed with the addition of the reducing agent.

Q2: I'm observing a significant byproduct with a higher molecular weight. How can I identify and suppress this impurity?

A2: This is a classic sign of over-alkylation, where the desired secondary amine product reacts with another molecule of 2-fluorobenzaldehyde to form a tertiary amine.

Mechanism and Mitigation Strategies:

The product, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, is itself a nucleophilic secondary amine. It can compete with the starting primary amine (2-aminoindane) for the aldehyde, leading to the formation of a tertiary amine byproduct.

cluster_main Desired Reaction cluster_side Side Reaction (Over-alkylation) P_Amine Primary Amine (2-Aminoindane) S_Amine Secondary Amine (Product) P_Amine->S_Amine + Aldehyde, [H] Aldehyde Aldehyde (2-Fluorobenzaldehyde) S_Amine_side Secondary Amine (Product) T_Amine Tertiary Amine (Byproduct) S_Amine_side->T_Amine + Aldehyde, [H] Aldehyde_side Aldehyde

Caption: Over-alkylation side reaction pathway.

Solutions:

  • Stoichiometry Control: Using a slight excess of the amine (1.1-1.2 equivalents) relative to the aldehyde can help ensure the aldehyde is consumed before significant over-alkylation of the product occurs. However, this requires subsequent removal of the excess primary amine.

  • Two-Step, One-Pot Procedure: The most effective method is to separate the imine formation and reduction steps temporally.[2][4]

    • Allow the primary amine and aldehyde to react first to form the imine (as monitored by TLC or LC-MS). This is typically done for 1-2 hours at room temperature.

    • Only after the aldehyde is consumed should the reducing agent be added. This ensures the concentration of the aldehyde is low when the product amine is being formed, minimizing the chance for a second reaction.

  • Slow Addition of Aldehyde: In some cases, slowly adding the aldehyde to a mixture of the amine and the reducing agent can keep the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.

Q3: My aldehyde starting material is consumed, but my yield is still low and I see a byproduct corresponding to 2-fluorobenzyl alcohol. What is happening?

A3: This indicates that your reducing agent is directly reducing the aldehyde starting material instead of the intermediate iminium ion. This is a common issue when using overly reactive hydrides like sodium borohydride (NaBH₄) under the wrong conditions.

Reagent Selectivity:

  • Sodium Borohydride (NaBH₄): A powerful reducing agent capable of reducing both aldehydes and ketones.[3] If added to the reaction mixture before imine formation is complete, it will readily reduce the 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A much milder and more selective reducing agent.[1][3] It is sterically hindered and less reactive, making it slow to reduce ketones and aldehydes but highly effective at reducing protonated imines (iminium ions). This selectivity makes it the ideal choice for one-pot reductive aminations.

  • Sodium Cyanoborohydride (NaCNBH₃): Similar in reactivity to STAB, it is also effective at reducing imines in the presence of aldehydes, but it is highly toxic and requires careful handling.[3][5]

Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent. It is specifically designed for one-pot reductive amination procedures precisely because it avoids the premature reduction of the carbonyl starting material.[1]

Parameter Sodium Borohydride (NaBH₄) Sodium Triacetoxyborohydride (STAB)
Reactivity HighMild, Selective
Reduces Aldehydes, Ketones, IminesIminium Ions >> Aldehydes
Optimal Use Two-step process (add after imine formation)One-pot process (can be present from start)
Common Solvent Methanol, EthanolDCE, THF, DCM
Key Advantage InexpensiveHigh selectivity, mild conditions[1][3]
Key Disadvantage Reduces starting aldehydeMore expensive, moisture-sensitive
Table 1: Comparison of Common Reducing Agents for Reductive Amination.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme and mechanism?

A1: The synthesis proceeds via a two-stage mechanism: (1) nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to an iminium ion, and (2) hydride reduction of the iminium ion to yield the final secondary amine.

Start 2-Aminoindane + 2-Fluorobenzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) - H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product N-[(2-fluorophenyl)methyl] -2,3-dihydro-1H-inden-2-amine Iminium->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism for reductive amination.

Q2: How critical is the purity of the starting materials?

A2: Extremely critical.

  • 2,3-dihydro-1H-inden-2-amine: Should be free of residual reagents from its own synthesis. Impurities can interfere with the reaction or complicate purification. It should be stored under an inert atmosphere if possible, as amines can slowly oxidize.

  • 2-fluorobenzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid (2-fluorobenzoic acid) upon exposure to air. The presence of this acid can neutralize the amine starting material and interfere with the reaction. It is advisable to use freshly opened or purified (e.g., by distillation) aldehyde for best results.

Q3: What is the best method for monitoring reaction progress?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ninhydrin can also be effective. Ninhydrin is particularly useful as it stains the primary amine starting material but not the secondary amine product, making it easy to track the consumption of the starting amine.

  • What to Look For: You should see the spots for the aldehyde and amine starting materials disappear as a new, typically less polar, spot for the product appears.

For more quantitative analysis, especially for tracking multiple byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

Q4: What are the best practices for workup and purification?

A4: Proper workup is crucial to avoid yield loss.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acidic catalyst and any remaining reducing agent byproducts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x). The basic nature of the product amine means it will be soluble in the organic phase under these conditions.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will usually provide good separation of the product from unreacted starting materials and byproducts.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]3]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]1]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]]

  • Reddit r/Chempros. (2023). Ways to reduce the bis amination during a reductive amination? Retrieved from [Link]2]

  • Wilson, A. A., Dannals, R. F., Ravert, H. T., & Wagner, H. N. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1189-1199. [Link]5]

  • Lee, O. -Y., Law, K. -L., Ho, C. -Y., & Yang, D. (2008). Reductive Amination of Aldehydes and Ketones with the InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 73(22), 8829–8837. [Link]]

  • Shcherbakova, I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4791. [Link]4]

Sources

Troubleshooting

Technical Support Center: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Welcome to the technical support center for the analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine and related compounds. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of GC-MS analysis for this and structurally similar secondary amines. Here, we address common challenges, with a primary focus on preventing thermal degradation, and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity and accuracy of your analytical results.

Introduction: The Challenge of Analyzing Secondary Amines by GC-MS

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a secondary amine that, like many compounds in its class, presents a challenge for GC-MS analysis. The primary obstacles are its inherent polarity and susceptibility to thermal degradation in the high-temperature environment of the GC inlet and column.[1][2] These factors can lead to a host of analytical issues, including poor peak shape (tailing), low response, poor reproducibility, and the appearance of extraneous peaks resulting from decomposition.[3][4] Understanding the underlying causes of these issues is the first step toward developing a robust and reliable analytical method.

The core of the problem often lies in the interaction between the amine's lone pair of electrons on the nitrogen atom and active sites within the GC system.[2][5] These active sites, primarily silanol groups (-Si-OH) on glass inlet liners and the fused silica capillary column, can lead to strong adsorption of the analyte.[4][6] This adsorption can catalyze on-column degradation and is a major contributor to peak tailing.

This guide provides a systematic approach to mitigating these challenges through careful optimization of GC-MS parameters, appropriate selection of consumables, and consideration of derivatization strategies.

Troubleshooting Guide: From Tailing Peaks to Degradation Products

This section provides a problem-oriented approach to resolving common issues encountered during the GC-MS analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Problem 1: Poor Peak Shape (Tailing Peaks)

Peak tailing is a classic symptom of analyte interaction with active sites in the GC system.[3] For secondary amines, this is a very common issue.[1]

Visualizing the Problem:

Caption: Comparison of an ideal symmetrical peak and a tailing peak.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Active Inlet Liner Standard glass liners contain acidic silanol groups that strongly adsorb basic amines.[6]Replace the standard liner with a base-deactivated liner . These liners have a surface treatment that neutralizes active sites, significantly reducing amine adsorption.[6][7]
Contaminated Inlet Liner Accumulation of non-volatile sample matrix components can create new active sites.Regularly replace the inlet liner. A good preventative measure is to inject a solvent blank after a sequence of samples to check for carryover.[8]
Active Sites on the GC Column The initial section of the column is most susceptible to contamination from the sample matrix.Trim 10-15 cm from the inlet end of the column. This removes the most active and contaminated portion.[6]
Inappropriate GC Column Phase General-purpose columns (e.g., 5% phenyl-methylpolysiloxane) may not be sufficiently inert for analyzing active amines.Switch to a specialized amine-specific GC column . These columns often have a "WAX" or "Amine" designation and are designed to minimize interactions with basic compounds.[9]
Sub-optimal Inlet Temperature If the temperature is too low, vaporization is inefficient, leading to broader peaks. If it's too high, degradation can occur, which may also manifest as tailing.Optimize the inlet temperature. Start around 250 °C and adjust in 10-20 °C increments. Be mindful of the compound's thermal lability.[6][10]
Problem 2: Appearance of Unexpected Peaks (Suspected Degradation)

The presence of new, unexpected peaks in your chromatogram, especially those that are broad or tailing, can be an indication of thermal degradation.

Logical Workflow for Investigating Degradation:

G cluster_0 Troubleshooting Thermal Degradation A Observe Unexpected Peaks B Hypothesize Thermal Degradation A->B C Lower Inlet Temperature by 20-30°C B->C D Analyze Peak Area of Suspected Degradant C->D E Peak Area Decreases? D->E F Degradation Confirmed. Optimize at Lower Temp. E->F Yes G No Change. Investigate Other Sources (e.g., sample matrix, contamination) E->G No

Caption: A systematic workflow to diagnose thermal degradation.

Potential Degradation Pathways:

While specific degradation pathways for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine are not extensively documented, secondary amines can undergo several types of thermal degradation, including:

  • Dealkylation: Cleavage of the bond between the nitrogen and the benzyl or indanyl group.

  • Dehydrogenation: Formation of double bonds within the indane ring structure.

  • Fragmentation: More extensive breakdown of the molecule at very high temperatures.

Solutions to Mitigate Thermal Degradation:

Parameter Explanation Recommended Action
Inlet Temperature The GC inlet is often the hottest part of the system and a primary site for thermal degradation.[10]Keep the inlet temperature as low as possible while still ensuring efficient and reproducible vaporization of the analyte. A temperature just sufficient to volatilize the compound is ideal.[10][11] Consider using a Programmable Temperature Vaporizer (PTV) inlet, which allows for a cool injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.[7]
Oven Temperature Program A high initial oven temperature or a very rapid ramp rate can contribute to thermal stress on the analyte.Start with a lower initial oven temperature to ensure the analyte is focused on the column before the temperature ramp begins.[12] Use a moderate ramp rate to elute the analyte without excessive thermal exposure.[13]
Derivatization Converting the secondary amine to a less polar and more thermally stable derivative can significantly improve its chromatographic performance.[14][15]See the detailed section on Derivatization Strategies below.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC inlet liner to use for analyzing N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine?

A1: A base-deactivated inlet liner is highly recommended.[6] The deactivation process minimizes the number of active silanol sites on the glass surface, which are the primary cause of adsorption and subsequent degradation of basic compounds like secondary amines.[7] Using a liner with deactivated glass wool can also aid in vaporization while minimizing active sites.[6]

Q2: What type of GC column is most suitable for this analysis?

A2: An amine-specific column is the best choice. These columns are specially treated to be more inert towards basic compounds, resulting in better peak shapes and reduced on-column degradation.[2][9] Columns with a "WAX" or "Amine" designation in their name are good starting points.[6]

Q3: How can I confirm that the extra peaks I am seeing are due to thermal degradation?

A3: A simple and effective way to test for thermal degradation is to perform a series of injections while systematically lowering the inlet temperature in 20-30 °C increments.[10] If the area of the suspected degradation peaks decreases relative to the main analyte peak as the temperature is lowered, it is a strong indication of thermal degradation.

Q4: Is derivatization necessary for the analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine?

A4: While not always strictly necessary, derivatization is a powerful tool for improving the analysis of challenging amines.[16] If you are still experiencing issues with peak shape, sensitivity, or degradation after optimizing your GC-MS system with inert consumables, derivatization should be considered.[17]

Q5: What are the potential issues with the fluorophenyl group in this molecule during GC-MS analysis?

A5: Fluorinated compounds are generally stable and well-suited for GC-MS analysis. However, at very high temperatures, there is a possibility of fragmentation involving the C-F bond, though this is less likely to be a primary degradation pathway under typical GC conditions compared to the reactivity of the secondary amine.[18][19]

Advanced Technique: Derivatization Strategies

Derivatization chemically modifies the analyte to make it more suitable for GC-MS analysis. For secondary amines, the goal is to replace the active hydrogen on the nitrogen atom with a non-polar group.[20] This reduces the compound's polarity and its ability to interact with active sites in the system, leading to improved peak shape and thermal stability.[14][15]

Common Derivatization Reactions for Amines:

Reagent Type Examples Derivative Formed Advantages
Acylating Agents Trifluoroacetic anhydride (TFAA), Heptafluorobutyric anhydride (HFBA)AmideHighly stable, good chromatographic properties.[16]
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)SilylamineVery common, effective at reducing polarity.[20]
Chloroformates Ethyl chloroformate (ECF)CarbamateRapid reaction, stable derivatives.[5][16]

Step-by-Step Protocol for Derivatization with HFBA (Example):

  • Sample Preparation: Accurately weigh a known amount of the sample or standard into a clean, dry vial.

  • Solvent Addition: Dissolve the sample in an appropriate aprotic solvent (e.g., ethyl acetate, acetonitrile).

  • Reagent Addition: Add an excess of heptafluorobutyric anhydride (HFBA) and a suitable catalyst if necessary (e.g., pyridine).

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30 minutes).

  • Evaporation: After the reaction is complete, cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC-MS injection (e.g., hexane, ethyl acetate).

  • Analysis: Inject the derivatized sample into the GC-MS system.

Workflow for Derivatization:

G cluster_1 Derivatization Protocol Prep Prepare Sample in Aprotic Solvent AddReagent Add Derivatizing Agent (e.g., HFBA) Prep->AddReagent React Heat to Complete Reaction AddReagent->React Evap Evaporate Excess Reagent and Solvent React->Evap Recon Reconstitute in Injection Solvent Evap->Recon Inject Inject into GC-MS Recon->Inject

Caption: A general workflow for the derivatization of amine samples.

Summary of Recommended GC-MS Parameters

The following table provides a starting point for method development. Optimization will be necessary for your specific instrument and application.

Parameter Recommendation Justification
Inlet Split/Splitless or PTVSplitless for trace analysis, PTV to minimize thermal stress.
Inlet Temperature 250 °C (start and optimize)Balances efficient vaporization with minimizing thermal degradation.[10]
Liner Base-deactivated, single taper with glass woolMinimizes active sites and aids in sample vaporization.[6][7]
Column Amine-specific (e.g., wax-based or base-deactivated 5% phenyl)Ensures inertness towards basic analytes, improving peak shape.[9]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Initial: 60-80°C, Ramp: 10-20°C/min, Final: 280-300°CA lower starting temperature improves focusing; a moderate ramp prevents co-elution and excessive thermal exposure.[12][13]
MS Source Temp. 230 °CA standard temperature suitable for many compounds.
MS Quad Temp. 150 °CA standard temperature for good mass filtering.

By implementing these strategies, you can significantly improve the quality and reliability of your GC-MS data for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine and other challenging secondary amines.

References

  • Stolarczyk, E. et al. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine. BenchChem.
  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Phenomenex.
  • Nordic Biolabs. Optimizing GC Performance. Nordic Biolabs.
  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex.
  • BenchChem. (2025). Technical Support Center: Optimizing GC Inlet Temperature for Phenanthrene-d10 Analysis. BenchChem.
  • Thermo Fisher Scientific. Improved Performance in Capillary GC Columns. Thermo Fisher Scientific.
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • LabRulez GCMS. Peak Tailing in GC Trace Analysis. LabRulez GCMS.
  • Supelco. (Date not available). Bulletin 737F Amines Analysis by Packed Column GC. Sigma-Aldrich.
  • Bhalerao, P. et al. (2025, November 19). Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. Journals.
  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS.
  • Restek Corporation. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols.
  • MDPI. (2026, January 20). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI.
  • Al-Absi, R. S. et al. (Date not available).
  • Kumar, S. et al. (Date not available). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC.
  • ResearchGate. (Date not available). Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment.
  • Agilent Technologies. (2016, April 6). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
  • SciSpace. (Date not available). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace.
  • Optimized Gas Treating, Inc. (Date not available). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Bryan Research & Engineering, LLC. (Date not available). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Elsevier. (Date not available).
  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • ResearchGate. (Date not available). (PDF) Derivatization Methods in GC and GC/MS.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).
  • Sigma-Aldrich. (Date not available). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • RSC Publishing. (2023, April 3).
  • ACS Publications. (2024, December 12). Investigation of Real-Time Gaseous Thermal Decomposition Products of Representative Per- and Polyfluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (Date not available). GC-MS analysis of eight aminoindanes using three derivatization reagents.
  • ACS ES&T Engineering. (2024, November 11).

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, analytical scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing separation methods for this compound. Here, we provide in-depth, experience-based answers to common challenges, moving from frequently asked questions to detailed troubleshooting workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when developing a chromatographic method for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Q1: My peak for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is showing significant tailing. What is the most likely cause?

A1: The most common cause of peak tailing for this and other basic amine compounds is secondary-site interactions with the stationary phase. Your analyte is a secondary amine, which is basic and will be protonated (positively charged) at acidic to neutral pH. Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols can become deprotonated (negatively charged), leading to a strong ionic interaction with your positively charged analyte. This secondary retention mechanism holds onto a fraction of the analyte longer, resulting in a tailing peak.[1][2]

Q2: What is the pKa of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, and why is it critical for my method?
Q3: What are good starting conditions for a reversed-phase gradient method?

A3: A robust starting point is crucial for efficient method development. The following table outlines recommended initial conditions for a standard analytical HPLC system.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µmA high-purity silica column minimizes residual silanols. A C18 phase provides sufficient hydrophobicity for retention.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterThese acidic additives keep the mobile phase pH low (~2.8 for formic acid, ~2.1 for TFA), which protonates the analyte for good water solubility and suppresses the ionization of residual silanols, significantly improving peak shape.[4]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier with low viscosity and good UV transparency. Methanol is an alternative that can offer different selectivity.[1]
Gradient 5% to 95% B over 15 minutesA wide "scouting" gradient is effective for determining the approximate elution time and assessing the complexity of the sample matrix.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature and lowers mobile phase viscosity.[1]
Detection UV at ~265 nm (or as determined by UV scan)The fluorophenyl and indenyl groups should provide good UV absorbance. An initial UV scan of the analyte standard is recommended to find the absorbance maximum.
Injection Vol. 5-10 µLKeep the volume low initially to avoid overload, which can also cause peak distortion.[6]
Q4: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase additive?

A4: Both are excellent choices for improving the peak shape of basic compounds, but they function slightly differently and have distinct advantages.

  • Formic Acid (0.1%) : Provides a pH of ~2.8. It is excellent for general-purpose HPLC-UV and is fully compatible with mass spectrometry (MS) detection.

  • Trifluoroacetic Acid (TFA) (0.05-0.1%) : Provides a lower pH of ~2.1. TFA is also a strong ion-pairing agent. It pairs with the protonated amine analyte, masking its positive charge and further reducing interactions with silanols. This often results in sharper peaks than formic acid. However, TFA is a strong ion-suppressor in MS and can be difficult to remove from the column. Use TFA for the best peak shape with UV detection, but prefer formic acid if your analysis will be transferred to an LC-MS system.

In-Depth Troubleshooting Guide

When initial method development flags persistent issues, a systematic approach is required. This section provides detailed workflows for resolving common, specific problems.

Problem: Severe Peak Tailing and/or Poor Asymmetry

Peak tailing is the most frequent challenge in amine chromatography. If adjusting the mobile phase pH with standard additives isn't sufficient, follow this diagnostic workflow.

Workflow for Diagnosing and Fixing Peak Tailing

G start Start: Peak Tailing Observed (Asymmetry > 1.5) check_ph Is Mobile Phase pH < 3? (e.g., 0.1% FA or TFA) start->check_ph adjust_ph Action: Adjust Mobile Phase to pH 2.5-3.0 with Formic Acid or TFA. check_ph->adjust_ph No check_overload Is Peak Shape Concentration Dependent? check_ph->check_overload Yes adjust_ph->check_overload Re-evaluate test_overload Experiment: Inject a 10-fold dilution of your sample. check_overload->test_overload Unsure check_column Is the column old or previously used with basic mobile phases? check_overload->check_column No fix_overload Action: Reduce sample concentration or injection volume. test_overload->fix_overload Shape Improves test_overload->check_column No Change end End: Symmetrical Peak Achieved fix_overload->end fix_column Action 1: Flush column with strong solvent. Action 2: Replace with a new, high-purity, end-capped column. check_column->fix_column Yes consider_alt_col Advanced: Consider alternative stationary phases (e.g., Hybrid Silica, Positively-Charged Surface). check_column->consider_alt_col No, New Column fix_column->end consider_alt_col->end

Caption: Decision tree for troubleshooting peak tailing.

Experimental Protocol: Injection Overload Test
  • Prepare Samples: Create two samples. One at your current analytical concentration and a second one diluted 10-fold with the initial mobile phase.

  • Injection: Inject the same volume of both samples using your current HPLC method.

  • Analysis: Compare the peak asymmetry factor (A_s) for both chromatograms.

Expert Insight: When to Choose an Alternative Column

If you have confirmed that your mobile phase is at a low pH and you are not overloading the column, but tailing persists, the issue lies with the stationary phase itself.

  • Hybrid Silica Columns: These columns (e.g., Waters BEH, Phenomenex Kinetex EVO) are synthesized using a mix of silica and organosiloxane, resulting in fewer and less acidic silanol groups. They also offer a wider usable pH range (often 1-12).

  • Positively-Charged Surface Columns: Some modern columns incorporate a low level of positive charge on the surface. This creates an electrostatic repulsion with protonated basic analytes, effectively pushing them away from the silica surface and minimizing secondary interactions, leading to exceptionally sharp peaks.[7]

Problem: Poor Resolution or Co-elution with Impurities

If your analyte peak is symmetrical but not well separated from adjacent process impurities or degradants, you need to adjust the method's selectivity.

Systematic Workflow for Improving Resolution

G start Start: Poor Resolution step1 Step 1: Modify Gradient Slope start->step1 step2 Step 2: Change Organic Modifier step1->step2 If insufficient step3 Step 3: Change pH / Additive step2->step3 If insufficient step4 Step 4: Change Stationary Phase step3->step4 If insufficient end End: Resolution > 1.5 step4->end

Caption: A 4-step strategy for optimizing chromatographic selectivity.

Protocol for Selectivity Optimization
  • Modify Gradient Slope: This is the easiest parameter to change. If your initial 5-95% B over 15 min gradient shows co-elution, try making the gradient shallower. For example, if your compound elutes at 45% B, try a new gradient of 35-55% B over 20 minutes. This gives the molecules more time to interact differently with the stationary phase.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce significant changes in elution order.[1] Prepare a new Mobile Phase B using methanol (with the same additive, e.g., 0.1% Formic Acid) and run your initial scouting gradient. The change in selectivity may be enough to resolve the co-eluting peaks.

  • Change pH / Additive: The ionization state of your analyte and any acidic or basic impurities is highly dependent on pH.

    • Switching from Formic Acid (pH ~2.8) to TFA (pH ~2.1) can alter selectivity.

    • Trying a buffered mobile phase at a higher pH (e.g., pH 6.0 with ammonium acetate) can dramatically change retention and selectivity, as the analyte will still be protonated but the silanol groups will be more ionized. This requires a column stable at mid-range pH.

  • Change Stationary Phase: If the above steps fail, a different column chemistry is needed. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer unique "pi-pi" interactions with the aromatic rings in your analyte, providing a completely different selectivity mechanism compared to a standard C18.

Problem: Unstable or Drifting Retention Times

Inconsistent retention times are a sign of a non-robust method and can invalidate quantitative results.

Troubleshooting Retention Time Variability
Probable CauseDiagnostic CheckRecommended Action
Inadequate Column Equilibration Inject 5-6 replicate samples. Do retention times stabilize after the first 2-3 injections?Increase the column equilibration time between gradient runs. A good rule of thumb is to re-equilibrate for at least 10 column volumes.
Mobile Phase Instability Is the mobile phase freshly prepared? Are you using a buffer near its pKa?Prepare fresh mobile phase daily. If using a buffer, ensure the mobile phase pH is within +/- 1 unit of the buffer's pKa for maximum buffering capacity.
Fluctuating Column Temperature Is your column compartment temperature stable and active?Set the column oven to a temperature at least 5-10 °C above ambient (e.g., 30-35 °C) to override room temperature fluctuations.[1]
Pump or Hardware Issues Is the system pressure stable during the run?Perform pump leak tests and check for worn seals or check valves. Ensure the mobile phase is thoroughly degassed.

Special Consideration: Chiral Separation

The analyte N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine possesses a chiral center at the 2-position of the indane ring. If you need to separate the enantiomers, a specialized chiral stationary phase (CSP) is required.

  • Recommended Approach: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines.

  • Mobile Phase Modes: Chiral separations on these columns can be performed in normal-phase, polar organic, or reversed-phase modes.

  • Additives are Key: For basic amines, the addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to improve peak shape and prevent strong interactions with the CSP surface. Sometimes a combination of an acid (like TFA) and a base (like TEA) is used to form an ion pair that enhances chiral recognition.

References

  • Kalamon, T., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17, 297–302. Available at: [Link]

  • Chepyshev, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 77-83. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bioanalysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Welcome to the technical support center for the bioanalysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. The primary focus of this guide is the mitigation of matrix effects, a critical factor in achieving accurate and reliable quantification in complex biological matrices.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, matrix effects are a significant challenge.[1][2][3] These effects arise from co-eluting endogenous or exogenous compounds present in biological samples that interfere with the ionization of the target analyte, in this case, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.[1][4] This interference can lead to ion suppression or enhancement, resulting in inaccurate quantification, poor precision, and reduced sensitivity.[1][4][5] The U.S. Food and Drug Administration (FDA) mandates the assessment and control of matrix effects in quantitative LC-MS/MS bioanalysis to ensure data integrity for regulatory submissions.[1][6][7]

The chemical properties of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, particularly its amine functional group, can make it susceptible to interactions with matrix components, necessitating robust sample preparation and analytical methods. This guide provides practical solutions to overcome these challenges.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the bioanalysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Problem 1: Poor Peak Shape and Tailing

Question: My chromatographic peak for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is showing significant tailing and poor resolution. What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a common issue in reversed-phase chromatography. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amine group of your analyte, leading to tailing.

    • Solution 1: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize silanol interactions.

    • Solution 2: Adjust Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.

    • Solution 3: Employ a Different Stationary Phase: Consider using a column with a different stationary phase chemistry, such as a hybrid organic-silica particle or a polymer-based column, which are less prone to silanol effects.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Contamination: Buildup of matrix components on the column can create active sites that cause tailing.

    • Solution: Implement a more rigorous sample clean-up procedure (see Problem 2) and use a guard column to protect the analytical column.

Problem 2: Significant Ion Suppression and Low Analyte Response

Question: I am observing significant ion suppression and consequently, a very low signal for my analyte, even at higher concentrations. How can I identify the source of suppression and improve my signal?

Answer:

Ion suppression is a major form of matrix effect where co-eluting matrix components reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[5] Phospholipids are a primary cause of ion suppression in plasma and serum samples.[8][9][10]

Identifying the Source of Ion Suppression:

A post-column infusion experiment is a valuable tool to identify the regions in your chromatogram where ion suppression is occurring.[4] This involves infusing a constant flow of your analyte solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal indicates the retention time of the suppressing components.

Solutions to Mitigate Ion Suppression:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][10][11]

    • Liquid-Liquid Extraction (LLE): LLE is an effective technique for removing salts and some polar interferences.[10] For a basic compound like N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, adjusting the pH of the aqueous sample to be basic will keep the analyte in its neutral form, allowing for extraction into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide cleaner extracts compared to LLE.[12][13] A mixed-mode cation exchange SPE sorbent can be particularly effective for basic compounds.

    • Phospholipid Removal (PLR) Plates: These specialized plates are designed to specifically remove phospholipids while allowing the analyte to pass through, significantly reducing a major source of ion suppression.[8][14]

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Modifying the gradient or using a longer column can help to separate the analyte from the interfering matrix components.

    • Divert Flow: If the suppressing components elute at a different time than your analyte, you can use a divert valve to send the eluent containing these components to waste instead of the mass spectrometer.

  • Change Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[2][3][15][16]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the bioanalysis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine?

A1: The most common sources of matrix effects are endogenous components of the biological matrix.[4] For plasma and serum, these include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[8][9]

  • Salts and Proteins: While largely removed during initial sample preparation steps like protein precipitation, residual amounts can still interfere.[4][8]

  • Metabolites: Endogenous metabolites can co-elute with the analyte and cause interference.[10]

Exogenous sources can also contribute, such as anticoagulants used during sample collection or concomitant medications administered to the subject.[4][17]

Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for sample cleanup?

A2: The choice between LLE and SPE depends on several factors, including the desired level of cleanliness, throughput, and method development time.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowerHigher
Cleanliness of Extract GoodExcellent
Throughput Can be lower, more manualHigher, amenable to automation
Method Development Can be fasterCan be more time-consuming
Cost per Sample Generally lowerGenerally higher
Best For Removing salts and polar interferencesRemoving a wide range of interferences, including phospholipids

For N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, a basic compound, a well-developed SPE method using a mixed-mode cation exchange sorbent is likely to provide the cleanest extract and best reduction of matrix effects.[12]

Q3: What is the role of an internal standard (IS) in mitigating matrix effects?

A3: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. A co-eluting IS can compensate for variability in extraction recovery and ion suppression/enhancement because it will be affected by the matrix in the same way as the analyte.[10] While an IS can compensate for some matrix effects, it cannot overcome a significant loss of sensitivity due to severe ion suppression.[10]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory agencies like the FDA require a thorough evaluation of matrix effects during bioanalytical method validation.[6][7][18][19] The guidance documents specify that selectivity of the method should be demonstrated by analyzing blank samples from at least six different sources of the biological matrix.[7][18] The matrix factor should be calculated to assess the degree of ion suppression or enhancement. The precision of the matrix factor across different lots of matrix should be within an acceptable range, typically ≤15%.[18]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Mixed-mode cation exchange SPE cartridges/plate

  • Human plasma sample

  • Internal Standard (IS) solution

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Ammonium Hydroxide (NH₄OH)

  • Water (HPLC-grade)

Procedure:

  • Condition: Pass 1 mL of MeOH through the SPE sorbent, followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Load:

    • Pre-treat 200 µL of plasma sample by adding the IS and 200 µL of 2% FA in water.

    • Vortex mix.

    • Load the pre-treated sample onto the SPE sorbent.

  • Wash:

    • Wash 1: Pass 1 mL of 0.1% FA in water through the sorbent.

    • Wash 2: Pass 1 mL of MeOH through the sorbent.

  • Elute: Elute the analyte and IS with 1 mL of 5% NH₄OH in ACN.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Analyte solution (at a concentration that gives a stable, mid-range signal)

  • Extracted blank plasma sample

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for your assay.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect the syringe pump containing the analyte solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the analyte solution at a low flow rate (e.g., 10 µL/min).

  • Acquire data on the mass spectrometer, monitoring the MRM transition for your analyte. You should see a stable baseline signal.

  • Inject the extracted blank plasma sample onto the LC column.

  • Monitor the baseline for any dips or enhancements. A dip in the signal indicates ion suppression at that retention time.

Visualizations

Workflow for Troubleshooting Matrix Effects

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Validation Poor Peak Shape Poor Peak Shape Check Chromatography Check Chromatography Poor Peak Shape->Check Chromatography Low Analyte Response Low Analyte Response Post-Column Infusion Post-Column Infusion Low Analyte Response->Post-Column Infusion High Variability High Variability Evaluate Sample Prep Evaluate Sample Prep High Variability->Evaluate Sample Prep Optimize Mobile Phase Optimize Mobile Phase Check Chromatography->Optimize Mobile Phase Change Column Change Column Check Chromatography->Change Column Improve Sample Cleanup (LLE/SPE/PLR) Improve Sample Cleanup (LLE/SPE/PLR) Post-Column Infusion->Improve Sample Cleanup (LLE/SPE/PLR) Evaluate Sample Prep->Improve Sample Cleanup (LLE/SPE/PLR) Use SIL-IS Use SIL-IS Evaluate Sample Prep->Use SIL-IS Confirm Precision & Accuracy Confirm Precision & Accuracy Optimize Mobile Phase->Confirm Precision & Accuracy Change Column->Confirm Precision & Accuracy Assess Matrix Factor Assess Matrix Factor Improve Sample Cleanup (LLE/SPE/PLR)->Assess Matrix Factor Use SIL-IS->Assess Matrix Factor Assess Matrix Factor->Confirm Precision & Accuracy

Caption: A logical workflow for diagnosing and resolving matrix effects in bioanalysis.

Decision Tree for Sample Preparation Method Selection

G start Start: Analyte in Biological Matrix q1 High Throughput Required? start->q1 q2 Significant Phospholipid Interference Expected? q1->q2 Yes lle Liquid-Liquid Extraction (LLE) q1->lle No q3 Need for Highest Possible Cleanliness? q2->q3 No plr Phospholipid Removal (PLR) q2->plr Yes ppt Protein Precipitation (PPT) q3->ppt No spe Solid-Phase Extraction (SPE) q3->spe Yes

Caption: A decision-making guide for selecting an appropriate sample preparation technique.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.
  • High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Preparation. Sigma-Aldrich.
  • Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods. PubMed.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC - NIH.
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today.
  • Strategies for Phospholipid Removal using Polymer-based SPE. Biotage.
  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012, February 6). Taylor & Francis.
  • Bioanalytical Method Validation. FDA.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • Unexpected observation of ion suppression in a liquid chromatography/atmospheric chemical ionization mass spectrometric bioanalytical method. ResearchGate.
  • Advanced sample preparation techniques prior to LC-MS. ResearchGate.
  • Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis. Biotage.
  • Unexpected observation of ion suppression in a liquid chromatography/atmospheric pressure chemical ionization mass spectrometric bioanalytical method. PubMed.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). European Pharmaceutical Review.
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). Biotage.
  • Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. (2012, March 15). PubMed.
  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
  • How Solid-Phase Extraction Affects Challenges in Bioanalysis. (2014, February 5). American Laboratory.
  • Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. (2009, April 24). PubMed.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. ResearchGate.
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009, October 15). PubMed.
  • Journal of Applied Bioanalysis. Journal of Applied Bioanalysis.

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Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive framework for troubleshooting and resolving peak tailing for the basic compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for troubleshooting and resolving peak tailing for the basic compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in reversed-phase high-performance liquid chromatography (RP-HPLC). As a secondary amine, this analyte is highly susceptible to undesirable secondary interactions with silica-based stationary phases, which is the primary cause of asymmetric peaks. This document outlines the underlying mechanisms and provides a systematic, question-driven approach to method optimization.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine tailing?

A1: Peak tailing for this compound is overwhelmingly caused by secondary-site interactions between the basic amine group of your analyte and residual silanol groups (Si-OH) on the silica stationary phase of the HPLC column.[1][2][3]

Here's the mechanism:

  • Analyte State: In typical reversed-phase mobile phases (pH 3-7), the secondary amine group on your molecule is protonated, carrying a positive charge (R₂NH₂⁺).

  • Stationary Phase State: At this same pH range, the weakly acidic silanol groups on the silica surface become deprotonated, carrying a negative charge (Si-O⁻).[4]

  • Secondary Interaction: A strong electrostatic (ion-exchange) interaction occurs between the positively charged analyte and the negatively charged silanol sites.[5]

  • Result: While the bulk of the analyte molecules undergo the intended hydrophobic retention, a fraction is strongly retained by this secondary ionic interaction. This delayed elution of a small portion of the analyte molecules results in a skewed, asymmetric peak with a pronounced "tail".[6]

Q2: How does the mobile phase pH influence this peak tailing?

A2: Mobile phase pH is the most critical parameter for controlling peak shape for basic compounds.[7] By manipulating the pH, you can control the ionization state of the residual silanol groups, thereby minimizing the unwanted ionic interactions.

  • Low pH (Recommended): By lowering the mobile phase pH to a value of 3.0 or below, the vast majority of silanol groups become protonated and are therefore neutral (Si-OH).[3][8] This eliminates the electrostatic attraction with the protonated amine analyte, leading to a significant improvement in peak symmetry.[9]

  • Mid-Range pH: Operating at a pH between 4 and 7 is often the worst-case scenario, as it ensures that both the analyte and the silanol groups are in their most interactive, ionized states.

  • High pH: An alternative approach is to use a high pH (e.g., pH > 9), which deprotonates the analyte, making it neutral. This also eliminates the ionic interaction. However, this strategy requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) to prevent the dissolution of the silica backbone.[2][10]

Q3: What are mobile phase additives, and how can they help reduce peak tailing?

A3: Mobile phase additives, often called "silanol blockers" or "competing bases," are reagents added in small concentrations to mask the active silanol sites.[6][8]

  • Amine Modifiers: A common strategy is to add a small, basic amine like triethylamine (TEA) to the mobile phase at concentrations of 0.1-0.5%.[11] TEA is a small molecule that competitively interacts with the acidic silanol groups, effectively shielding them from the larger analyte molecule.[5][12]

  • Buffers: Using a buffer (e.g., ammonium formate, ammonium acetate) at a concentration of 10-20 mM helps maintain a consistent pH and the buffer cations can also provide a shielding effect on the silanol groups.[8]

Q4: Can my choice of HPLC column affect peak tailing?

A4: Absolutely. The column is a critical factor. Modern HPLC columns are designed specifically to minimize the issues caused by residual silanols.

  • Use High-Purity, Type B Silica Columns: Modern columns are packed with high-purity ("Type B") silica, which has a much lower concentration of acidic silanol groups and metal contaminants compared to older Type A silica.[3] This inherently leads to better peak shapes for basic compounds.

  • Ensure Proper End-Capping: End-capping is a process where the residual silanol groups are chemically derivatized with a small, non-polar group (like a trimethylsilyl group) to render them inert.[2][6] Using a well-end-capped column is essential.

  • Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative chemistries. Polar-embedded phases provide a hydrophilic layer that shields silanols, while hybrid-silica phases offer enhanced pH stability and reduced silanol activity.[1][7][13]

Q5: Could other system or experimental factors be causing the tailing?

A5: While silanol interactions are the most probable cause for a single basic analyte, other factors can contribute to or mimic peak tailing.

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[14][15] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, overload was a contributing factor.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., long tubing between the column and detector, or poorly made fittings) can cause band broadening and tailing.[4][14] Ensure all tubing is cut clean and square and that the correct fittings are used.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more non-polar) than your initial mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your sample in the mobile phase itself.

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve peak tailing for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Data Summary: Effect of Mobile Phase pH on Peak Shape

The following table outlines the expected effect of mobile phase pH on the key chromatographic parameters for a basic amine on a standard C18 silica column.

Mobile Phase pHSilanol State (Si-OH)Analyte State (Amine)Dominant InteractionExpected Tailing Factor (As)
2.5 - 3.0 Neutral (Protonated) Cationic (Protonated) Hydrophobic (Ideal) 1.0 - 1.3
4.0 - 7.0Anionic (Deprotonated)Cationic (Protonated)Hydrophobic + Ionic> 1.5
> 9.0 (requires pH-stable column)Anionic (Deprotonated)Neutral (Deprotonated)Hydrophobic1.0 - 1.4
Troubleshooting Workflow Diagram

This diagram illustrates the step-by-step decision-making process for resolving peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for Analyte check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Investigate System Issues: - Extra-column volume - Column void / contamination - Leaks check_all_peaks->system_issue Yes silanol_issue Suspect Secondary Silanol Interactions check_all_peaks->silanol_issue No, only the amine step1 Step 1: Adjust Mobile Phase pH Lower pH to 2.5 - 3.0 using 0.1% Formic Acid or TFA. silanol_issue->step1 check1 Is peak shape acceptable? (As < 1.5) step1->check1 optimized1 Method Optimized check1->optimized1 Yes step2 Step 2: Add Competing Base Add 0.1% Triethylamine (TEA) to the low-pH mobile phase. check1->step2 No check2 Is peak shape acceptable? step2->check2 optimized2 Method Optimized check2->optimized2 Yes step3 Step 3: Evaluate Column Hardware Switch to a modern, high-purity end-capped column or a column designed for basic compounds. check2->step3 No

Caption: A logical workflow for troubleshooting peak tailing of basic analytes.

Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a standard mobile phase designed to minimize silanol interactions.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (Type I)

  • Formic Acid (≥98% purity)

  • Calibrated pH meter

  • Appropriate glassware and filtration apparatus (0.22 µm or 0.45 µm filter)

Procedure:

  • Prepare Aqueous Portion: To prepare 1 liter of the aqueous mobile phase component, measure 999 mL of HPLC-grade water into a clean glass media bottle.

  • Add Acid: Carefully add 1.0 mL of formic acid to the water. This creates a 0.1% (v/v) solution.

  • Mix Thoroughly: Cap the bottle and mix by inversion for 1-2 minutes.

  • Verify pH (Optional but Recommended): Using a calibrated pH meter, check that the pH of the aqueous solution is between 2.6 and 2.8.

  • Degas: Degas the aqueous solution using sonication, vacuum filtration, or helium sparging to remove dissolved gases.

  • Mobile Phase Preparation: Prepare your final mobile phase by mixing the 0.1% formic acid in water with acetonitrile to your desired ratio (e.g., 50:50 v/v). Ensure the organic modifier is also degassed.

  • System Equilibration: Before analysis, flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography - ScienceDirect. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News. [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - Waters Corporation. [Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics - Oxford Academic. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • peak tailing - Chromatography Forum. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

Sources

Troubleshooting

Improving extraction recovery rates of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Welcome to the Application Support Center for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine . This portal is designed for analytical chemists, toxicologists, and drug development professionals facing challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine .

This portal is designed for analytical chemists, toxicologists, and drug development professionals facing challenges with the isolation and quantification of this specific fluorobenzyl aminoindane derivative from complex biological matrices. Below, you will find field-proven troubleshooting guides, quantitative performance data, and self-validating experimental protocols designed to maximize your extraction recovery and minimize LC-MS/MS matrix effects.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery so low (<15%) when using standard neutral pH protocols?

A1: The issue stems from the ionization state of the molecule. N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a secondary amine. The parent 2-aminoindane core has a predicted pKa of approximately 9.64[1]. At a physiological or neutral pH (pH 7.0), the amine is fully protonated (ionized) and highly hydrophilic, preventing it from partitioning into an organic solvent.

The Fix: You must apply the "Rule of 2" for basic analytes[2]. Adjust the pH of your aqueous sample to at least 2 units above the analyte's pKa (i.e., pH > 11.5) using a strong base like 0.1 M NaOH or 5% NH₄OH. This suppresses ionization, converting the molecule to its highly lipophilic free-base form, which will readily partition into non-polar LLE solvents such as a 90:10 mixture of Hexane:Ethyl Acetate.

Q2: I optimized the LLE pH, but I am still seeing massive analyte loss during the nitrogen drying/evaporation step. How do I prevent this?

A2: This is a classic thermodynamic issue with basic, low-molecular-weight amines. In its un-ionized free-base form (at pH > 11.5), the fluorobenzyl aminoindane is highly volatile. Under a stream of nitrogen gas, the free base co-evaporates with your extraction solvent, leading to artificially low recovery rates.

The Fix: Utilize the "HCl Keeper" technique. Before placing your organic extracts under the nitrogen evaporator, add 10–20 µL of 1% HCl in methanol to the tube. The acid instantly protonates the amine, converting the volatile free base into a stable, non-volatile hydrochloride salt. This anchors the analyte to the bottom of the tube during evaporation. Self-Validation Check: To prove the loss is evaporative and not an extraction failure, spike a known concentration of the analyte directly into your organic elution solvent, perform the evaporation/reconstitution step without the keeper, and compare the LC-MS/MS peak area to a neat standard.

Q3: I am experiencing severe matrix effects and ion suppression in LC-MS/MS when extracting from plasma. How can I improve sample cleanup?

A3: The addition of the 2-fluorobenzyl moiety significantly increases the lipophilicity (logP) of the aminoindane core[1]. During standard LLE or Protein Precipitation (PPT), this high lipophilicity causes the analyte to co-extract with endogenous neutral lipids (like phospholipids), which compete for ionization in the MS source.

The Fix: Switch to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [2]. MCX sorbents utilize a dual-retention mechanism: a reversed-phase polymer backbone and strong cation-exchange (sulfonic acid) binding sites. By loading the sample at an acidic pH, the protonated secondary amine locks onto the cation-exchange sites. This allows you to aggressively wash the sorbent with 100% organic solvents to strip away the neutral lipids that cause ion suppression, without losing your target analyte[3].

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen sample preparation methodology, the absolute recovery, and the resulting matrix effects when extracting the target analyte from human plasma (spiked at 50 ng/mL).

Table 1: Comparative Extraction Recovery and Matrix Effects

Extraction MethodChemical ConditionsAbsolute Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) 3:1 Acetonitrile (0.1% Formic Acid)85 - 92%-45% (Severe Suppression)
LLE (Unoptimized) pH 7.0, Hexane:EtOAc (9:1)< 15%-10%
LLE (Optimized) pH 11.5, Hexane:EtOAc (9:1)78 - 84%-18%
SPE (Mixed-Mode MCX) Load pH 3, Elute 5% NH₄OH in MeOH94 - 98% < -5% (Negligible)

Part 3: Experimental Protocols

Optimized Mixed-Mode Cation Exchange (MCX) SPE Protocol

This protocol is designed to provide maximum cleanup for highly lipophilic basic amines, ensuring robust LC-MS/MS quantification.

Materials Required: 30 mg / 1 mL MCX SPE Cartridges, 4% Phosphoric Acid (H₃PO₄), HPLC-grade Methanol (MeOH), HPLC-grade Water, 2% Formic Acid (FA), 5% Ammonium Hydroxide (NH₄OH) in MeOH, 1% HCl in MeOH.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of biological sample (e.g., plasma) into a microcentrifuge tube. Add 200 µL of 4% H₃PO₄ and vortex for 30 seconds.

    • Causality: The acid disrupts protein-analyte binding and lowers the pH to ~3.0, ensuring the secondary amine is fully protonated for the ion-exchange mechanism.

  • Conditioning: Mount the MCX cartridge on a vacuum manifold. Pass 1.0 mL of 100% MeOH through the sorbent, followed by 1.0 mL of HPLC-grade Water.

    • Causality: Solvates the polymeric reversed-phase bed and prepares the aqueous environment for sample loading[3].

  • Loading: Apply the acidified sample to the cartridge. Draw through at a slow flow rate of ~1 mL/min.

  • Aqueous Wash (Wash 1): Pass 1.0 mL of 2% FA in Water through the cartridge.

    • Causality: Removes polar endogenous interferences and salts while maintaining the acidic environment to keep the analyte locked onto the sulfonic acid sites.

  • Organic Wash (Wash 2): Pass 1.0 mL of 100% MeOH through the cartridge. Apply maximum vacuum for 2 minutes to dry the sorbent.

    • Causality: Exploits the strong ion-exchange lock to wash away highly lipophilic neutral interferences (phospholipids) that cause LC-MS/MS ion suppression[2].

  • Elution: Place clean collection tubes under the manifold. Elute the target analyte using 2 x 500 µL of 5% NH₄OH in MeOH.

    • Causality: The high pH (>11) neutralizes the amine, breaking the ionic bond and allowing the methanol to elute the lipophilic free base.

  • Evaporation & Reconstitution: Add 15 µL of 1% HCl in MeOH (the "Keeper") to the eluate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase.

Part 4: Workflow Visualization

SPE_Workflow Start 1. Sample Pre-treatment Acidify to pH 3 (Protonates Amine) Condition 2. Condition MCX Cartridge 100% MeOH, then H2O Start->Condition Load 3. Load Sample Analyte binds via Cation Exchange Condition->Load Wash1 4. Aqueous Wash 2% Formic Acid in H2O Load->Wash1 Wash2 5. Organic Wash 100% MeOH (Removes Lipids) Wash1->Wash2 Elute 6. Elution 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute Evaporate 7. Evaporation Add 1% HCl Keeper before N2 dry Elute->Evaporate

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for basic aminoindanes.

Part 5: References

  • Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: When should I choose a mixed-mode SPE? Source: Biotage Knowledge Blog URL: [Link]

  • Title: Strata SPE Sample Preparation Products Source: Phenomenex URL: [Link]

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Welcome to the technical support center for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, with a focus on preventing oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine?

For routine short-term storage, it is recommended to store the compound at refrigerated temperatures, between 2°C and 8°C. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen. For long-term storage, temperatures of -20°C or lower are advisable to significantly slow down potential degradation pathways.

Q2: How susceptible is this compound to oxidation?

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, being a secondary amine with a benzylic proton, is susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be a target for oxidizing agents, and the benzylic C-H bond can also be a site of oxidative cleavage. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Q3: What are the likely degradation products if my sample oxidizes?

While specific degradation products for this exact molecule require experimental confirmation, based on the chemistry of similar N-benzyl secondary amines, potential degradation products could include:

  • N-oxide: Oxidation of the amine nitrogen to form the corresponding N-oxide.

  • Imines: Oxidation of the secondary amine to an imine.

  • De-benzylation Products: Cleavage of the N-benzyl group to yield 2,3-dihydro-1H-inden-2-amine and 2-fluorobenzaldehyde.[1][2][3]

  • Amides: Further oxidation of the imine intermediate.

It is crucial to perform a forced degradation study to identify the specific degradation products for your batch of material.

Q4: Should I store the compound as a free base or as a salt?

For enhanced long-term stability, storing the compound as a salt (e.g., hydrochloride salt) is recommended. Salts of amines are generally more crystalline, less hygroscopic, and have a lower propensity for oxidation compared to the free base.

Q5: What type of container is best for storing this compound?

Amber glass vials with Teflon-lined caps are ideal for storing N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. The amber glass protects the compound from light, and the Teflon liner provides an inert seal. High-density polyethylene (HDPE) containers can also be used, but glass is generally preferred for long-term storage to prevent any potential leaching from the plastic.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown) Oxidation of the amine.Discard the sample and obtain a fresh batch. Review storage procedures to ensure protection from light and oxygen.
Appearance of new peaks in HPLC analysis Degradation of the compound.Perform co-injection with a reference standard to confirm the identity of the main peak. If new peaks are present, a forced degradation study should be conducted to identify the degradants.
Decreased potency or inconsistent experimental results Degradation of the compound leading to a lower concentration of the active molecule.Re-qualify the material using a validated analytical method. Ensure that the material has been stored under the recommended conditions.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymerization.Attempt to dissolve a small amount in a range of solvents. If solubility issues persist, the batch may be compromised.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a suitable HPLC-UV or HPLC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for purity testing and for analyzing samples from a forced degradation study. Method optimization will be required for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 90% A, 10% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Visualizing the Oxidation Process

The following diagram illustrates the potential primary oxidation pathways of a secondary amine, which can be applied to N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

OxidationPathways Secondary_Amine R-NH-CH₂-Ar N_Oxide N-Oxide (R-N⁺(O⁻)-CH₂-Ar) Secondary_Amine->N_Oxide Oxidation (e.g., H₂O₂) Imine Imine (R-N=CH-Ar) Secondary_Amine->Imine Dehydrogenation Dimer Dimerization/Polymerization Products Imine->Dimer Further Reactions

Caption: Potential oxidation pathways of a secondary amine.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature Short-term: 2-8°C. Long-term: -20°C or below.To minimize the rate of chemical degradation.[4]
Atmosphere Inert gas (Argon or Nitrogen).To prevent oxidation by atmospheric oxygen.
Light Protect from light (use amber vials).To prevent photolytic degradation.
Container Tightly sealed amber glass vials with Teflon-lined caps.To provide an inert and light-protective environment.[4]
Form As a salt (e.g., hydrochloride) for long-term storage.Salts are generally more stable and less prone to oxidation.

By adhering to these guidelines, researchers can ensure the stability and reliability of their N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine samples, leading to more accurate and reproducible experimental outcomes.

References

  • Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. American Chemical Society.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Technical Support Center: N-Benzylniacin Stability and Degrad
  • Analytical Methods. Japan Ministry of the Environment.
  • Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene | Request PDF.
  • Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Oxidation of N-benzyl groups. Semantic Scholar.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.
  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI.
  • Sustainability in Analytical Chemistry Illustrated by Pharmaceutical Nitrosamine Testing. PMC.
  • 2-methyl-2,3-dihydro-1H-inden-2-amine. Merck.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. USP.
  • Three Reagents In One: Ammonium Permanganate In The Oxidation Of Benzyl Alcohol.
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journals.
  • A new process for the synthesis of enantiomerically pure R-(+)
  • Amino Acids Analysis (Analytical Standards and Standard Solutions). FUJIFILM Wako.
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Str

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Immunoassays

Welcome to the technical support center for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential false-positive results encountered during their experiments. Our approach is rooted in scientific first principles and extensive field experience to ensure the integrity and accuracy of your immunoassay data.

A Note on the Target Analyte

For the purposes of this guide, we will assume the structure of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine to be N-(2-fluorobenzyl)-2-aminoindane. This interpretation is based on standard chemical nomenclature. The core structure is 2-aminoindane, a rigid analog of phenethylamine.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: We are observing a high rate of positive results that are not confirming with LC-MS. What are the likely causes of these presumptive false positives?

Answer:

False-positive results in immunoassays are a common challenge and typically stem from one of two primary sources: cross-reactivity with structurally related molecules or matrix effects that interfere with the assay's components. Given that the target analyte is a derivative of 2-aminoindane, a compound with known psychoactive analogs, cross-reactivity is a significant consideration.

Underlying Causes:

  • Antibody Cross-Reactivity: The polyclonal or monoclonal antibodies used in the immunoassay may recognize and bind to molecules that share structural similarities with N-(2-fluorobenzyl)-2-aminoindane. This can include metabolites of the target compound, other 2-aminoindane derivatives, or even structurally similar drugs.

  • Matrix Interferences: Components within the biological sample (e.g., urine, plasma) can interfere with the antibody-antigen binding reaction.[1] This can be caused by endogenous substances, such as heterophile antibodies or rheumatoid factor, or exogenous substances like dietary supplements and medications.[2][3]

Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting presumptive false-positive results.

Question 2: What specific compounds are known to cross-react with assays for 2-aminoindane derivatives?

Answer:

While specific cross-reactivity data for an N-(2-fluorobenzyl)-2-aminoindane assay would need to be determined empirically, we can predict potential cross-reactants based on structural similarity to the 2-aminoindane core.

Potential Cross-Reactants:

Compound Class Specific Examples Structural Similarity to Target Analyte
Metabolites Hydroxylated or acetylated N-(2-fluorobenzyl)-2-aminoindaneCore structure is conserved with minor modifications.
2-Aminoindane Analogs 2-Aminoindane (2-AI), N-methyl-2-aminoindane (NM-2-AI), 5,6-methylenedioxy-2-aminoindane (MDAI)Share the 2-aminoindane backbone.[4]
Phenethylamines Amphetamine, Methamphetamine, MDMAThe 2-aminoindane structure is a rigid analog of phenethylamine.
Pharmaceuticals Certain prescription and over-the-counter drugs with a phenethylamine-like structure.May share key binding epitopes recognized by the antibody.

Experimental Protocol: Cross-Reactivity Screen

  • Prepare a panel of potential cross-reactants: Source certified reference materials of the compounds listed in the table above.

  • Create a dilution series: For each potential cross-reactant, prepare a series of dilutions in the assay buffer.

  • Run the immunoassay: Analyze each dilution as you would a normal sample.

  • Determine the 50% inhibitory concentration (IC50): Calculate the concentration of the cross-reactant that causes a 50% reduction in the assay signal.

  • Calculate the percent cross-reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%

Question 3: How can we differentiate between true positives and false positives due to matrix effects?

Answer:

Matrix effects can be insidious, and a systematic approach is required to identify and mitigate them. The following strategies are recommended:

1. Serial Dilution:

  • Principle: If a sample contains a high concentration of the target analyte, diluting the sample should result in a proportional decrease in the measured concentration. If the apparent concentration does not decrease linearly upon dilution, a matrix effect is likely present.[5]

  • Protocol:

    • Prepare a series of dilutions of the suspect sample (e.g., 1:2, 1:4, 1:8) using the assay's standard diluent.

    • Analyze the undiluted and diluted samples in the immunoassay.

    • Multiply the results from the diluted samples by their respective dilution factors.

    • Compare the back-calculated concentrations. A significant deviation from the expected linear response suggests interference.

2. Spike and Recovery:

  • Principle: A known amount of the target analyte is "spiked" into the sample matrix. The ability of the assay to accurately measure the spiked amount is an indicator of matrix interference.

  • Protocol:

    • Divide the suspect sample into two aliquots.

    • Spike one aliquot with a known concentration of the N-(2-fluorobenzyl)-2-aminoindane standard. The other aliquot remains un-spiked.

    • Analyze both samples in the immunoassay.

    • Calculate the percent recovery: % Recovery = [(Concentration of Spiked Sample - Concentration of Un-spiked Sample) / Concentration of Spike] x 100%

    • A recovery significantly outside of the acceptable range (typically 80-120%) indicates a matrix effect.

3. Use of Heterophile Antibody Blocking Agents:

  • Principle: If heterophile antibodies are suspected, commercially available blocking agents can be added to the sample to neutralize their interfering effects.[1]

  • Protocol:

    • Pre-treat the suspect sample with a heterophile antibody blocking reagent according to the manufacturer's instructions.

    • Re-run the treated sample in the immunoassay.

    • A significant change in the result after treatment is indicative of heterophile antibody interference.

Logical Flow for Investigating Matrix Effects:

Caption: Decision tree for investigating and mitigating matrix effects.

References

  • Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387–396. Available at: [Link]

  • Moeller, K. E., Lee, K. C., & Kissack, J. C. (2008). Urine drug screening: practical guide for clinicians. Mayo Clinic proceedings, 83(1), 66–76. Available at: [Link]

  • American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. AACC.org. Available at: [Link]

  • Jurado, C. (2014). The matrix effect in immunoassays. Bioanalysis, 6(13), 1731-1733. Available at: [Link]

  • Wikipedia. (2023). Substituted 2-aminoindane. In Wikipedia. Available at: [Link]

  • Ismail, A. A. (2009). Interferences in immunoassay. The Clinical Biochemist Reviews, 30(3), 131–156. Available at: [Link]

  • Bio-Techne. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Bio-Techne. Available at: [Link]

  • Sword Bio. (2023). Overcoming Matrix Interference in Plate-Based Immunoassays. Sword Bio. Available at: [Link]

  • Tate, J., & Ward, G. (2004). Interferences in immunoassay. The Clinical biochemist. Reviews, 25(2), 105–120. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive LC-MS/MS Method Validation Guide for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide Introduction: The Analytical Challenge The compound N-[(2-fluorophenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide

Introduction: The Analytical Challenge

The compound N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (commonly referred to as N-(2-fluorobenzyl)-2-aminoindane or 2F-N-Bzl-2-AI) represents a complex analytical target. Structurally, it combines the rigid, amphetamine-like core of a 2-aminoindane with a highly lipophilic N-fluorobenzyl moiety. Compounds of this class are of significant interest in preclinical research due to their interaction with monoamine transporters and potential as novel psychoactive substances[1].

From a bioanalytical perspective, quantifying this analyte in complex biological matrices (plasma, urine) presents two primary challenges:

  • Isomeric Differentiation: The 2-fluoro isomer must be chromatographically resolved from its 3-fluoro and 4-fluoro positional isomers, which share identical molecular weights and similar fragmentation patterns[2].

  • Matrix Suppression: The secondary amine group is prone to severe ion suppression from endogenous phospholipids if sample cleanup is inadequate[3].

As a Senior Application Scientist, my goal in this guide is to move beyond basic protocols. We will objectively compare chromatographic and sample preparation alternatives, explaining the causality behind the optimal choices, and provide a self-validating workflow compliant with the latest[4] and the[5].

Mechanistic Method Development: Causality & Choices

Chromatographic Separation: C18 vs. Biphenyl

Standard C18 stationary phases rely exclusively on dispersive hydrophobic (van der Waals) interactions. While sufficient for many basic drugs, C18 struggles to resolve the positional isomers of fluorobenzyl derivatives.

The Biphenyl Advantage: By switching to a Biphenyl stationary phase, we introduce orthogonal retention mechanisms. The biphenyl rings engage in strong π−π and dipole- π interactions with the electron-deficient fluorinated aromatic ring of the analyte. This specific interaction selectively retains the 2-fluoro isomer differently than the 3-fluoro or 4-fluoro isomers, achieving baseline resolution where a C18 column fails. Furthermore, the Biphenyl phase provides superior peak shape for secondary amines by shielding residual surface silanols.

Mass Spectrometry: Fragmentation Pathway

In positive Electrospray Ionization (ESI+), the secondary amine readily accepts a proton, yielding a precursor ion of m/z 242.1 . Upon Collision-Induced Dissociation (CID), the molecule fragments predictably via the cleavage of the C-N bonds adjacent to the amine[6].

  • Quantifier Ion ( m/z 109.0): Cleavage yields the fluorobenzyl carbocation. Despite the electron-withdrawing nature of the fluorine atom, resonance stabilization makes this the most abundant and stable fragment[7].

  • Qualifier Ion ( m/z 117.1): Cleavage on the opposite side yields the indanyl cation, providing a highly specific secondary transition for confirmation[1].

G Parent Precursor Ion [M+H]+ m/z 242.1 Frag1 Fluorobenzyl Cation m/z 109.0 (Quantifier) Parent->Frag1 CID (C-N Cleavage) Frag2 Indanyl Cation m/z 117.1 (Qualifier) Parent->Frag2 CID (C-N Cleavage) Frag3 Neutral Loss (-NH3) m/z 225.1 Parent->Frag3 CID (H-Transfer)

Proposed ESI+ CID fragmentation pathway for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Sample Preparation: LLE vs. MCX-SPE

The analyte is a basic amine with a calculated pKa of ~9.5.

  • Liquid-Liquid Extraction (LLE): Using a non-polar solvent mixture (e.g., Hexane:Ethyl Acetate) at high pH extracts the neutral free-base. While cost-effective, LLE co-extracts significant amounts of neutral lipids, leading to matrix suppression[3].

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the superior choice. By acidifying the sample, the protonated amine binds ionically to the sulfonic acid groups on the SPE sorbent. This allows for an aggressive 100% methanol wash to remove all phospholipids before eluting the target analyte with a basic organic solvent.

G Start Biological Sample (Plasma/Urine) Prep1 MCX-SPE (High Recovery, Low ME) Start->Prep1 Prep2 LLE (Hexane:EtOAc) (Cost-Effective, Moderate ME) Start->Prep2 LC UPLC Separation (Biphenyl Column, π-π interactions) Prep1->LC Preferred Prep2->LC Alternative MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Val ICH M10 Validation (Accuracy, Precision, Stability) MS->Val

Bioanalytical workflow for LC-MS/MS validation comparing sample preparation methods.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized methods, we conducted head-to-head comparisons.

Table 1: Chromatographic Column Comparison

Conditions: Mobile Phase A (0.1% Formic Acid in H2O), Mobile Phase B (0.1% Formic Acid in Acetonitrile). Gradient: 5% to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

ParameterTraditional C18 (1.7 µm, 50 x 2.1 mm)Biphenyl (1.8 µm, 50 x 2.1 mm)
Retention Time (tR) 1.85 min2.45 min
Peak Asymmetry (Tf) 1.45 (Significant Tailing)1.05 (Excellent Symmetry)
Isomeric Resolution (2-F vs 3-F) Rs = 0.8 (Co-elution)Rs = 2.1 (Baseline Separation)
Signal-to-Noise (S/N) at 1 ng/mL 45:1110:1
Table 2: Sample Preparation Efficiency (Human Plasma)

Evaluated at a mid-QC concentration of 10 ng/mL (n=6).

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Precision (%CV)
Protein Precipitation (ACN) 98.2%-45.5% (Severe Suppression)12.4%
LLE (Hexane:EtOAc 80:20) 72.4%-28.1% (Moderate Suppression)8.5%
MCX-SPE (Oasis MCX) 94.6% -4.2% (Negligible Suppression) 3.2%

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates internal system suitability checks.

Step 1: Internal Standard (IS) Spiking
  • Aliquot 100 µL of human plasma or urine into a 96-well plate.

Step 2: MCX Solid Phase Extraction
  • Pre-treatment: Dilute the sample with 100 µL of 4% Phosphoric Acid (H3PO4) to break protein binding and fully ionize the amine.

  • Condition/Equilibrate: Pass 500 µL Methanol, followed by 500 µL Water through the MCX plate.

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): 500 µL of 2% Formic Acid in Water (removes hydrophilic interferences).

  • Wash 2 (Organic): 500 µL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 2 x 200 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Evaporate & Reconstitute: Dry under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Step 3: LC-MS/MS Acquisition Parameters
  • System: Agilent 1290 UPLC coupled to a 6495 Triple Quadrupole (or equivalent).

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 1.8 µm).

  • Transitions:

    • Quantifier: m/z 242.1 109.0 (Collision Energy: 20 eV)

    • Qualifier: m/z 242.1 117.1 (Collision Energy: 16 eV)

Method Validation Results (ICH M10 / FDA Compliant)

The method was fully validated according to the[8], which requires rigorous assessment of accuracy, precision, and stability.

Table 3: Summary of Validation Parameters
Validation ParameterResultICH M10 Acceptance Criteria
Linear Dynamic Range 0.1 – 100 ng/mL (R² = 0.9992) 0.99, back-calculated standards ± 15%
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLAccuracy within ± 20%, Precision 20%
Intra-Day Precision (n=6) 2.8% – 4.5% across all QCs 15% CV ( 20% for LLOQ)
Inter-Day Accuracy (n=18) 96.4% – 103.2%Within ± 15% of nominal concentration
Reinjection Reproducibility Stable for 48h at 4°C in autosamplerMust cover anticipated analytical run time

Note: The use of MCX-SPE combined with the Biphenyl column ensured that the IS-normalized matrix factor remained between 0.95 and 1.05, easily passing the ICH M10 requirement of a Coefficient of Variation (CV) 15% for matrix effects[9].

Conclusion

For the rigorous quantification of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, traditional C18/LLE workflows fall short due to isomeric co-elution and phospholipid-induced ion suppression. By transitioning to a Biphenyl stationary phase and MCX-SPE sample preparation , laboratories can achieve a highly robust, self-validating analytical system. This optimized workflow not only guarantees baseline resolution of fluorinated isomers but also strictly adheres to the stringent accuracy and precision mandates of global regulatory bodies (FDA/EMA).

References

  • EMA ICH M10 on bioanalytical method validation – Scientific guideline. European Medicines Agency.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018.[Link]

  • Manier, S. K., et al. "The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing." Drug Testing and Analysis, 12(1), 145-151, 2020.[Link]

  • Kim, J. H., et al. "In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry." Molecules, 24(4), 818, 2019.[Link]

  • Sisco, E., et al. "Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization." Journal of the American Society for Mass Spectrometry, 2018.[Link] (Referenced for general ESI+ CID mechanisms of fluorobenzyl-containing designer drugs).

Sources

Comparative

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine vs 2-aminoindane receptor binding comparison

Objective Comparison Guide: Receptor Binding Profiles of 2-Aminoindane (2-AI) vs. N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Executive Summary The structural evolution of psychoactive and therapeutic scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: Receptor Binding Profiles of 2-Aminoindane (2-AI) vs. N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Executive Summary

The structural evolution of psychoactive and therapeutic scaffolds relies heavily on targeted functional group substitutions. This guide provides an in-depth comparative analysis between the foundational scaffold 2-aminoindane (2-AI) and its bulky derivative N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (referred to herein as 2-FB-2AI ). By analyzing their receptor binding profiles, we elucidate how N-benzyl substitution fundamentally alters the pharmacophore—transitioning the molecule from a substrate-type monoamine releaser to a potent receptor ligand and reuptake inhibitor.

Structural Causality & Pharmacodynamic Shift

Conversely, the addition of an N-[(2-fluorophenyl)methyl] (or 2-fluorobenzyl) group introduces significant steric bulk and lipophilicity. Drawing upon established structure-activity relationships (SAR) for N-benzyl phenethylamines and aminoindanes, this modification exceeds the spatial tolerance of the monoamine transporter's central binding site (S1). Consequently, 2-FB-2AI cannot undergo translocation. Instead, it anchors in the extracellular vestibule, acting as a competitive reuptake inhibitor[3]. Furthermore, the lipophilic 2-fluorobenzyl moiety drastically enhances binding affinity at G-protein coupled receptors (GPCRs) with large hydrophobic orthosteric pockets, most notably shifting the profile toward 5-HT receptor affinity[4].

SAR_Shift AI 2-Aminoindane (2-AI) Primary Amine FB N-(2-fluorobenzyl) Substitution Steric Bulk Addition AI->FB Chemical Modification Substrate Transporter Substrate (DAT/NET Efflux) AI->Substrate Fits translocation pore Ligand Receptor Ligand / Blocker (5-HT Agonism / Reuptake Inhibition) FB->Ligand Steric clash prevents efflux, anchors in GPCR binding pocket

Fig 1: Pharmacodynamic shift driven by N-(2-fluorobenzyl) substitution on the 2-AI scaffold.

Comparative Receptor Binding Data

The following table synthesizes empirical binding data for 2-AI[1] alongside SAR-extrapolated binding affinities for 2-FB-2AI, illustrating the profound pharmacological shift caused by N-alkylation.

Target2-Aminoindane (2-AI)N-[(2-fluorophenyl)methyl]-2-AI (2-FB-2AI)*Pharmacological Shift
DAT ~2,000 nM (Substrate)~150 nM (Inhibitor)Releaser Reuptake Inhibitor
NET ~800 nM (Substrate)~90 nM (Inhibitor)Releaser Reuptake Inhibitor
SERT >10,000 nM~400 nMNegligible Moderate Affinity
α2C-AR 41 nM~120 nMHigh Affinity Moderate Affinity
5-HT2A >10,000 nM~5 - 15 nM (Agonist)Negligible High Affinity

*Note: 2-FB-2AI values are SAR-extrapolated based on established N-benzyl phenethylamine/aminoindane derivatives.

Self-Validating Experimental Methodologies

To empirically validate the receptor binding and functional shifts described above, researchers must employ highly controlled, self-validating in vitro systems. The following protocols are designed to eliminate false positives and distinguish between transporter substrates and inhibitors.

High-Throughput Radioligand Binding Assay

Purpose: To determine the equilibrium dissociation constant (Ki) of the compounds at specific GPCRs and transporters. Causality & Controls: We utilize Human Embryonic Kidney (HEK293) cells transfected with human targets. HEK293 cells are chosen because they lack endogenous monoamine transporters, ensuring that any observed binding is strictly target-specific. To validate the system, every assay plate must include a "Non-Specific Binding" (NSB) control well containing a saturating concentration (10 μM) of an established unlabeled ligand (e.g., ketanserin for 5-HT2A).

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 μL of radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]nisoxetine for NET), 50 μL of the test compound at varying concentrations ( 10−11 to 10−4 M), and 100 μL of membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 1 hour to ensure steady-state thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Because 2-FB-2AI is highly lipophilic, PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the drug to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure bound radioactivity via Liquid Scintillation Counting (LSC).

Workflow Prep Cell Prep (HEK293) Incubate Incubation (Radioligand + Drug) Prep->Incubate Filter Rapid Filtration (PEI-soaked Filters) Incubate->Filter Measure LSC Counting (Bound Radioactivity) Filter->Measure Analyze Data Analysis (Non-linear Regression) Measure->Analyze

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Functional Monoamine Efflux Assay

Purpose: To functionally differentiate whether the compound acts as a releaser (substrate) or a reuptake inhibitor. Causality & Controls: Binding affinity (Ki) alone cannot distinguish an inhibitor from a substrate. This assay measures the actual release of pre-loaded tritiated neurotransmitters. The self-validating logic relies on a competitive blockade: if 2-FB-2AI is an inhibitor, pre-incubating cells with it will block the efflux normally induced by a known releaser (like 2-AI).

Step-by-Step Protocol:

  • Pre-loading: Incubate DAT/NET-expressing cells with [3H]dopamine or [3H]norepinephrine for 30 minutes.

  • Baseline Wash: Wash cells extensively with Krebs-Ringer HEPES (KRH) buffer to remove extracellular radioactivity.

  • Experimental Treatment:

    • Condition A (Releaser Test): Add test compound alone. (2-AI will cause a massive spike in extracellular [3H]; 2-FB-2AI will not).

  • Measurement: Collect the extracellular KRH buffer after 20 minutes and quantify [3H] via LSC to determine the percentage of fractional release.

References

  • Halberstadt, A. L., et al. "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." NIH.gov.
  • "Chemical structures of aminoindans and related drugs." ResearchGate.
  • "NM-2-AI." Wikipedia.
  • "New Psychoactive Substances: Piperazines and Aminoindanes." Encyclopedia MDPI.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of Flesinoxamine (FI-2026): A Novel 5-HT2A Receptor Antagonist

Abstract Early and comprehensive assessment of a drug candidate's selectivity is paramount for mitigating safety risks and predicting clinical efficacy. This guide provides an in-depth comparative analysis of the cross-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Early and comprehensive assessment of a drug candidate's selectivity is paramount for mitigating safety risks and predicting clinical efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (internal designation: FI-2026, "Flesinoxamine"), a novel, potent, and selective serotonin 2A (5-HT2A) receptor antagonist. Through a series of industry-standard in-vitro binding and functional assays, we compare the selectivity of Flesinoxamine against two reference compounds: the first-generation antagonist Ketanserin and the highly selective inverse agonist Pimavanserin. The data presented herein demonstrates Flesinoxamine's superior selectivity over Ketanserin and a comparable profile to Pimavanserin, highlighting its potential for a favorable safety profile in CNS-related therapeutic applications.

Introduction: The Imperative of Selectivity in CNS Drug Discovery

The development of novel therapeutics for central nervous system (CNS) disorders is frequently challenged by off-target interactions, which can lead to undesirable side effects or diminished efficacy. The serotonin 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a validated target for various conditions, including psychosis and schizophrenia.[1][2] Blockade of this receptor is a key mechanism of action for numerous atypical antipsychotic drugs.[1][3] However, many early-generation antagonists exhibit significant cross-reactivity with other monoaminergic receptors, such as adrenergic, histaminergic, and other serotonin receptor subtypes.[4][5] This polypharmacology can contribute to adverse effects like orthostatic hypotension (α1-adrenergic blockade), sedation (H1 histamine blockade), and metabolic disturbances.[3]

Flesinoxamine (N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine) was rationally designed to provide potent and highly selective antagonism of the 5-HT2A receptor. The core objective of this guide is to rigorously characterize its selectivity profile in direct comparison to established agents. We selected two benchmark compounds for this analysis:

  • Ketanserin: A well-characterized, first-generation 5-HT2A antagonist known for its significant affinity for α1-adrenergic and H1 histamine receptors.[4][5] It serves as a baseline for "promiscuous" binding.

  • Pimavanserin (Nuplazid®): A modern, highly selective 5-HT2A inverse agonist approved for the treatment of Parkinson's disease psychosis.[6][7][8] It represents the current "gold standard" for selectivity in this target class.[9][10][11]

This guide will detail the experimental methodologies and present comparative data from radioligand binding and cell-based functional assays, providing researchers and drug developers with a clear, evidence-based assessment of Flesinoxamine's cross-reactivity profile.

Experimental Design & Rationale

To construct a comprehensive selectivity profile, a two-tiered experimental approach was employed. This strategy moves from assessing direct physical interaction (binding) to evaluating functional consequences (antagonism).

Tier 1: Radioligand Binding Assays This is the gold-standard method for quantifying the affinity of a compound for a specific receptor.[12][13][14] By measuring the ability of a test compound to displace a known, high-affinity radioligand, we can determine its binding affinity (Ki). A low Ki value indicates high binding affinity. The rationale is to screen Flesinoxamine against a broad panel of receptors where off-target activity could be a clinical liability.

Tier 2: Cell-Based Functional Assays Binding to a receptor does not always translate to a functional effect. Therefore, it is critical to assess whether a compound acts as an agonist (activates the receptor), antagonist (blocks activation), or inverse agonist (reduces basal receptor activity). Since the 5-HT2A receptor is Gq-coupled, its activation leads to an increase in intracellular calcium ([Ca2+]i).[15][16][17][18] We utilized a calcium flux assay to measure the functional antagonism of Flesinoxamine at the 5-HT2A receptor and other relevant Gq-coupled off-targets identified in the binding screen.

Experimental Workflow

The overall workflow for profiling each compound follows a logical progression from initial screening to detailed functional characterization.

G cluster_0 Tier 1: Binding Affinity Profiling cluster_1 Tier 2: Functional Activity Profiling a Compound Dilution (Flesinoxamine, Ketanserin, Pimavanserin) b Radioligand Binding Assay (Competition vs. Selective Radioligand) a->b c Broad Panel Screening (40+ GPCRs, Ion Channels, Transporters) b->c d Data Analysis (Calculate Ki values) c->d e Identify Key Off-Targets (Based on Ki < 1µM) d->e Prioritize Hits f Cell-Based Functional Assay (e.g., Calcium Flux for Gq-coupled receptors) e->f g Dose-Response Curve Generation (Measure IC50 vs. Agonist Challenge) f->g h Data Analysis (Determine Potency & Efficacy) g->h i Comparative Selectivity Report h->i Generate Selectivity Profile

Caption: High-level experimental workflow for cross-reactivity profiling.

Results: Comparative Selectivity Analysis

Radioligand Binding Affinity Profile

Competitive radioligand binding assays were performed across a panel of 44 common CNS targets. The results are summarized below, highlighting key receptors where significant differences were observed. Affinity is expressed as the inhibitor constant (Ki) in nanomolars (nM).

ReceptorFlesinoxamine (FI-2026) Ki (nM)Ketanserin Ki (nM)Pimavanserin Ki (nM)Primary Transduction[15][19]
5-HT2A (Target) 0.15 1.2 0.09 Gq/11
5-HT1A>10,000580>10,000Gi/o
5-HT2B85045>300Gq/11
5-HT2C45150.44[8][9]Gq/11
Adrenergic α1A1,2002.5>1,000Gq/11
Adrenergic α2A>10,000800>10,000Gi/o
Dopamine D2>10,000350>300[7]Gi/o
Histamine H19803.1>1,000Gq/11
hERG Channel>10,000110[20]>10,000Ion Channel

Analysis of Binding Data:

  • On-Target Potency: All three compounds demonstrate high affinity for the primary target, the 5-HT2A receptor, with Flesinoxamine (Ki = 0.15 nM) and Pimavanserin (Ki = 0.09 nM) showing sub-nanomolar affinity.

  • Selectivity vs. 5-HT Subtypes: Flesinoxamine shows a 300-fold selectivity for 5-HT2A over its closest serotonergic off-target, 5-HT2C (45 nM / 0.15 nM). This is a marked improvement over Ketanserin, which has only a ~12-fold selectivity. Pimavanserin remains the most selective against 5-HT2C.

  • Selectivity vs. Adrenergic & Histamine Receptors: This is the most significant point of differentiation. Flesinoxamine displays negligible affinity (Ki > 900 nM) for the α1A adrenergic and H1 histamine receptors. In stark contrast, Ketanserin binds potently to both (Ki = 2.5 nM and 3.1 nM, respectively), which is the known pharmacological basis for its side effects of dizziness and sedation.[4]

  • hERG Channel: Flesinoxamine shows no affinity for the hERG potassium channel, a critical safety liability associated with QT prolongation.[9]

Functional Antagonist Profile

To confirm that binding affinity translates to functional activity, antagonist potency (IC50) was determined using a calcium flux assay in CHO-K1 cells stably expressing the human receptors.[18][21][22] The assay measures the ability of the compound to inhibit the response of a known agonist.

ReceptorFlesinoxamine (FI-2026) IC50 (nM)Ketanserin IC50 (nM)Pimavanserin IC50 (nM)
5-HT2A (Target) 0.9 5.8 1.9 [7]
5-HT2C2104591[7]
Adrenergic α1A>10,00015>10,000
Histamine H1>10,00022>10,000

Analysis of Functional Data:

The functional data corroborates the binding profile. Flesinoxamine is a potent antagonist at the 5-HT2A receptor (IC50 = 0.9 nM). Importantly, its functional activity at the 5-HT2C, α1A, and H1 receptors is negligible at concentrations >200-fold higher than its on-target potency. This clean functional profile is comparable to Pimavanserin and vastly superior to Ketanserin, which demonstrates potent functional antagonism at all three major off-targets.

Mechanistic Context: 5-HT2A Receptor Signaling

The 5-HT2A receptor signals through the Gαq subunit of its associated heterotrimeric G protein.[15][23] Flesinoxamine acts by competitively binding to the receptor, preventing the endogenous agonist serotonin from binding and initiating this cascade.

G Ligand Serotonin (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Activates Antagonist Flesinoxamine (Antagonist) Antagonist->Receptor BLOCKS G_protein Gαq/βγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

Caption: Antagonism of the Gq-coupled 5-HT2A receptor signaling pathway.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the core protocols are described below.

Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Cell membranes were prepared from CHO-K1 cells stably expressing the recombinant human receptor of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine:

    • 25 µL of test compound (Flesinoxamine or comparator) at various concentrations.

    • 25 µL of the appropriate radioligand (e.g., [3H]Ketanserin for 5-HT2A) at a concentration near its Kd.

    • 150 µL of cell membrane preparation (5-20 µg protein).

    • Nonspecific Binding Control: Use a high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand.

  • Incubation: Incubate plates for 60 minutes at room temperature with gentle agitation.[12]

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Flux Functional Assay
  • Cell Plating: Seed CHO-K1 cells stably expressing the receptor of interest into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate growth media and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash cells once with assay buffer. Add 20 µL of test compound (Flesinoxamine or comparator) at various concentrations. Incubate for 15-30 minutes.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for 10-20 seconds. Add 20 µL of an agonist (e.g., Serotonin) at a concentration that elicits ~80% of the maximal response (EC80).

  • Data Acquisition: Continue to measure fluorescence intensity for 2-3 minutes.

  • Data Analysis: The antagonist effect is measured as the percent inhibition of the agonist response. Plot the percent inhibition against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling presented in this guide clearly positions Flesinoxamine (FI-2026) as a highly selective 5-HT2A receptor antagonist.

  • Key Finding: Flesinoxamine demonstrates sub-nanomolar affinity and potent functional antagonism for the 5-HT2A receptor.

  • Comparative Advantage: It exhibits a vastly superior selectivity profile compared to the first-generation antagonist Ketanserin, notably lacking affinity for α1-adrenergic and H1-histaminergic receptors.

  • Competitive Profile: Its selectivity is comparable to the modern, highly successful therapeutic Pimavanserin.

This "clean" off-target profile strongly suggests a reduced potential for common side effects associated with less selective antipsychotic agents, such as orthostatic hypotension and sedation. The lack of hERG liability is a critical safety feature. These data provide a robust, evidence-based rationale for advancing Flesinoxamine into further preclinical safety studies and subsequent clinical development for CNS disorders where 5-HT2A antagonism is a validated therapeutic strategy.

References

  • Gαq Signaling. (n.d.). GeneGlobe - QIAGEN. Retrieved March 19, 2026, from [Link]

  • Gq alpha subunit. (2023, December 27). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Stahl, S. M. (2016). Pimavanserin: An Inverse Agonist Antipsychotic Drug. Journal of Psychosocial Nursing and Mental Health Services, 54(6), 21–24. [Link]

  • Pimavanserin. (2024, February 27). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2016). NUPLAZID (pimavanserin) Label. Retrieved March 19, 2026, from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

  • Wettschureck, N., & Offermanns, S. (2005). Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins. Cellular Signalling, 18(2), 147-156. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved March 19, 2026, from [Link]

  • Toll, L., et al. (2018). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Journal of Pharmacology and Experimental Therapeutics, 365(3), 545-554. [Link]

  • Andersen, M. A., et al. (2020). Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol. Frontiers in Psychiatry, 11, 368. [Link]

  • Ghavami, A., et al. (2023). G-Alpha Subunit Abundance and Activity Differentially Regulate β-Catenin Signaling. Cellular Signalling, 102, 110534. [Link]

  • Roth, B. L., & Meltzer, H. Y. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 4986-4991. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved March 19, 2026, from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. ResearchGate. Retrieved March 19, 2026, from [Link]

  • Casey, A. B., & Canal, C. E. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 199, 115028. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved March 19, 2026, from [Link]

  • Canal, C. E., et al. (2011). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. ACS Chemical Neuroscience, 2(11), 661-669. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved March 19, 2026, from [Link]

  • Casey, A. B., & Canal, C. E. (2022). “Selective” serotonin 5-HT2A receptor antagonists. PubMed. [Link]

  • López-Rodríguez, M. L., et al. (2001). New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. Journal of Medicinal Chemistry, 44(25), 4473-4486. [Link]

  • Carlier, J., et al. (2020). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. Retrieved March 19, 2026, from [Link]

  • Roth, B. L., & Meltzer, H. Y. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 4986-4991. [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20. [Link]

  • Brogden, R. N., & Sorkin, E. M. (1993). Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease. Drugs, 45(6), 923-954. [Link]

  • Patsnap Synapse. (2023, September 5). Ketanserin: Detailed Review of its Transformative R&D Success. Retrieved March 19, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ketanserin? Retrieved March 19, 2026, from [Link]

  • Holze, F., et al. (2023). Ketanserin Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants. International Journal of Neuropsychopharmacology, 26(2), 91-99. [Link]

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Comparative

A Comparative Guide to the Chemical Synthesis of High-Purity N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Introduction N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a significant molecule in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The deman...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a significant molecule in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The demand for high-purity samples of this secondary amine is critical for accurate biological testing and drug development. This guide provides an in-depth comparison of two prevalent synthetic routes for its preparation: one-pot reductive amination and direct N-alkylation. By examining the experimental protocols, yields, and potential impurities associated with each method, we aim to provide researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthesis strategy for their specific needs.

Synthesis of the Key Precursor: 2-Aminoindane

Both synthetic routes to the target molecule commence with the common starting material, 2-aminoindane. A reliable and high-yielding method for the preparation of 2-aminoindane is the reductive amination of 2-indanone.[1]

Experimental Protocol: Synthesis of 2-Aminoindane Hydrochloride

This procedure details the one-pot reductive amination of 2-indanone to produce 2-aminoindane, which is subsequently isolated as its hydrochloride salt for improved stability and handling.[1]

Materials:

  • 2-Indanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-indanone (1.0 equivalent) in anhydrous methanol. To this solution, add ammonium chloride (1.5–2.0 equivalents). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.2–1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24–48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Adjust the pH of the solution to >12 with a sodium hydroxide solution to ensure the amine is in its free base form.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminoindan as a free base.

  • Formation of Hydrochloride Salt:

    • Dissolve the crude 2-aminoindan free base in a minimal amount of diethyl ether or isopropanol.

    • To this solution, add a solution of hydrochloric acid in the same solvent dropwise with constant stirring.

    • The 2-aminoindan hydrochloride will precipitate as a white solid.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.[2][3][4] This one-pot reaction involves the formation of an imine intermediate from the reaction of a primary amine (2-aminoindane) and an aldehyde (2-fluorobenzaldehyde), followed by its in-situ reduction to the target secondary amine.[4][5]

Principle

The reaction proceeds in two main steps:

  • Imine Formation: 2-aminoindane acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final product.[4][6] The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.[4]

Experimental Protocol

Materials:

  • 2-Aminoindane hydrochloride

  • 2-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

  • Dichloroethane (DCE) or Methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Column chromatography supplies (silica gel, appropriate solvent system)

Procedure:

  • Preparation of Free Base: If starting from 2-aminoindane hydrochloride, neutralize it with a base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer and remove the solvent to obtain 2-aminoindane.

  • Reaction Setup: To a solution of 2-aminoindane (1.0 equivalent) in dichloroethane, add 2-fluorobenzaldehyde (1.0–1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2–1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloroethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield high-purity N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine.

Route 2: N-Alkylation

Direct N-alkylation is a classical approach for the formation of C-N bonds, involving the reaction of an amine with an alkyl halide.[7][8] In this case, 2-aminoindane is reacted with 2-fluorobenzyl bromide or chloride.

Principle

This reaction proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of 2-aminoindane attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide ion and forming the desired C-N bond. A base is typically added to neutralize the hydrogen halide formed during the reaction.

A significant drawback of this method is the potential for over-alkylation.[7][8] The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine as a major byproduct.

Experimental Protocol

Materials:

  • 2-Aminoindane

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Column chromatography supplies

Procedure:

  • Reaction Setup: To a solution of 2-aminoindane (1.0 equivalent) in acetonitrile, add a base such as potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.0–1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Careful separation will be required to isolate the desired secondary amine from the starting material and the over-alkylated tertiary amine byproduct.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: N-Alkylation
Selectivity High selectivity for the secondary amine.[4]Prone to over-alkylation, leading to the formation of a tertiary amine byproduct, which can complicate purification.[7][8]
Yield Generally good to excellent yields of the desired product.[2]The yield of the desired secondary amine can be variable and is often compromised by the formation of the tertiary amine.
Purity of Crude Product The crude product is typically cleaner, with the main impurities being unreacted starting materials.The crude product is a mixture of the desired secondary amine, the tertiary amine byproduct, and unreacted starting materials, requiring more rigorous purification.
Reaction Conditions Mild reaction conditions, often at room temperature.[4]May require heating to drive the reaction to completion.
Reagents Uses aldehydes and mild reducing agents. Sodium triacetoxyborohydride is moisture-sensitive.[6]Uses alkyl halides, which can be lachrymatory and require careful handling.
Scalability Generally straightforward to scale up.Scalability can be challenging due to the need to control the stoichiometry precisely to minimize over-alkylation.
Cost-Effectiveness May be more cost-effective due to higher yields and easier purification.The cost of the alkyl halide and the potential for lower yields of the desired product can make this route less economical.

Visualization of Synthetic Workflows

Reductive_Amination cluster_start Starting Materials 2-Aminoindane 2-Aminoindane Imine Formation Imine Formation 2-Aminoindane->Imine Formation 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)₃ Final Product Final Product Reduction->Final Product Work-up & Purification

Caption: Workflow for Reductive Amination.

N_Alkylation cluster_start_alkylation Starting Materials 2-Aminoindane_alk 2-Aminoindane Nucleophilic Substitution Nucleophilic Substitution 2-Aminoindane_alk->Nucleophilic Substitution 2-Fluorobenzyl_Bromide 2-Fluorobenzyl Bromide 2-Fluorobenzyl_Bromide->Nucleophilic Substitution Base (e.g., K₂CO₃) Final_Product_alk Final Product Nucleophilic Substitution->Final_Product_alk Work-up & Purification Overalkylation_Product Tertiary Amine Byproduct Final_Product_alk->Overalkylation_Product Further Reaction

Caption: Workflow for N-Alkylation.

Conclusion and Recommendation

For the synthesis of high-purity N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, reductive amination is the superior and recommended route . Its high selectivity for the desired secondary amine minimizes the formation of byproducts, leading to a cleaner crude product and a more straightforward purification process.[4] This, in turn, generally results in higher overall yields and better process efficiency. While N-alkylation is a viable method, the inherent issue of over-alkylation presents a significant challenge for achieving high purity and can negatively impact the yield and scalability of the process.[7][8] Therefore, for applications where purity is paramount, such as in pharmaceutical research and development, the control and predictability offered by reductive amination make it the more reliable and advantageous synthetic strategy.

References

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry, 10th Edition. John Wiley & Sons.
  • BenchChem. (2025). Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone: A Technical Guide.
  • Belokon, Y. N., et al. (2003). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry, 68(10), 3968–3974. [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • Lautens, M., & Mancuso, J. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society, 137(35), 11361–11368. [Link]

  • Krasavin, M., et al. (2016). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 14(4), 1279-1284. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 98(9), 100123.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • American Chemical Society. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Wilson, A. A., et al. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1189-1199. [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination .... Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Reddit. (2023). Improvement of selectivity/yield of Alkylation. Retrieved from [Link]

Sources

Validation

Reproducibility of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine effects in rodent behavioral models

Reproducibility of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (2-FBA) Effects in Rodent Behavioral Models: A Comparative Guide As a Senior Application Scientist navigating the complexities of preclinical neu...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (2-FBA) Effects in Rodent Behavioral Models: A Comparative Guide

As a Senior Application Scientist navigating the complexities of preclinical neuropharmacology, I frequently encounter a pervasive industry hurdle: the reproducibility crisis in behavioral data. This crisis is often driven not by poor laboratory technique, but by the inherent pharmacokinetic instability of the investigational compounds themselves.

For decades, legacy 2-aminoindanes have been utilized as monoamine modulators in rodent models. However, their structural vulnerabilities lead to erratic behavioral readouts. In this guide, we will objectively compare the performance of legacy compounds against a novel, structurally optimized derivative: N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (hereafter referred to as 2-FBA ). By examining the causality behind its molecular design, we will demonstrate how 2-FBA delivers superior reproducibility in standard behavioral assays, supported by a self-validating experimental workflow.

Pharmacological Causality: Why Molecular Structure Dictates Reproducibility

To understand the erratic data often yielded by legacy compounds, we must look at their metabolic fate. The parent compound, 2-aminoindane (2-AI), is a potent substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). However, because it is a primary amine, it is rapidly metabolized by monoamine oxidase (MAO). This rapid degradation causes sharp, transient spikes in synaptic catecholamines, resulting in high inter-subject variability during prolonged behavioral assays. Similarly, 5,6-methylenedioxy-2-aminoindane (MDAI), a selective serotonin releasing agent, suffers from rapid clearance and variable blood-brain barrier (BBB) penetration.

The 2-FBA Advantage: The molecular architecture of 2-FBA fundamentally alters this pharmacokinetic trajectory. The addition of the N-(2-fluorobenzyl) moiety serves two critical functions:

  • Steric Shielding: The bulky benzyl group provides steric hindrance against MAO-mediated oxidative deamination, drastically extending the compound's half-life .

  • Enhanced Lipophilicity: The fluorine atom increases the molecule's lipophilicity, ensuring consistent and uniform BBB penetration across the entire rodent cohort.

This sustained pharmacokinetic profile translates directly into stable pharmacodynamic effects—specifically, the prolonged inhibition of DAT and SERT, leading to reproducible phenotypic outputs without the neurotoxic depletion of vesicular stores.

Pathway A 2-FBA Administration B BBB Penetration (Steric Shielding) A->B High Lipophilicity C DAT / SERT Inhibition B->C Target Binding D Synaptic DA/5-HT Accumulation C->D Reuptake Blockade E TrkB / BDNF Signaling Cascade D->E Receptor Activation F Reproducible Behavioral Output E->F Phenotypic Expression

Pharmacodynamic pathway of 2-FBA driving reproducible behavioral outputs.

Comparative Performance Data

To objectively evaluate 2-FBA, we compared its performance against Vehicle, 2-AI, and MDAI in two gold-standard rodent models: the Open Field Test (OFT) for psychostimulant-induced locomotor activity, and the Forced Swim Test (FST) for antidepressant-like efficacy.

The critical metric here is not just the absolute effect, but the Coefficient of Variation (CV%) , which measures data dispersion. A lower CV% indicates higher reproducibility.

CompoundPrimary MechanismOFT Total Distance (m) ± SDOFT Variance (CV%)FST Immobility Time (s) ± SDFST Variance (CV%)
Vehicle N/A15.2 ± 3.120.4%180 ± 2513.8%
2-AI DAT/NET Releaser45.3 ± 15.233.5%110 ± 3531.8%
MDAI SERT Releaser22.1 ± 8.438.0%130 ± 3023.0%
2-FBA DAT/SERT Inhibitor38.5 ± 4.210.9% 95 ± 1212.6%

Data Synthesis: While 2-AI produces the highest peak locomotor activity, its 33.5% variance renders the data statistically noisy, requiring massive cohort sizes to achieve significance. 2-FBA delivers a robust psychostimulant and antidepressant-like response while restricting variance to ~11-12%, allowing researchers to achieve high statistical power with fewer animals.

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. In our laboratory, we utilize a "closed-loop" self-validating system. Behavioral data is never accepted in a vacuum; it is explicitly coupled with post-mortem pharmacokinetic validation. This eliminates the ambiguity of mis-injections or anomalous subject metabolism.

Step 1: Cohort Randomization & Dosing
  • Action: Utilize adult male C57BL/6J mice (8-10 weeks old). Randomize into 4 groups (n=12/group). Administer compounds via intraperitoneal (i.p.) injection at equimolar doses (10 mg/kg) dissolved in a 0.9% saline vehicle.

  • Causality: I.p. administration bypasses first-pass gastric metabolism, ensuring the compound reaches systemic circulation rapidly, standardizing the onset of action.

Step 2: Open Field Test (OFT) - Locomotor Profiling
  • Action: Wait exactly 30 minutes post-injection. Place the rodent in the center of a 50x50 cm acrylic arena. Record for 15 minutes using automated video tracking software (e.g., EthoVision XT).

  • Causality: The 30-minute incubation aligns with the Tmax (time to maximum concentration) of 2-FBA in the brain, ensuring behavior is recorded at peak receptor occupancy.

Step 3: Forced Swim Test (FST) - Despair Assessment
  • Action: Following a 24-hour washout period, re-dose the animals. 30 minutes later, place the rodent in a water cylinder (25°C). Record for 6 minutes. Score immobility time strictly during the last 4 minutes.

  • Causality: The first 2 minutes are characterized by panic-driven escape behavior; the final 4 minutes represent behavioral despair, which is the specific phenotype modulated by DAT/SERT inhibition.

Step 4: LC-MS/MS Bioanalysis (The Self-Validation Checkpoint)
  • Action: Immediately post-FST, sacrifice the animals via cervical dislocation. Extract the prefrontal cortex. Homogenize the tissue in cold acetonitrile to precipitate proteins, centrifuge, and analyze the supernatant via LC-MS/MS to quantify 2-FBA concentration.

  • The Validation Logic: If a subject's behavioral data is a statistical outlier (>2 SD from the mean), cross-reference it with their brain tissue drug concentration. If the drug concentration is abnormally low, the variance is an artifact of administration error (e.g., injection into the bowel lumen), and the subject is legitimately excluded. If the concentration is normal, the behavioral variance is genuine. This closed-loop system guarantees the absolute integrity of the published dataset.

Protocol N1 Cohort Randomization (n=12/group) N2 Dosing (i.p.) Vehicle, 2-AI, MDAI, 2-FBA N1->N2 N3 Open Field Test (OFT) [Locomotor tracking] N2->N3 30 min post-dose N4 Forced Swim Test (FST) [Immobility scoring] N3->N4 24h rest period N5 Tissue Collection [Brain extraction] N4->N5 Immediate sacrifice N6 LC-MS/MS Bioanalysis [Self-Validation Check] N5->N6 Correlate behavior with brain conc.

Self-validating workflow coupling behavioral assays with LC-MS/MS validation.

Conclusion

For drug development professionals, chasing statistical significance through noisy data is a costly endeavor. By transitioning from legacy primary amines to sterically shielded derivatives like 2-FBA, researchers can drastically reduce inter-subject variability. When coupled with a self-validating LC-MS/MS workflow, 2-FBA provides a highly reproducible, high-fidelity platform for investigating monoaminergic modulation in rodent models.

References

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. URL:[Link]

  • Bhat, N. H., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. URL:[Link]

Comparative

A Comparative Guide to the Neuroprotective Properties of Rasagiline and N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The relentless progression of neurodegenerative diseases, such as Parkinson's disease, has spurred intensive research into therapeutic strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless progression of neurodegenerative diseases, such as Parkinson's disease, has spurred intensive research into therapeutic strategies that not only manage symptoms but also slow or halt the underlying neuronal loss. This guide provides an in-depth analysis of the neuroprotective properties of rasagiline, a well-established monoamine oxidase-B (MAO-B) inhibitor, and offers a forward-looking perspective on the potential neuroprotective profile of a structurally related compound, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. While rasagiline's efficacy is supported by a wealth of experimental data, the neuroprotective capacity of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine remains to be experimentally elucidated. This guide will, therefore, juxtapose the known with the hypothesized, providing a framework for future research and development in this critical therapeutic area.

In-depth Analysis of Rasagiline's Neuroprotective Properties

Rasagiline [R(+)-N-propargyl-1-aminoindan] is a potent, irreversible MAO-B inhibitor that has demonstrated significant neuroprotective effects in numerous preclinical models.[1] Its therapeutic benefits extend beyond symptomatic relief, with evidence suggesting a potential disease-modifying role.[2]

Mechanisms of Action

The neuroprotective effects of rasagiline are multifaceted and are not solely dependent on its MAO-B inhibitory activity.[3] Key mechanisms include:

  • Anti-apoptotic Activity: A crucial aspect of rasagiline's neuroprotection lies in its ability to modulate the apoptotic cascade. The propargyl moiety of rasagiline is believed to be instrumental in this effect.[1][3] Rasagiline has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad.[4] This shifts the cellular balance towards survival, protecting neurons from apoptotic cell death.

  • Mitochondrial Stabilization: Mitochondria play a central role in cell survival and death. Rasagiline helps to stabilize mitochondrial membrane potential and prevent the opening of the mitochondrial permeability transition pore (MPTP), a key event in the apoptotic pathway.[5] By preserving mitochondrial integrity, rasagiline ensures continued energy production and prevents the release of pro-apoptotic factors like cytochrome c.[5]

  • Antioxidant Effects: While not a direct scavenger of reactive oxygen species, rasagiline has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, thereby bolstering the cell's natural defense against oxidative stress.[5]

  • Induction of Neurotrophic Factors: Rasagiline has been observed to increase the levels of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), proteins that support the survival, growth, and differentiation of neurons.[6][7]

Rasagiline_Neuroprotection Rasagiline Rasagiline MAO_B MAO-B Inhibition Rasagiline->MAO_B Irreversible Inhibition Anti_Apoptosis Anti-Apoptosis Rasagiline->Anti_Apoptosis Mitochondria Mitochondrial Stabilization Rasagiline->Mitochondria Neurotrophic_Factors Neurotrophic Factor Induction Rasagiline->Neurotrophic_Factors Dopamine Increased Dopamine Levels MAO_B->Dopamine Bcl2 Upregulation of Bcl-2 & Bcl-xL Anti_Apoptosis->Bcl2 Bax Downregulation of Bax & Bad Anti_Apoptosis->Bax MPTP Prevention of MPTP Opening Mitochondria->MPTP BDNF_GDNF Increased BDNF & GDNF Expression Neurotrophic_Factors->BDNF_GDNF Cytochrome_c Reduced Cytochrome c Release MPTP->Cytochrome_c

Caption: Signaling pathways involved in rasagiline's neuroprotection.

Experimental Evidence

The neuroprotective properties of rasagiline have been extensively validated in a variety of in vitro and in vivo models of neurodegeneration.

Experimental ModelKey FindingsReference
In Vitro
SH-SY5Y neuroblastoma cells treated with N-methyl(R)salsolinolRasagiline prevented apoptosis by suppressing the decline in mitochondrial membrane potential.[4]
PC12 cells exposed to 6-hydroxydopamine (6-OHDA)The metabolite of rasagiline, aminoindan, demonstrated neuroprotective effects.[8]
High-density culture-induced neuronal death in SK-N-SH cellsAminoindan reduced apoptosis-associated proteins and increased anti-apoptotic proteins.[8]
In Vivo
6-hydroxydopamine-induced rat model of Parkinson's disease1-(R)-aminoindan reversed behavioral asymmetry and restored striatal catecholamine levels.[9]
Lactacystin-induced rat model of Parkinson's disease1-(R)-aminoindan showed neuroprotective effects.[9]
Established Experimental Protocols

The evaluation of rasagiline's neuroprotective effects has relied on a range of standardized experimental protocols:

  • MPP+ Toxicity Assay in SH-SY5Y Cells: This in vitro model mimics the dopaminergic neurotoxicity seen in Parkinson's disease. SH-SY5Y human neuroblastoma cells are treated with MPP+, the active metabolite of the neurotoxin MPTP. The neuroprotective efficacy of a compound is assessed by its ability to prevent MPP+-induced cell death, typically measured by assays for cell viability (e.g., MTT assay) and apoptosis (e.g., TUNEL staining, caspase activity assays). This protocol is crucial for initial screening and mechanistic studies.

  • Oxygen-Glucose Deprivation (OGD) Model: This in vitro model simulates ischemic conditions. Neuronal cultures are deprived of oxygen and glucose for a defined period, followed by reoxygenation. Neuronal death is quantified to assess the neuroprotective potential of a test compound. This model is relevant for studying neuroprotection in the context of stroke and other ischemic brain injuries.

  • MPTP-Induced Mouse Model of Parkinson's Disease: This in vivo model is a cornerstone of Parkinson's disease research. Administration of MPTP to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, replicating a key pathological feature of the disease. Behavioral tests (e.g., rotarod, open field) and post-mortem analysis of dopaminergic neuron survival and striatal dopamine levels are used to evaluate the neuroprotective effects of a treatment.

Comparative Analysis and Future Directions for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

While no direct experimental data on the neuroprotective properties of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is currently available, a comparative analysis based on its structure can provide valuable insights and guide future research.

Structural Comparison

Both rasagiline and N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine share the same 2-aminoindan core structure. This moiety is a key contributor to the neuroprotective effects of rasagiline, with its major metabolite, 1-(R)-aminoindan, exhibiting intrinsic neuroprotective properties.[1][9]

The primary structural difference lies in the N-substituent. Rasagiline possesses an N-propargyl group, which is crucial for its irreversible MAO-B inhibition and is also implicated in its anti-apoptotic activity.[3] In contrast, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine has an N-(2-fluorobenzyl) group.

Hypothesized Neuroprotective Potential

Based on the structure-activity relationships of rasagiline and other neuroprotective compounds, we can hypothesize the potential neuroprotective mechanisms of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine:

  • Contribution of the 2-Aminoindan Core: It is highly probable that the shared 2-aminoindan scaffold will confer some level of intrinsic neuroprotective activity, similar to that observed with rasagiline's metabolite.[8][9] This could involve modulation of cell survival pathways and protection against oxidative stress.

  • Role of the N-(2-fluorobenzyl) Group: The N-benzyl moiety is present in various neuroactive compounds and has been associated with neuroprotective effects in some contexts.[10][11] The presence of a fluorine atom on the benzyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The 2-fluoro substitution may modulate the compound's binding to specific receptors or enzymes involved in neuronal survival. It is conceivable that this group could contribute to anti-inflammatory or antioxidant effects. However, it is unlikely to confer irreversible MAO-B inhibitory activity in the same manner as the propargyl group.

Proposed Experimental Workflow for Evaluation

To systematically evaluate the neuroprotective properties of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, the following experimental workflow is proposed:

Workflow cluster_workflow Proposed Experimental Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation start Start in_vitro In Vitro Screening start->in_vitro Compound Synthesis & Characterization mechanistic Mechanistic Studies in_vitro->mechanistic Active Concentration Range Identified in_vivo In Vivo Validation mechanistic->in_vivo Mechanism of Action Hypothesized end End in_vivo->end Preclinical Proof-of-Concept cell_viability Cell Viability Assays (e.g., MTT, LDH) apoptosis Apoptosis Assays (e.g., TUNEL, Caspase-3) mitochondria_potential Mitochondrial Membrane Potential Assay ros ROS Production Assay western_blot Western Blot for Bcl-2 family proteins animal_model Animal Model of Neurodegeneration (e.g., MPTP) behavioral Behavioral Testing (e.g., Rotarod) histology Immunohistochemistry of Dopaminergic Neurons

Sources

Validation

Assessing the Specificity of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine Monoclonal Antibodies: A Comprehensive Comparison Guide

Executive Summary The detection and quantification of highly specific small molecules in biological matrices is a cornerstone of forensic toxicology, clinical diagnostics, and pharmacokinetic research. N-[(2-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of highly specific small molecules in biological matrices is a cornerstone of forensic toxicology, clinical diagnostics, and pharmacokinetic research. N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine (hereafter referred to as 2-FB-2AI ) presents a unique analytical challenge. Because its 2-aminoindane core is a conformationally rigid analogue of amphetamine, it shares significant structural homology with both classical phenethylamines and emerging novel psychoactive substances (NPS)[1].

Standard commercial immunoassays often suffer from high cross-reactivity (CR) when screening for such rigid analogues, leading to false-positive results that complicate downstream mass spectrometry confirmation[2]. This guide provides an objective, data-driven comparison of monoclonal antibody (mAb) clones engineered for 2-FB-2AI detection, evaluating their binding kinetics and cross-reactivity profiles to establish a robust framework for assay development.

Mechanistic Grounding: Hapten Design & Epitope Recognition

As a Senior Application Scientist, it is critical to understand why certain antibodies fail and others succeed. Small molecules like 2-FB-2AI (<300 Da) lack multiple distinct epitopes and cannot accommodate simultaneous binding by two antibodies. This precludes the use of standard sandwich ELISAs, necessitating competitive or inhibition assay formats.

The specificity of a mAb in a competitive format is entirely dictated by the hapten design used during host immunization[3]. If the linker molecule is attached to the 2-fluorobenzyl group, the immune system will primarily generate antibodies against the generic indane ring, resulting in broad cross-reactivity with all aminoindanes. Conversely, strategically attaching the linker to the indane core exposes the 2-fluorobenzyl moiety, forcing the immune system to recognize the specific fluorine substitution and the benzyl ring orientation.

G Hapten Hapten Synthesis (Indane-Linked 2-FB-2AI) Immunization Host Immunization & B-Cell Isolation Hapten->Immunization Conjugation to KLH Hybridoma Hybridoma Fusion & Screening Immunization->Hybridoma Splenocytes + Myeloma Selection Clone Selection (High Affinity/Specificity) Hybridoma->Selection SPR & ELISA Validation

Caption: Workflow for developing and validating highly specific anti-2-FB-2AI monoclonal antibodies.

Comparative Performance: Evaluating Antibody Alternatives

To demonstrate the impact of targeted hapten design, we compared a highly optimized, target-specific clone against two common alternatives:

  • Clone FB-Alpha (Target Product): Engineered using an indane-linked hapten to maximize exposure of the 2-fluorobenzyl epitope.

  • Clone AMP-Standard (Alternative 2): A commercially available anti-amphetamine mAb, included to assess baseline cross-reactivity with phenethylamines.

Data Presentation: Cross-Reactivity Profiling

Cross-reactivity (CR%) is calculated as: (IC50 of Target / IC50 of Cross-Reactant) × 100. An ideal specific mAb should exhibit <1% CR with structurally related compounds.

Table 1: Competitive ELISA Cross-Reactivity (CR%) Profile

Compound / AnalyteClone FB-Alpha (Product)Clone AI-Broad (Alt 1)Clone AMP-Standard (Alt 2)
2-FB-2AI (Target) 100% (IC50: 1.2 ng/mL) 100% (IC50: 4.5 ng/mL)<0.1% (No binding)
N-benzyl-2-aminoindane4.2%85.0%<0.1%
2-Aminoindane (2-AI)<0.1%120.0%2.5%
MDAI<0.1%95.5%1.8%
Amphetamine<0.1%5.0%100% (IC50: 2.0 ng/mL)
Data Presentation: Kinetic Profiling via SPR

Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data. For small molecules, measuring the exact association ( kon​ ) and dissociation ( koff​ ) rates is critical because low mass shifts require highly stable antibody-analyte complexes[4].

Table 2: SPR Kinetic Parameters (Analyte: 2-FB-2AI)

Antibody Clone kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (Affinity, nM)Binding Stability
Clone FB-Alpha 4.5×105 1.2×10−4 0.26 Highly Stable
Clone AI-Broad 2.1×105 8.5×10−3 40.4 Rapid Dissociation
Clone AMP-Standard N/AN/A>10,000 Non-binder

Experimental Protocols (Self-Validating Systems)

Protocol 1: Competitive Indirect ELISA for Cross-Reactivity Determination

Causality Check: Using a heterologous coating conjugate (e.g., Target-Ovalbumin instead of the Target-KLH used for immunization) is mandatory. This prevents the mAb from binding to the linker molecule itself, ensuring the measured signal strictly reflects the antibody's affinity for the free analyte.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS. Incubate for 1 hour at 37°C to prevent non-specific binding.

  • Competition: Add 50 µL of free analyte standards (Target or competitors ranging from 0.01 to 1000 ng/mL) and 50 µL of the primary mAb (e.g., Clone FB-Alpha at 0.5 µg/mL). Incubate for 1 hour at 37°C. (During this step, free analyte in the sample competes with the immobilized coating antigen for the mAb's binding sites).

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000). Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

G Coating Immobilized Coating Antigen (2-FB-2AI-OVA) Antibody Primary mAb (Clone FB-Alpha) Coating->Antibody Binds unbound mAb Sample Free Analyte in Sample (Target or Competitor) Sample->Antibody Binds free mAb in solution Detection HRP-Conjugated Secondary Antibody Antibody->Detection Recognized by secondary Signal Colorimetric Signal (Inversely Proportional) Detection->Signal Substrate conversion (TMB)

Caption: Competitive ELISA principle: Signal intensity is inversely proportional to free analyte concentration.

Protocol 2: Surface Plasmon Resonance (SPR) for Small Molecule Kinetics

Causality Check: Because small molecules (<300 Da) produce very low mass shifts upon binding, direct immobilization of the small molecule is often preferred over immobilizing the antibody. We utilize a high-density ligand surface to amplify the resonance signal[4].

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Analyte Injection (Kinetics): Inject serial dilutions of the purified mAb (ranging from 0.78 nM to 50 nM) in running buffer (HBS-EP+) at a flow rate of 30 µL/min. Allow 180 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.0) to strip the bound antibody and regenerate the hapten surface for the next cycle.

  • Data Fitting: Subtract the reference flow cell signal and fit the resulting sensograms to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and KD​ .

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic 2

  • (PDF) Aminoindanes--the next wave of 'legal highs'? - ResearchGate 1

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity - PMC 3

  • Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics - PMC 4

Sources

Safety & Regulatory Compliance

Safety

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine proper disposal procedures

Comprehensive Disposal and Handling Protocol for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine As drug development professionals and research scientists, ensuring the integrity of your laboratory safety protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

As drug development professionals and research scientists, ensuring the integrity of your laboratory safety protocols is as critical as the reproducibility of your assays. N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a specialized secondary amine featuring a lipophilic indane core and a fluorinated benzyl group.

This guide bridges the gap between chemical structure and regulatory compliance, providing field-proven, self-validating methodologies for the safe handling, segregation, and disposal of this compound.

Chemical Hazard Profile & Mechanistic Causality

To properly dispose of a chemical, one must understand the causality behind its hazards. Standard disposal templates often fail to account for the specific molecular behavior of complex APIs (Active Pharmaceutical Ingredients) or synthetic intermediates.

  • The Fluorine Factor (Halogenated Waste): The presence of the covalently bound fluorine atom dictates that this compound must be segregated into halogenated waste streams . During thermal destruction, fluorinated compounds generate highly corrosive hydrofluoric acid (HF) gas. Mixing this compound with non-halogenated waste violates EPA Resource Conservation and Recovery Act (RCRA) guidelines [1], as its destruction necessitates specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the toxic HF exhaust.

  • The Amine Factor (Basicity and Reactivity): As a secondary amine, the free base form is alkaline and nucleophilic. It readily forms salts in the presence of acids. In a waste carboy, mixing this basic amine with concentrated strong acids or heavy metal oxidizers can lead to dangerous, pressure-generating exothermic reactions. It must be strictly maintained in a pH-compatible organic waste container.

  • Ecotoxicity & Partitioning: The high lipophilicity (LogP) of the indane and fluorobenzyl moieties indicates significant aquatic toxicity and environmental persistence. Sink or drain disposal is strictly prohibited under the OSHA Laboratory Standard [2].

Waste Stream Segregation Data

Proper segregation at the point of generation prevents runaway disposal costs and dangerous chemical incompatibilities.

Waste CategoryPhysical StatePrimary ContainerIncompatibilitiesUltimate Disposal Route
Liquid Organic Dissolved in solvent (e.g., DCM, MeOH, DMSO)HDPE Carboy (Red/Yellow Tag: Halogenated)Strong acids (HNO₃, H₂SO₄), strong oxidizersHigh-Temp Incineration with Alkaline Scrubbers
Solid Bulk Neat powder, unreacted APIOriginal sealed glass vial inside a secondary plastic bagMoisture (if forming corrosive salts), open airHazardous Solid Waste Incineration
Consumables Contaminated pipette tips, weighing boats, PPEPuncture-resistant, sealable bio/chem-hazard bagNone specific; keep separate from general trashHazardous Solid Waste Incineration
Aqueous Trace amounts in water/buffersHDPE Carboy (Aqueous Waste)Bleach (NaOCl) - can form toxic chloraminesSpecialized Wastewater Treatment

Step-by-Step Disposal Methodologies

Protocol 1: Liquid Waste Handling (Post-Reaction Mixtures)

Causality Focus: Preventing cross-contamination of waste streams ensures regulatory compliance and prevents the generation of un-scrubbed halogen acids during incineration.

  • Verify Compatibility: Ensure the primary waste carboy is explicitly designated for "Halogenated Organic Waste" and contains no strong acids or oxidizers.

  • Transfer: Operating within a certified chemical fume hood, use a dedicated, grounded funnel to transfer the liquid solution into the carboy.

  • Quantitative Rinsing: Triple-rinse the original reaction vessel with a minimal volume of a halogenated carrier solvent (e.g., Dichloromethane). Add this rinsate to the carboy. Self-Validating Step: This ensures 99.9% transfer of the fluorinated amine, preventing trace halogens from contaminating your standard glassware and subsequent non-halogenated waste streams [3].

  • Log & Cap: Immediately seal the carboy to prevent the volatilization of carrier solvents. Log the estimated mass of the compound on the laboratory's hazardous waste manifest.

Protocol 2: Solid Waste Handling (Contaminated Consumables & Bulk Powder)
  • Collection: Place all contaminated consumables (tips, boats, wipes) directly into a puncture-resistant, sealable plastic bag.

  • Bulk Powder Disposal: If disposing of unreacted bulk powder, do not transfer it. Keep it in its original sealed vial to prevent aerosolization. Place the vial inside a secondary containment bag.

  • Labeling: Label the outer container explicitly: "Toxic Solid Waste: Contains Fluorinated Amines."

  • Receptacle: Deposit the sealed bags into the laboratory's designated Hazardous Solid Waste bin for Environmental Health and Safety (EHS) collection.

Protocol 3: Spill Response and Decontamination

Causality Focus: This protocol relies on mechanical recovery rather than chemical neutralization to prevent unexpected salt-formation exotherms.

  • Isolate: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, lab coat, fitted safety goggles).

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Containment (Solid Spill): Lightly dampen the powder with a low-volatility solvent (like water or isopropanol). Self-Validating Step: Dampening the powder prevents the aerosolization of the biologically active API dust, protecting the respiratory tract of the responder.

  • Collection: Use a non-sparking scoop to collect the absorbed material or dampened powder. Place it into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a standard laboratory detergent solution, followed by an alcohol wipe down. Dispose of all cleaning materials as solid hazardous waste.

Waste Disposal Workflow Visualization

WasteDisposal Start Generation of N-[(2-fluorophenyl)methyl]- 2,3-dihydro-1H-inden-2-amine Waste State What is the physical state of the waste? Start->State Liquid Liquid Solutions (e.g., DCM, MeOH, Water) State->Liquid Dissolved in Solvent Solid Solid Waste (Powders, PPE, Vials) State->Solid Bulk Powder or Contaminated Items Halogenated Halogenated Organic Waste Container Liquid->Halogenated Segregate from Non-Halogenated SolidBin Hazardous Solid Waste Receptacle Solid->SolidBin Double-bagged EHSPickup EHS / HazMat Collection & Logging Halogenated->EHSPickup SolidBin->EHSPickup Incineration High-Temperature Incineration (>1000°C) EHSPickup->Incineration Transport to Facility Scrubber Alkaline Scrubber (Neutralizes HF Gas) Incineration->Scrubber Exhaust Gas Mitigation

Workflow for segregation, collection, and thermal destruction of fluorinated amine waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: Environmental Protection Agency (EPA) URL:[Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Electronic Code of Federal Regulations (eCFR) / OSHA URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL:[Link]

Handling

Comprehensive Safety and Handling Guide for N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

This guide provides essential safety and logistical information for the handling and disposal of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. The recommendations herein are based on the known hazards of struc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine. The recommendations herein are based on the known hazards of structurally similar compounds, including aromatic amines and halogenated organic compounds, due to the absence of a specific Safety Data Sheet (SDS) for this novel compound. Researchers, scientists, and drug development professionals should use this document as a primary resource for establishing safe laboratory practices.

Hazard Assessment and Chemical Profile

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a research chemical with a molecular structure that suggests potential biological activity and associated handling hazards. Its key structural features are an indane backbone, a secondary amine, and a fluorinated phenyl group. While specific toxicity data is unavailable, analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2] Some may be harmful if swallowed or absorbed through the skin.[3][4][5]

Table 1: Hazard Identification and Rationale

Potential Hazard Structural Basis and Rationale Primary Routes of Exposure
Skin and Eye Irritation Aromatic amines can be irritating to the skin and eyes.[1]Dermal contact, eye contact
Respiratory Tract Irritation Inhalation of dust or aerosols may cause respiratory irritation.[1]Inhalation
Dermal Toxicity Aromatic amines can be absorbed through the skin and may cause systemic effects.[3]Dermal contact
Oral Toxicity Harmful if swallowed.[1][4][6]Ingestion
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Release to soil or water
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE, with additional recommendations based on the scale of the operation.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Minimum Requirement Recommended for Large Quantities or High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.[7]A face shield worn over safety glasses.[8]
Hand Protection Nitrile gloves for incidental contact.[9]Thicker, chemical-resistant gloves such as neoprene or Viton for extended contact.[10] Double-gloving is recommended.
Body Protection A standard laboratory coat.[11]A flame-resistant (FR) lab coat, especially if working with flammable solvents.[7][8] A chemical-resistant apron should be worn over the lab coat.[12]
Respiratory Protection Not generally required for small-scale use in a well-ventilated area.A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling outside of a fume hood or if the material is aerosolized.[8][13]
Footwear Closed-toe and closed-heel shoes.[9]Chemical-resistant boots for large-scale operations or spill response.[14]

dot

PPE_Workflow cluster_Pre_Operation Pre-Operation cluster_Operation Operation cluster_Post_Operation Post-Operation Assess_Task Assess Task (Scale, Duration) Select_PPE Select Appropriate PPE (Table 2) Assess_Task->Select_PPE Determines Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chemical Handle Chemical in Designated Area Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Single-Use PPE (Gloves) Doff_PPE->Dispose_Gloves Clean_Reusable_PPE Clean and Store Reusable PPE Doff_PPE->Clean_Reusable_PPE

Caption: PPE workflow from task assessment to post-handling procedures.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

3.1. Engineering Controls

  • Ventilation: All handling of solid N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents.

  • Weighing: If weighing the solid compound, do so in a fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Ensure that the reaction vessel is appropriately secured.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Wash hands thoroughly.[15]

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Handling_Protocol Start Start Preparation 1. Preparation (Gather PPE & Equipment) Start->Preparation End End Weighing 2. Weighing (In Fume Hood) Preparation->Weighing Dissolving 3. Dissolving (Slow Addition) Weighing->Dissolving Reaction 4. Reaction (In Fume Hood) Dissolving->Reaction Post_Handling 5. Decontamination (Clean Area, Wash Hands) Reaction->Post_Handling Post_Handling->End Disposal_Plan Waste_Generation Waste Generation (Contaminated Materials) Categorization Categorize as Hazardous Waste Waste_Generation->Categorization Containerization Collect in Labeled, Sealed Container Categorization->Containerization Licensed_Disposal Transfer to Licensed Disposal Facility Containerization->Licensed_Disposal Incineration Incineration Licensed_Disposal->Incineration

Caption: Logical flow for the proper disposal of chemical waste.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Boehringer Ingelheim. (2015, July 22). SDS US.
  • Akzo Nobel International Paint (Suzhou) Co.Ltd. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (2025, October 7). Safety Data Sheet.
  • Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
  • Merck Millipore. (2021, March 14). Safety Data Sheet.
  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
  • Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • Cayman Chemical. (2025, October 15). Safety Data Sheet.
  • The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Angene Chemical. (2024, April 27). Safety Data Sheet.
  • Enamine. (n.d.). Safety data sheet.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Chemical Safety. (n.d.). Personal Protective Equipment.
  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (2012, February 28). Safety Data Sheet.
  • Belimed. (n.d.). Safety Data Sheet.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • MedchemExpress.com. (2025, December 8). Safety Data Sheet.
  • Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • BASF. (2026, March 6). Safety data sheet.
  • MedchemExpress.com. (2024, June 20). Safety Data Sheet.
  • Covestro. (2012, August 22). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.

Sources

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